molecular formula C20H13Br B179275 9-Bromo-10-phenylanthracene CAS No. 23674-20-6

9-Bromo-10-phenylanthracene

Cat. No.: B179275
CAS No.: 23674-20-6
M. Wt: 333.2 g/mol
InChI Key: WHGGVVHVBFMGSG-UHFFFAOYSA-N
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Description

9-Bromo-10-phenylanthracene is a useful research compound. Its molecular formula is C20H13Br and its molecular weight is 333.2 g/mol. The purity is usually 98%(GC).
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-bromo-10-phenylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Br/c21-20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGGVVHVBFMGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400022
Record name 9-bromo-10-phenylanthracene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23674-20-6
Record name 9-bromo-10-phenylanthracene
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Record name 9-Bromo-10-phenyl-anthracene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

molecular weight of 9-Bromo-10-phenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 9-Bromo-10-phenylanthracene, a key intermediate in the development of advanced materials for various research applications.

Core Chemical and Physical Properties

This compound is a halogenated aromatic hydrocarbon. Its core structure, based on anthracene, makes it a valuable building block in organic synthesis, particularly for materials used in proteomics research and organic light-emitting diodes (OLEDs).[1] The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Weight 333.23 g/mol
Molecular Formula C₂₀H₁₃Br
CAS Number 23674-20-6
Melting Point 154-155 °C
Boiling Point 449.7±14.0 °C (Predicted)
Appearance Pale yellow to green-yellow powder
Solubility Insoluble in water. Soluble in hot toluene (B28343) and dimethylformamide. Slightly soluble in Chloroform and Methanol.[2]

Synthesis Workflow

The synthesis of this compound is typically a multi-step process. The following diagram illustrates a common synthetic route, starting from anthracene.

G cluster_0 Step 1: Bromination of Anthracene cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Bromination of 9-Phenylanthracene A Anthracene B N-Bromosuccinimide (NBS) Chloroform (CHCl₃) A->B C 9-Bromoanthracene B->C D 9-Bromoanthracene E Phenylboronic Acid Pd(PPh₃)₄, K₂CO₃ Toluene, Ethanol D->E F 9-Phenylanthracene E->F G 9-Phenylanthracene H N-Bromosuccinimide (NBS) Chloroform (CHCl₃) G->H I This compound H->I

References

An In-depth Technical Guide to 9-Bromo-10-phenylanthracene: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromo-10-phenylanthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention in the fields of materials science and organic synthesis. Its rigid, planar anthracene (B1667546) core, functionalized with a reactive bromine atom and a sterically influential phenyl group, makes it a valuable and versatile building block for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, with a focus on its role in modern synthetic methodologies relevant to drug discovery and materials science.

Chemical Structure and Properties

This compound is an asymmetrically substituted anthracene derivative. The strategic placement of the bromo and phenyl groups at the 9 and 10 positions of the anthracene scaffold imparts unique electronic and steric properties, influencing its reactivity and photophysical characteristics.[1]

Chemical Identifiers and Physical Properties
PropertyValue
IUPAC Name This compound[2]
CAS Number 23674-20-6[3]
Molecular Formula C20H13Br[3]
Molecular Weight 333.23 g/mol [3]
Appearance Yellow powder[4]
Melting Point 154-158 °C[4]
Boiling Point 449.7±14.0 °C (Predicted)[5]
Solubility Insoluble in water; Soluble in chloroform, hot toluene, and dimethylformamide.[4][5]
InChI Key WHGGVVHVBFMGSG-UHFFFAOYSA-N[2]
SMILES C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br[2]
Spectroscopic Data

The structural features of this compound have been well-characterized by various spectroscopic techniques.

SpectroscopyData
¹H NMR (500 MHz, CDCl₃) δ 8.67 – 8.61 (m, 2H), 7.71 – 7.65 (m, 2H), 7.64 – 7.56 (m, 5H), 7.45 – 7.37 (m, 4H)[6]
Mass Spectrometry (EI-MS) m/z: Calculated for C20H13Br: 333.22, Found [M+]: 332.30[6]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the electrophilic bromination of 9-phenylanthracene (B14458) using N-bromosuccinimide (NBS).[6]

Synthesis_Workflow 9-Phenylanthracene 9-Phenylanthracene Reaction Bromination 9-Phenylanthracene->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Solvent Chloroform (CHCl3) Temperature 60 °C Atmosphere Nitrogen (N2) BPA This compound Reaction->BPA Yield: ~61-98%

Caption: Synthesis of this compound via bromination.

Experimental Protocol: Synthesis from 9-Phenylanthracene

This protocol is adapted from established literature procedures.[6]

  • Reaction Setup : In a round-bottom flask, dissolve 9-phenylanthracene (1.0 eq) in chloroform.

  • Addition of Reagent : Add N-bromosuccinimide (NBS) (1.2 eq) to the solution.

  • Reaction Conditions : Heat the mixture to 60°C under a nitrogen atmosphere for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After cooling to room temperature, add water to the reaction mixture. Extract the aqueous layer with dichloromethane.

  • Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from methanol (B129727) to yield this compound as a yellow solid.[6]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The reactivity of the C-Br bond allows for the facile introduction of various aryl and heteroaryl groups, enabling the synthesis of a diverse range of 9,10-disubstituted anthracene derivatives.[7] These products are of significant interest for their applications as organic light-emitting diode (OLED) materials and fluorescent probes.[7][8]

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Pd(II)_complex R-Pd(II)-X Pd(0)->Pd(II)_complex Oxidative Addition (R-X) Pd(II)_aryl_complex R-Pd(II)-R' Pd(II)_complex->Pd(II)_aryl_complex Transmetalation (R'-B(OR)2) Pd(II)_aryl_complex->Pd(0) Reductive Elimination (R-R')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[9]

  • Reaction Setup : To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition : Add a degassed solvent system, typically a mixture of 1,4-dioxane (B91453) and water.

  • Reaction Conditions : Heat the reaction mixture to 100°C under an inert atmosphere (e.g., argon) for 24 hours or until completion as monitored by TLC.

  • Work-up : Cool the reaction to room temperature and add water. Extract the mixture with ethyl acetate.

  • Purification : Dry the combined organic phase over anhydrous MgSO₄ and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the desired 9-aryl-10-phenylanthracene derivative.[9]

Crystallographic Data

ParameterValue
Compound 10-bromo-9-phenylanthracene-anthracene-9,10-dione (2:1)[10]
Crystal System Triclinic[10]
Space Group P-1[10]
a (Å) 9.269(4)[10]
b (Å) 9.734(5)[10]
c (Å) 11.437(5)[10]
α (°) 105.816(5)[10]
β (°) 95.281(6)[10]
γ (°) 99.909(5)[10]
Volume (ų) 967.5[10]

Conclusion

This compound is a fundamentally important building block in modern organic chemistry. Its well-defined structure and predictable reactivity make it an ideal starting material for the synthesis of advanced materials with tailored photophysical properties. The detailed protocols for its synthesis and subsequent functionalization via Suzuki-Miyaura coupling provided herein serve as a valuable resource for researchers engaged in the development of novel organic electronics and potential therapeutic agents. The continued exploration of the chemistry of this compound and its derivatives promises to yield further innovations in these critical scientific domains.

References

synthesis of 9-Bromo-10-phenylanthracene from 9-phenylanthracene.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 9-Bromo-10-phenylanthracene from its precursor, 9-phenylanthracene (B14458). This synthesis is a crucial step in the development of novel organic electronic materials and pharmaceutical intermediates. The following sections detail the reaction, experimental protocols, and key data points.

Core Synthesis Pathway

The primary method for the synthesis of this compound from 9-phenylanthracene is through an electrophilic aromatic substitution reaction. The most common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS).[1][2][3] The reaction is typically carried out in a chlorinated solvent such as chloroform (B151607) (CHCl3) or carbon tetrachloride (CCl4) under thermal conditions.[1][2] The reaction proceeds with high selectivity for the 9-position of the anthracene (B1667546) core due to the steric hindrance and electronic effects of the phenyl group at the 10-position.

Quantitative Data Summary

The following table summarizes the key quantitative data from representative experimental procedures for the synthesis of this compound.

ParameterValueReference
Reactants
9-Phenylanthracene2.5 g (9.83 mmol)[1][2]
N-Bromosuccinimide (NBS)2.1 g (11.8 mmol)[1][2]
Solvent (Chloroform)80 mL[1][2]
Reaction Conditions
Temperature60°C[1][2]
Reaction Time2 hours[1][2]
AtmosphereNitrogen (N2)[1][2]
Product Information
Product NameThis compound[1][2]
Yield2 g (61.2%)[1]
AppearanceGreen-yellow powder[1]
Molecular FormulaC20H13Br[2][4]
Molecular Weight333.22 g/mol [2][4]
Spectroscopic Data
1H NMR (500 MHz, CDCl3) δ (ppm)8.67 – 8.61 (m, 2H), 7.71 – 7.65 (m, 2H), 7.64 – 7.56 (m, 5H), 7.45 – 7.37 (m, 4H)[1][2]
EI-MS (m/z)Calculated for C20H13Br: 333.22. Found [M+]: 332.30[1][2]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on established literature procedures.[1][2]

Materials:

  • 9-Phenylanthracene

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl3), anhydrous

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Methanol (B129727)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 9-phenylanthracene (2.5 g, 9.83 mmol) and N-bromosuccinimide (2.1 g, 11.8 mmol) in 80 mL of anhydrous chloroform.

  • Reaction Execution: Heat the mixture to 60°C and maintain this temperature for 2 hours under a nitrogen atmosphere with constant stirring.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add 20 mL of water to the flask and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude product from methanol to yield a green-yellow powder of this compound.[1]

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants Reactants (9-Phenylanthracene, NBS, Chloroform) reaction_mixture Reaction Mixture reactants->reaction_mixture heating Heating at 60°C for 2h under N2 reaction_mixture->heating cooling Cool to Room Temperature heating->cooling quenching Quench with Water cooling->quenching extraction Extract with CH2Cl2 quenching->extraction drying Dry with MgSO4 extraction->drying concentration Concentrate in vacuo drying->concentration purification Recrystallize from Methanol concentration->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

References

physical and chemical properties of 9-Bromo-10-phenylanthracene.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromo-10-phenylanthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention in the fields of materials science and organic synthesis. Its rigid, planar anthracene (B1667546) core, functionalized with a reactive bromine atom and a sterically bulky phenyl group, imparts a unique combination of photophysical and chemical properties. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, its synthesis, and its applications, with a focus on providing practical information for researchers and developers.

Chemical and Physical Properties

This compound is a pale yellow crystalline solid at room temperature. Its core structure consists of a tricyclic aromatic anthracene system, with a bromine atom at the 9-position and a phenyl group at the 10-position. This substitution pattern breaks the symmetry of the anthracene core, influencing its electronic and steric properties.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 23674-20-6[1][2]
Molecular Formula C₂₀H₁₃Br[1][2]
Molecular Weight 333.22 g/mol [1][2]
Appearance Pale yellow powder/crystals[1][3]
Melting Point 154-155 °C[1][3]
Boiling Point 449.7 ± 14.0 °C (Predicted)[1]
Solubility Insoluble in water. Soluble in hot toluene, dimethylformamide, chloroform (B151607), and slightly soluble in methanol (B129727).[1]
Spectroscopic Properties

The spectroscopic signature of this compound is crucial for its identification and characterization.

SpectrumDataReference(s)
¹H NMR (500 MHz, CDCl₃) δ 8.67 – 8.61 (m, 2H), 7.71 – 7.65 (m, 2H), 7.64 – 7.56 (m, 5H), 7.45 – 7.37 (m, 4H)[1][3]
Mass Spectrometry (EI-MS) m/z: Calculated for C₂₀H₁₃Br: 333.22. Found [M+]: 332.30[1][3]
UV-Vis Absorption Data not explicitly found for this compound. The parent compound, 9-bromoanthracene, exhibits absorption maxima around 370 nm.[4]
Fluorescence Emission Data not explicitly found for this compound. The parent compound, 9-bromoanthracene, exhibits fluorescence emission with excitation at 370 nm.[4]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the bromination of 9-phenylanthracene (B14458) using N-bromosuccinimide (NBS).[1][3]

Reaction:

Synthesis 9-Phenylanthracene 9-Phenylanthracene Product This compound 9-Phenylanthracene->Product Reacts with NBS N-Bromosuccinimide (NBS) NBS->Product CHCl3 Chloroform (CHCl₃) CHCl3->Product Solvent Heat 60 °C Heat->Product Condition

Synthesis of this compound.

Detailed Protocol:

  • Dissolution: Dissolve 9-phenylanthracene (1.0 eq) in chloroform (CHCl₃).[1][3]

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.2 eq) to the solution.[1][3]

  • Reaction: Heat the mixture to 60 °C and stir under a nitrogen atmosphere for 2 hours.[1][3]

  • Work-up: After cooling to room temperature, wash the reaction mixture with water. Extract the aqueous layer with dichloromethane (B109758) (CH₂Cl₂).[1][3]

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[1][3]

  • Purification: Recrystallize the crude product from methanol to obtain this compound as a green-yellow powder.[1][3] A more detailed recrystallization may involve dissolving the crude solid in a minimum amount of hot methanol and allowing it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The crystals are then collected by vacuum filtration and washed with a small amount of cold methanol.

Chemical Reactivity and Applications

The presence of the bromine atom makes this compound a versatile building block in organic synthesis, particularly in cross-coupling reactions.

Suzuki-Miyaura Coupling

This compound readily participates in palladium-catalyzed Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds. This is a powerful method for the synthesis of more complex, functionalized anthracene derivatives.[5]

Suzuki_Coupling BPA This compound Coupled_Product 9-Aryl-10-phenylanthracene BPA->Coupled_Product Couples with Arylboronic_Acid Arylboronic Acid (R-B(OH)₂) Arylboronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Coupled_Product Catalyst Base Base (e.g., K₂CO₃) Base->Coupled_Product Activator

References

Solubility Profile of 9-Bromo-10-phenylanthracene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9-bromo-10-phenylanthracene in various organic solvents. The information is compiled from available scientific literature and technical data sheets to support research, development, and formulation activities involving this compound.

Core Solubility Data

The solubility of this compound is a critical parameter for its application in organic electronics, chemical synthesis, and materials science. While extensive quantitative data is limited in publicly available literature, the following tables summarize the known quantitative and qualitative solubility information.

Quantitative Solubility Data
SolventTemperatureSolubilityCitation
TolueneNot Specified> 40 mM[1]
Qualitative Solubility Data
SolventSolubilityCitation
Chloroform (CHCl₃)Soluble[2][3][4]
Dichloromethane (CH₂Cl₂)Soluble[3][4]
Dimethylformamide (DMF)Soluble (in hot DMF)[2][5]
TolueneSoluble (in hot toluene)[2][5][6]
1,4-DioxaneSoluble[3]
MethanolSlightly Soluble[2]
WaterInsoluble[2][5]

Experimental Protocols for Solubility Determination

A precise understanding of solubility often requires experimental determination under specific conditions. The following protocol is based on a method described for 9,10-disubstituted anthracene (B1667546) derivatives and represents a common approach for determining the solubility of solid organic compounds.[1]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., toluene)

  • Scintillation vials or other suitable containers with secure caps

  • Syringe filters (e.g., 0.2 µm PTFE)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

  • Shaker or magnetic stirrer

  • Constant temperature bath or incubator

Methodology:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath or shaker set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution should be in constant contact with the solid phase.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles. This step is crucial to prevent artificially high solubility readings.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance of the standard solutions and the filtered saturated solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Use the absorbance of the filtered saturated solution and the calibration curve to determine the concentration of this compound in the saturated solution. This concentration represents the solubility at that temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess solute to solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature seal_vial->agitate settle Allow solid to settle agitate->settle filter_supernatant Filter supernatant settle->filter_supernatant measure_absorbance Measure absorbance (UV-Vis) filter_supernatant->measure_absorbance calculate_solubility Calculate solubility from calibration curve measure_absorbance->calculate_solubility end_node End calculate_solubility->end_node

Caption: Workflow for the experimental determination of solubility.

References

9-Bromo-10-phenylanthracene: A Versatile Precursor for Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has driven extensive research into novel organic materials. Among the myriad of molecular scaffolds, the anthracene (B1667546) core has emerged as a particularly promising platform for developing blue-emitting materials, a critical component for full-color displays and white lighting.[1][2][3] 9-Bromo-10-phenylanthracene, a key derivative, serves as a versatile and indispensable precursor for the synthesis of a wide array of high-performance OLED materials.[4] Its strategic design, featuring a reactive bromine atom and a bulky phenyl group on the anthracene core, allows for precise tuning of the electronic and photophysical properties of the resulting materials through various cross-coupling reactions.

This technical guide provides a comprehensive overview of this compound as a foundational building block for OLED emitters and host materials. It delves into detailed experimental protocols for its synthesis and subsequent derivatization, presents key quantitative data on the performance of resulting materials, and illustrates the logical workflows involved in material synthesis and device fabrication.

Core Properties and Synthetic Utility

This compound (CAS No. 23674-20-6) is a yellow crystalline solid with the molecular formula C20H13Br and a molecular weight of 333.22 g/mol .[5] The presence of the bromine atom at the 9-position makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.[6][7] This allows for the facile introduction of a wide range of aryl or heteroaryl substituents, enabling the systematic engineering of molecular structures to achieve desired properties like high photoluminescence quantum yields (PLQY), optimal Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for efficient charge injection and transport, and excellent thermal stability.[8][9]

The phenyl group at the 10-position provides steric hindrance, which can suppress intermolecular π–π stacking in the solid state. This is crucial for mitigating concentration quenching and maintaining high emission efficiency in thin films, a key requirement for OLED devices.[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the electrophilic bromination of 9-phenylanthracene (B14458) using N-bromosuccinimide (NBS) in a suitable solvent like chloroform (B151607).[10][11]

Experimental Protocol: Synthesis of this compound[12]
  • Materials: 9-Phenylanthracene, N-Bromosuccinimide (NBS), Chloroform (CHCl3).

  • Procedure:

    • Dissolve 9-phenylanthracene (e.g., 2.5 g, 9.83 mmol) and NBS (e.g., 2.1 g, 11.8 mmol) in chloroform (e.g., 80 mL) in a round-bottom flask.

    • Heat the mixture to 60°C under a nitrogen atmosphere for 2 hours.

    • After cooling to room temperature, add water (e.g., 20 mL) to the reaction mixture.

    • Extract the product with dichloromethane (B109758) (CH2Cl2).

    • Dry the combined organic extracts over anhydrous magnesium sulfate (B86663) (MgSO4) and concentrate the solution by rotary evaporation.

    • Purify the crude product by recrystallization from methanol (B129727) to obtain this compound as a green-yellow powder.

Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds and is extensively used to synthesize derivatives of this compound.[7][8] This reaction involves the coupling of the bromo-anthracene derivative with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

General Experimental Protocol: Suzuki-Miyaura Coupling of this compound[9][10]
  • Materials: this compound, Arylboronic acid (1.0-1.5 equivalents), Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), Base (e.g., aqueous Na2CO3 or K2CO3), Solvent system (e.g., Toluene/THF or Dioxane).

  • Procedure:

    • To a reaction vessel, add this compound, the desired arylboronic acid, and the palladium catalyst.

    • Replace the atmosphere in the vessel with an inert gas (e.g., nitrogen or argon).

    • Add the degassed solvent system and the aqueous base.

    • Heat the reaction mixture to reflux with vigorous stirring for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na2SO4).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data of this compound Derivatives

The functionalization of the this compound core allows for the fine-tuning of the optoelectronic properties of the resulting materials. The following tables summarize key performance metrics of various derivatives reported in the literature.

Table 1: Photophysical Properties of Selected 9,10-Disubstituted Anthracene Derivatives

CompoundSubstituent at 9-positionAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (ΦF)Reference
DPA Phenyl375416, 434~1.0[6]
3 4-Pyridyl376418, 4380.98[6]
4 4-(Trifluoromethyl)phenyl376418, 4380.99[6]
5 4-Cyanophenyl378420, 4400.96[6]
6 4-Methoxyphenyl380420, 4400.95[6]
7 2-Thienyl394432, 4560.08[6]

Table 2: Electrochemical and Thermal Properties of Selected Derivatives

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Decomposition Temp. (Td, °C)Reference
1a (DPA) -5.70-2.603.10258[8]
1b -5.72-2.613.11295[8]
2a -5.60-2.553.05305[8]
2b -5.62-2.563.06315[8]
2d -5.65-2.583.07340[8]

Table 3: Performance of OLED Devices Utilizing this compound Derivatives

Host MaterialDopantMax. Luminance Efficiency (cd/A)CIE Coordinates (x, y)Reference
BH-9PA DSA-Ph7.03(not specified, blue)[12]
BH-9PA BD-6MDPA6.60(not specified, blue)[12]
mCzAnBzt (non-doped)(EQE of 7.95%)(0.15, 0.07)[1]
PyAnPy (non-doped)(EQE of 4.78%)(0.16, 0.10)[13]
PyTAnPy (non-doped)(EQE of 5.48%)(0.15, 0.06)[13]

Visualizing the Workflow

The synthesis of advanced OLED materials from this compound and their subsequent integration into devices follow a logical and systematic workflow. These processes can be visualized using diagrams to provide a clear understanding of the key stages.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki Coupling Reaction cluster_process Workup & Purification cluster_product Final Product BPA 9-Bromo-10- phenylanthracene Reaction Pd Catalyst, Base, Solvent, Heat BPA->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Derivative 9-Aryl-10- phenylanthracene Derivative Purification->Derivative

Caption: Synthetic workflow for derivatization via Suzuki coupling.

OLED_Fabrication_Workflow Start ITO Substrate Cleaning HIL Hole Injection Layer (HIL) Deposition Start->HIL HTL Hole Transport Layer (HTL) Deposition HIL->HTL EML Emissive Layer (EML) Deposition (Anthracene Derivative) HTL->EML ETL Electron Transport Layer (ETL) Deposition EML->ETL EIL Electron Injection Layer (EIL) Deposition ETL->EIL Cathode Cathode Deposition EIL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation

Caption: General workflow for OLED device fabrication.

Conclusion

This compound stands out as a cornerstone in the development of next-generation OLED materials. Its amenability to a wide range of chemical modifications, particularly through robust and high-yielding Suzuki-Miyaura cross-coupling reactions, provides an effective strategy for tuning the photophysical and electronic properties of the resulting materials. The derivatives of this compound have demonstrated significant potential as both highly efficient blue emitters and stable host materials. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and scientists in the field, facilitating the rational design and synthesis of novel materials to further advance OLED technology. The continued exploration of this versatile precursor is expected to lead to the development of even more efficient, stable, and color-pure OLEDs for a variety of applications.

References

An In-depth Technical Guide to the Photoluminescent Properties of 9-Bromo-10-phenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photoluminescent properties of 9-Bromo-10-phenylanthracene. While this compound is a valuable synthetic intermediate, detailed photophysical characterization is not extensively available in the public domain. This guide, therefore, combines theoretical principles with data from analogous compounds to project the expected photoluminescent behavior of this compound and furnishes detailed experimental protocols for the empirical determination of these properties.

Introduction to this compound

This compound is a disubstituted anthracene (B1667546) derivative that serves as a key building block in the synthesis of a variety of organic electronic materials and fluorescent probes.[1] Its utility largely stems from the reactivity of the bromine atom, which can be readily replaced through cross-coupling reactions to introduce a wide range of functional groups, thereby tuning the electronic and photophysical properties of the resulting molecules.[1][2] Understanding the intrinsic photoluminescent properties of the this compound core is crucial for the rational design of novel materials with tailored optical characteristics.

Theoretical Framework: Understanding the Photophysics of Substituted Anthracenes

The photoluminescent properties of an organic molecule are governed by the transitions between its electronic states, which can be visualized using a Jablonski diagram.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet) S0->S1 Absorption S0_v0 S1->S0 Fluorescence S1->S0 Internal Conversion (IC) (Non-radiative) T1 T₁ (First Excited Triplet) S1->T1 Intersystem Crossing (ISC) S1_v0 S2 S₂ (Second Excited Singlet) T1->S0 Phosphorescence (Non-radiative at RT) T1_v0 S0_v1 S0_v2 S1_v1 S1_v2 T1_v1 T1_v2

Caption: Jablonski diagram illustrating electronic transitions in a molecule.

Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From S₁, it can relax back to S₀ via several pathways:

  • Fluorescence: Radiative decay, emitting a photon. The efficiency of this process is quantified by the fluorescence quantum yield (Φf).

  • Internal Conversion (IC): Non-radiative decay to the ground state, releasing energy as heat.

  • Intersystem Crossing (ISC): A spin-forbidden transition to an excited triplet state (T₁).

The Heavy-Atom Effect: The presence of a heavy atom, such as bromine, in a molecule significantly enhances the rate of intersystem crossing.[3][4] This is due to increased spin-orbit coupling, which facilitates the change in spin multiplicity from a singlet to a triplet state. Consequently, for this compound, a lower fluorescence quantum yield and a shorter fluorescence lifetime are anticipated compared to its non-brominated counterpart, 9-phenylanthracene.[5]

Predicted Photoluminescent Properties of this compound

Based on the principles of the heavy-atom effect and data from related compounds, the following photophysical properties are predicted for this compound. It is imperative to note that these are estimations and require experimental verification.

Photophysical ParameterPredicted Value/TrendJustification
Absorption Maxima (λabs) ~360-380 nmSimilar to other 9,10-disubstituted anthracenes.[2][6] The phenyl and bromo substituents are not expected to cause a major shift compared to the anthracene core.
Emission Maxima (λem) ~400-430 nmA slight Stokes shift is expected. The emission will likely be in the blue region of the spectrum.[7]
Molar Extinction Coefficient (ε) High (~104 M-1cm-1)Characteristic of the π-π* transitions in the anthracene core.
Fluorescence Quantum Yield (Φf) Low (< 0.3)The bromine atom will significantly quench fluorescence via the heavy-atom effect, promoting intersystem crossing. Unsubstituted anthracene has a Φf of ~0.3.[1]
Fluorescence Lifetime (τf) Short (likely < 5 ns)The enhanced rate of intersystem crossing provides a fast non-radiative decay pathway, shortening the excited state lifetime.
Solvatochromism Possible, but likely weak9,10-disubstituted anthracenes can exhibit solvatochromism.[7] A slight blue shift in emission with increasing solvent polarity may be observed.
Aggregation-Induced Emission (AIE) UnlikelyWhile many anthracene derivatives are AIE-active, the efficient fluorescence quenching by the bromine atom may suppress emission even in the aggregated state. However, this requires experimental confirmation.

Experimental Protocols for Photophysical Characterization

To obtain accurate quantitative data for this compound, the following experimental protocols are recommended.

General Sample Preparation
  • Solvent Selection: Use spectroscopic grade solvents (e.g., cyclohexane (B81311), toluene, dichloromethane, acetonitrile) to cover a range of polarities.

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a chosen solvent.

  • Working Solutions: Prepare a series of dilutions from the stock solution. For absorption measurements, concentrations are typically in the 1-50 µM range. For fluorescence measurements, prepare solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

UV-Vis Absorption Spectroscopy
  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Record a baseline with the cuvette filled with the pure solvent.

    • Measure the absorbance spectrum of the sample solution (typically from 250 nm to 500 nm).

    • Identify the wavelength of maximum absorption (λabs).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

Steady-State Fluorescence Spectroscopy
  • Instrumentation: Use a calibrated spectrofluorometer.

  • Procedure:

    • Excite the sample at or near its λabs.

    • Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the end of the expected emission range (e.g., 380 nm to 600 nm).

    • Identify the wavelength of maximum emission (λem).

Fluorescence Quantum Yield (Φf) Determination (Comparative Method)

This is the most common method for determining Φf. It involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

G A Prepare Dilute Solutions (Absorbance < 0.1) of Sample and Standard B Measure Absorbance Spectra A->B C Measure Corrected Fluorescence Spectra A->C E Plot Integrated Intensity vs. Absorbance B->E D Integrate Fluorescence Intensity C->D D->E F Calculate Quantum Yield using the slope and known standard Φf E->F

Caption: Experimental workflow for fluorescence quantum yield determination.

  • Materials:

  • Procedure:

    • Prepare a series of solutions of both the sample and the standard with absorbances ranging from approximately 0.02 to 0.1 at the chosen excitation wavelength.

    • Measure the absorbance of each solution.

    • Measure the corrected fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard) where:

    • Φ is the quantum yield.

    • m is the slope from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy
  • Instrumentation: A time-correlated single-photon counting (TCSPC) system is typically used.

  • Procedure:

    • The sample is excited with a pulsed light source (e.g., a laser diode or LED).

    • The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly.

    • A histogram of these time differences is constructed, which represents the fluorescence decay profile.

  • Data Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τf).

Potential for Solvatochromism and Aggregation-Induced Emission

Solvatochromism: To investigate the effect of solvent polarity on the photoluminescent properties, the absorption and emission spectra should be recorded in a series of solvents with varying polarities (e.g., cyclohexane, toluene, THF, dichloromethane, acetonitrile, ethanol). A plot of the Stokes shift versus the solvent polarity function (e.g., the Lippert-Mataga plot) can provide insights into the change in dipole moment upon excitation.

Aggregation-Induced Emission (AIE):

AIE_Concept cluster_solution In Solution (Good Solvent) cluster_aggregate In Aggregate (Poor Solvent/Solid State) A Molecule with Free Intramolecular Rotation B Excited State A->B Excitation C Non-radiative Decay (Vibrational/Rotational Relaxation) B->C D Weak Emission C->D E Restricted Intramolecular Rotation F Excited State E->F Excitation G Radiative Decay (Fluorescence) F->G H Strong Emission G->H

Caption: Conceptual diagram of Aggregation-Induced Emission (AIE).

To determine if this compound exhibits AIE, its fluorescence can be measured in solvent mixtures of varying compositions. Typically, this involves a good solvent (e.g., THF) and a poor solvent (e.g., water or hexane).

  • Procedure:

    • Dissolve the compound in the good solvent.

    • Measure the fluorescence spectrum.

    • Incrementally add the poor solvent and measure the fluorescence spectrum at each step.

  • Observation: If the compound is AIE-active, a significant increase in fluorescence intensity will be observed as the fraction of the poor solvent increases, leading to the formation of nanoaggregates.

Conclusion

This compound is a molecule of significant interest in the development of new organic materials. Based on established photophysical principles, it is predicted to be a weakly fluorescent compound due to the heavy-atom effect of the bromine substituent, which promotes efficient intersystem crossing to the triplet state. This property, while detrimental for applications requiring high fluorescence efficiency, could be advantageous for applications that utilize the triplet state, such as in phosphorescence or as a triplet sensitizer.

The lack of comprehensive experimental data in the literature underscores the need for a thorough photophysical characterization of this compound. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to determine the key photoluminescent parameters of this compound, thereby enabling a deeper understanding of its properties and facilitating its application in the design of next-generation optical and electronic materials.

References

An In-depth Technical Guide to the Electrophilic Bromination of 9-Phenylanthracene using N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 9-phenylanthracene (B14458) utilizing N-bromosuccinimide (NBS) as the brominating agent. This reaction is a key method for the synthesis of 9-bromo-10-phenylanthracene, a valuable intermediate in the development of advanced materials for organic electronics and as a scaffold in medicinal chemistry. This document details the reaction mechanism, provides a comparative summary of various experimental protocols, and offers detailed methodologies for this synthetic transformation.

Core Concepts: Reaction Mechanism

The bromination of 9-phenylanthracene with N-bromosuccinimide can proceed through two primary mechanistic pathways: a free-radical substitution or an electrophilic aromatic substitution. The predominant mechanism is highly dependent on the reaction conditions employed, particularly the presence of radical initiators or polar solvents.

In the presence of light or heat, the reaction typically follows a free-radical chain reaction . This process is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then attacks the most reactive position of the 9-phenylanthracene, the 10-position, to form a resonance-stabilized radical intermediate. Subsequent reaction with another molecule of NBS or molecular bromine (present in equilibrium) yields the this compound product and regenerates a bromine radical to continue the chain reaction.[1]

Alternatively, in polar solvents and in the absence of radical initiators, an electrophilic aromatic substitution mechanism may be favored. In this pathway, NBS serves as a source of an electrophilic bromine species, which is attacked by the electron-rich anthracene (B1667546) core. The high electron density at the 9 and 10-positions of the anthracene ring makes them susceptible to electrophilic attack.

Data Presentation: Comparative Analysis of Experimental Protocols

The synthesis of this compound has been reported under various conditions, leading to a range of yields. The following table summarizes key quantitative data from published experimental protocols.

9-Phenylanthracene (mmol)NBS (mmol)SolventTemperature (°C)Time (h)Yield (%)Reference
10.012.0Chloroform60198[2]
9.8311.8Chloroform60261.2[2][3]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using NBS, adapted from established literature procedures.

Protocol 1: High-Yield Synthesis in Chloroform[3]

Materials:

Procedure:

  • To a solution of 9-phenylanthracene in chloroform, add N-bromosuccinimide.

  • Heat the reaction mixture to 60°C for 1 hour under a nitrogen atmosphere.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in acetone and reprecipitate by adding methanol.

  • Filter the resulting solid to obtain this compound as a yellow solid (3.26 g, 98% yield).

Protocol 2: Synthesis with Aqueous Work-up[3][4]

Materials:

  • 9-Phenylanthracene (2.5 g, 9.83 mmol)

  • N-Bromosuccinimide (NBS) (2.1 g, 11.8 mmol)

  • Chloroform (80 mL)

  • Dichloromethane

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methanol

Procedure:

  • Dissolve 9-phenylanthracene and N-bromosuccinimide in chloroform.

  • Heat the mixture to 60°C for 2 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and add 20 mL of water.

  • Extract the mixture with dichloromethane.

  • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Concentrate the solution by rotary evaporation.

  • Recrystallize the crude product from methanol to afford this compound as a green-yellow powder (2 g, 61.2% yield).

Mandatory Visualizations

Reaction Mechanism: Free-Radical Pathway

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation NBS N-Bromosuccinimide (NBS) Br_rad Bromine Radical (Br•) NBS->Br_rad Heat/Light 9PA 9-Phenylanthracene Rad_Int Resonance-Stabilized Radical Intermediate 9PA->Rad_Int + Br• Rad_Int->Br_rad + NBS Product This compound Rad_Int->Product + NBS Succinimide Succinimide ExperimentalWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 9-Phenylanthracene and NBS in Solvent B Heat under Nitrogen Atmosphere A->B C Cool to Room Temperature B->C D Aqueous Wash / Extraction C->D E Dry Organic Layer D->E F Solvent Removal E->F G Recrystallization F->G H Filtration and Drying G->H I Product: this compound H->I

References

A Technical Guide to High-Purity 9-Bromo-10-phenylanthracene for Scientific Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, sourcing high-purity chemical reagents is a critical determinant of experimental success. This in-depth technical guide provides a comprehensive overview of commercial suppliers, analytical methodologies, and potential applications of 9-Bromo-10-phenylanthracene, a key intermediate in organic synthesis.

Commercial Suppliers and Product Specifications

High-purity this compound is available from a range of reputable chemical suppliers. The quality and purity of the compound can vary between suppliers and even between batches. Therefore, careful consideration of the product specifications is essential. The following tables summarize the offerings from several major commercial suppliers based on publicly available data. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed impurity profiles and precise physical properties.

SupplierProduct Number(s)Stated PurityAnalytical Method(s)
Santa Cruz Biotechnology sc-224193≥97%[1]Not specified
Thermo Scientific Chemicals H6479498%[2]HPLC[3]
TCI America B3977>98.0%GC
Sigma-Aldrich (AldrichCPR) S328642Not specified; sold "as-is" for early discovery research[4]Buyer responsible for confirmation[4]
Shanghai Seasonsgreen Chemical Not specified99% min[1]Not specified

Physical and Chemical Properties:

PropertyValue
CAS Number 23674-20-6[5]
Molecular Formula C₂₀H₁₃Br[5]
Molecular Weight 333.23 g/mol [5]
Appearance Pale yellow to yellow-green or brown powder/crystals[6]
Melting Point 154-158 °C[6]
Solubility Insoluble in water; soluble in hot toluene (B28343) and dimethylformamide[7][8]

Experimental Protocols

The synthesis and purification of this compound are well-documented in the scientific literature. Below are detailed methodologies for its preparation and purification, which can be adapted for laboratory use.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of 9-phenylanthracene (B14458) using N-bromosuccinimide (NBS).

Materials:

Procedure:

  • Dissolve 9-phenylanthracene (e.g., 2.5 g, 9.83 mmol) in chloroform (80 mL) in a round-bottom flask.[9]

  • Add N-bromosuccinimide (e.g., 2.1 g, 11.8 mmol) to the solution.[9]

  • Heat the mixture to 60°C and stir under a nitrogen atmosphere for 2 hours.[9]

  • After cooling to room temperature, add water (20 mL) to the reaction mixture.[9]

  • Extract the product with dichloromethane.[9]

  • Dry the combined organic extracts over anhydrous magnesium sulfate.[9]

  • Filter and concentrate the solution by rotary evaporation to obtain the crude product.[9]

Purification of this compound

Purification of the crude product is typically achieved through recrystallization or column chromatography to achieve high purity.

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as methanol.[9][10]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry under vacuum. This process yields a green-yellow powder.[9]

Column Chromatography Protocol:

  • Prepare a silica (B1680970) gel column using a suitable solvent system, such as a mixture of dichloromethane and petroleum ether.[10]

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the solution onto the column and elute with the chosen solvent system.

  • Collect the fractions containing the pure product and combine them.

  • Remove the solvent by rotary evaporation to obtain the purified this compound.

Analytical Methods for Purity Determination

Ensuring the high purity of this compound is crucial for its application in sensitive research areas. A combination of analytical techniques is often employed for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A primary method for determining the purity of non-volatile organic compounds. It is effective in separating the target compound from isomers and other impurities.[3]

  • Gas Chromatography (GC): Suitable for analyzing volatile components and confirming the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure and identifying any structurally similar impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and to identify potential impurities by their mass-to-charge ratio.[9]

  • Elemental Analysis: Provides a fundamental check of the empirical formula by determining the percentage composition of carbon, hydrogen, and bromine.

Applications in Research and Drug Development

While this compound is predominantly utilized as an intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), its structural motif as a substituted polycyclic aromatic hydrocarbon (PAH) suggests potential, albeit underexplored, applications in the biomedical field.[2]

Anthracene derivatives have been investigated for their biological activities, including their potential as anticancer agents.[11] The planar aromatic structure of these compounds allows for intercalation with DNA, a mechanism of action for some chemotherapeutic drugs. However, it is important to note that the cytotoxicity of PAHs is also a significant concern, with studies showing that some can induce apoptosis and inflammatory responses in cells.[12][13]

The bromine atom on the this compound molecule provides a reactive handle for further chemical modifications, enabling the synthesis of a library of derivatives for biological screening. Researchers in drug discovery may utilize this compound as a scaffold to develop novel molecules with potential therapeutic activities.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of high-purity this compound.

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification start 9-Phenylanthracene + NBS reaction Bromination in Chloroform start->reaction Heat, N2 atm workup Aqueous Workup & Extraction reaction->workup crude Crude this compound workup->crude recrystallization Recrystallization (Methanol) crude->recrystallization column_chromatography Column Chromatography (Silica Gel) crude->column_chromatography pure_product High-Purity this compound recrystallization->pure_product column_chromatography->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Purity and Application

This diagram illustrates the critical relationship between the purity of this compound and its suitability for different research applications.

G Purity Requirements for Different Applications purity Purity of this compound low_purity Lower Purity (e.g., <97%) purity->low_purity high_purity High Purity (e.g., ≥98%) purity->high_purity exploratory_synthesis Exploratory Organic Synthesis low_purity->exploratory_synthesis materials_science Materials Science (e.g., OLEDs) high_purity->materials_science drug_discovery Drug Discovery & Development high_purity->drug_discovery application Application

Caption: Relationship between purity and application of this compound.

Potential Role in Drug Discovery

The following diagram outlines a conceptual pathway for how this compound could be utilized as a starting material in a drug discovery program.

G Conceptual Drug Discovery Pathway start This compound Scaffold synthesis Derivative Synthesis (e.g., Suzuki, Buchwald-Hartwig coupling) start->synthesis library Compound Library synthesis->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: Conceptual pathway for utilizing this compound in drug discovery.

References

Core Health and Safety Profile of 9-Bromo-10-phenylanthracene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 9-Bromo-10-phenylanthracene (CAS No. 23674-20-6), a vital compound in proteomics research and a key component in the development of Organic Light-Emitting Diodes (OLEDs).[1][2][3] This document synthesizes critical data from various safety data sheets (SDS) to ensure safe handling, storage, and emergency response.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity, serious eye irritation, and long-term adverse effects on aquatic life.[4]

Table 1: GHS Classification

Hazard ClassCategoryGHS Hazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Serious eye damage/eye irritation2H319: Causes serious eye irritation
Hazardous to the aquatic environment, long-term hazard4H413: May cause long lasting harmful effects to aquatic life

Source: European Chemicals Agency (ECHA)[4]

Pictograms:

Warning

Signal Word: Warning[4]

Precautionary Statements: [4]

A range of precautionary statements are advised for handling this compound, covering prevention, response, storage, and disposal. Key statements include:[4]

  • Prevention: P264, P270, P273, P280

  • Response: P301+P317, P305+P351+P338, P330, P337+P317

  • Disposal: P501

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C20H13Br
Molecular Weight 333.23 g/mol
Appearance White or almost white to pale yellow powder
Melting Point 154-158 °C
Boiling Point 449.7±14.0 °C (Predicted)
Density 1.393 g/cm³
Solubility Insoluble in water. Soluble in hot toluene (B28343) and dimethylformamide. Slightly soluble in Chloroform and Methanol.
Storage Temperature Room Temperature, sealed in a dry environment.

Sources: PubChem, Fisher Scientific, ChemicalBook[1][4][5]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6][7] However, the available data indicates the following:

  • Acute Oral Toxicity: Harmful if swallowed.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation.[6]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[6]

  • Sensitization: May cause sensitization by skin contact.[7]

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available.

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage procedures are crucial to minimize exposure risks.

Handling:

  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid ingestion and inhalation.[7]

  • Use only in a well-ventilated area.[7]

  • Wash hands thoroughly after handling.[7]

  • Contaminated work clothing should not be allowed out of the workplace.[7]

Storage:

  • Store in a cool, dry place.[1]

  • Keep the container tightly closed.[1][7]

  • Store locked up.[7]

  • Protect from moisture.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7]

G cluster_handling Safe Handling Protocol cluster_storage Storage Requirements ppe_gloves Protective Gloves weigh Weigh in Ventilated Area ppe_gloves->weigh ppe_goggles Safety Goggles/Face Shield ppe_goggles->weigh ppe_labcoat Lab Coat ppe_labcoat->weigh ppe_respirator Respirator (if needed) start Start Handling start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve transfer Transfer Solution dissolve->transfer end Complete Handling transfer->end storage_conditions Cool, Dry, Well-Ventilated Area end->storage_conditions Store After Use storage_container Tightly Closed Container storage_conditions->storage_container storage_away Away from Incompatible Materials storage_container->storage_away G cluster_exposure Exposure Event cluster_response First Aid Response cluster_medical Medical Attention exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air wash_skin Wash with Soap and Water skin->wash_skin rinse_eyes Rinse Eyes for 15 mins eye->rinse_eyes rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth artificial_respiration Artificial Respiration (if needed) move_fresh_air->artificial_respiration consult_physician Consult a Physician artificial_respiration->consult_physician wash_skin->consult_physician rinse_eyes->consult_physician no_oral_unconscious Do Not Give Anything by Mouth to Unconscious Person rinse_mouth->no_oral_unconscious no_oral_unconscious->consult_physician

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction of 9-Bromo-10-phenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 9-Bromo-10-phenylanthracene to synthesize 9,10-diphenylanthracene (B110198). This reaction is a powerful and versatile method for forming carbon-carbon bonds, widely utilized in the synthesis of functionalized aromatic compounds for materials science and drug discovery.[1][2][3]

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate.[2][4][5] It is favored for its mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2][3] The synthesis of 9,10-diphenylanthracene from this compound is a key transformation for creating blue chemiluminescent dyes used in organic light-emitting diodes (OLEDs) and other advanced materials.[1]

Reaction and Mechanism

The overall reaction involves the coupling of this compound with phenylboronic acid in the presence of a palladium catalyst and a base.

Overall Reaction:

The catalytic cycle of the Suzuki-Miyaura coupling reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6][7]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.[2][5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by the presence of a base, which activates the boronic acid.[2][5][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (9,10-diphenylanthracene), regenerating the Pd(0) catalyst to continue the cycle.[2][5]

Experimental Data Summary

The following table summarizes various reported conditions and yields for the Suzuki coupling reaction to synthesize 9,10-diphenylanthracene and related structures. This data allows for easy comparison of different catalytic systems and reaction parameters.

Aryl HalideBoronic Acid DerivativeCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound4-Pyridine boronic acid pinacol (B44631) esterPd(PPh₃)₄ (2)K₂CO₃ (2M aq)THFReflux76-[8]
9,10-DibromoanthracenePhenylboronic acidPd(PPh₃)₄Na₂CO₃ (2M aq)Toluene (B28343), THFReflux-58-84[8]
1,3-DibromobenzenePhenylboronic acidARF-Pd (0.01)Na₂CO₃DMF1102.590[9]
Aryl HalideArylboronic acidPd(OAc)₂ (0.5)-WEBRT--[10]
9,10-DibromoanthracenePhenylboronic acidPd(PPh₃)₄----11.2[1]

Note: The table includes data for similar Suzuki coupling reactions to provide a broader context for reaction optimization.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 9,10-diphenylanthracene from this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)[2]

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution[2][8] or Potassium Carbonate (K₂CO₃)[8]

  • Toluene and Tetrahydrofuran (THF) or Dioxane[5][8][11]

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a round-bottom flask or Schlenk tube, combine this compound (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[2]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under the inert atmosphere, add the solvent system (e.g., a mixture of toluene and THF) and the aqueous base solution (e.g., 2M Na₂CO₃).[2][8]

  • Reaction: Heat the reaction mixture to reflux and stir vigorously for the specified time (typically monitored by TLC for completion).[8]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).[9][10]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9] Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether or a hexane/ethyl acetate mixture) to yield pure 9,10-diphenylanthracene.[9][10]

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination.[9]

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1_r2 reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product r1x R1-X (this compound) r1x->oxidative_addition r2by2 R2-B(OH)2 (Phenylboronic Acid) r2by2->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - this compound - Phenylboronic Acid - Pd Catalyst start->setup inert Establish Inert Atmosphere (N2 or Ar) setup->inert reagents Add Solvents and Base inert->reagents reaction Heat to Reflux and Stir reagents->reaction workup Work-up: - Cool - Dilute with Water - Extract with Organic Solvent reaction->workup purification Purification: - Dry with Na2SO4 - Concentrate - Column Chromatography workup->purification characterization Characterization: - NMR - Melting Point purification->characterization end End characterization->end

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Heck Coupling of 9-Bromo-10-phenylanthracene with Styrenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed reaction of an unsaturated halide with an alkene. This versatile transformation has seen widespread application in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[1] The arylation of styrenes using aryl halides provides a direct route to stilbene (B7821643) derivatives, a class of compounds recognized for their significant biological activities, which include anti-inflammatory, anti-cancer, and cardioprotective properties.

These application notes provide a detailed protocol for the Heck coupling of 9-Bromo-10-phenylanthracene with various styrene (B11656) derivatives. The resulting 9-phenyl-10-styrylanthracene and its analogs are highly fluorescent compounds with potential applications in materials science as organic light-emitting diodes (OLEDs) and as probes in biological systems. Furthermore, the stilbene moiety is a key pharmacophore, making these products valuable intermediates in drug discovery programs.[2]

Reaction Principle

The Mizoroki-Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II)-aryl complex.

  • Alkene Coordination and Insertion: The styrene derivative coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-carbon bond. This step is typically regioselective, with the aryl group adding to the less substituted carbon of the double bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride species and the substituted alkene product. This step generally favors the formation of the more stable trans-alkene.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.

Experimental Protocols

The following is a representative protocol for the Heck coupling of this compound with styrene. This protocol can be adapted for various substituted styrenes with minor modifications.

Materials:

  • This compound

  • Styrene (or substituted styrene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃) or other suitable phosphine (B1218219) ligand

  • Triethylamine (B128534) (Et₃N) or another suitable base (e.g., K₂CO₃, NaOAc)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., acetonitrile, toluene)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) via syringe, followed by triethylamine (1.5 mmol, 1.5 equiv.) and styrene (1.2 mmol, 1.2 equiv.).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 10-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL) to remove the DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 9-phenyl-10-styrylanthracene.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Heck coupling of various aryl bromides with styrene, which can serve as a guide for optimizing the reaction of this compound. The electronic nature of the substituent on the aryl bromide can influence the reaction yield, with electron-withdrawing groups generally leading to higher yields.[3]

Aryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
BromobenzenePd(OAc)₂ (0.1)PPh₃ (0.4)K₂CO₃DMF/H₂O1001284
p-CH₃C₆H₄BrPd(OAc)₂ (0.1)PPh₃ (0.4)K₂CO₃DMF/H₂O1001275
p-CH₃OC₆H₄BrPd(OAc)₂ (0.1)PPh₃ (0.4)K₂CO₃DMF/H₂O1001258
p-NO₂C₆H₄BrPd(OAc)₂ (0.1)PPh₃ (0.4)K₂CO₃DMF/H₂O1001295
p-CNC₆H₄BrPd(OAc)₂ (0.1)PPh₃ (0.4)K₂CO₃DMF/H₂O1001296
p-CH₃COC₆H₄BrPd(OAc)₂ (0.1)PPh₃ (0.4)K₂CO₃DMF/H₂O1001292

Data adapted from a study on the Heck coupling of substituted bromobenzenes with styrene.[3]

Visualizations

Heck Coupling Catalytic Cycle

Heck_Mechanism Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) AlkeneComplex Ar-Pd(II)L(Alkene)(Br) ArPdBr->AlkeneComplex Alkene Coordination InsertionProduct R-Pd(II)L₂(Br) AlkeneComplex->InsertionProduct Migratory Insertion ProductComplex [HPd(II)L₂(Br)]-Product InsertionProduct->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination (+ Base)

Caption: Catalytic cycle of the Heck coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Pd(OAc)₂ - PPh₃ Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) Setup->Inert AddReagents Add Reagents: - Anhydrous DMF - Triethylamine - Styrene Inert->AddReagents Reaction Heat to 100-110 °C (Monitor by TLC/GC) AddReagents->Reaction Workup Work-up: - Cool to RT - Dilute with Ethyl Acetate - Wash with H₂O and Brine Reaction->Workup Purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purify Product Final Product: 9-Phenyl-10-styrylanthracene Purify->Product

Caption: General workflow for the Heck coupling experiment.

References

Application Notes and Protocols: Synthesis of Blue-Emitting Materials Using 9-Bromo-10-phenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of novel blue-emitting materials derived from 9-Bromo-10-phenylanthracene. This precursor is a versatile building block for creating a variety of anthracene (B1667546) derivatives with tailored photophysical properties, making them suitable for applications in Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices. The primary synthetic routes involve palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions.

Introduction

This compound is a key intermediate in the synthesis of high-performance blue-emitting organic materials. The anthracene core provides a robust and highly fluorescent platform, while the phenyl group at the 10-position contributes to the material's stability and solubility. The bromine atom at the 9-position serves as a reactive handle for introducing a wide range of functional groups through cross-coupling reactions. This allows for the fine-tuning of the electronic and optical properties of the final materials, such as their emission color, quantum yield, and charge transport characteristics. The ability to create materials with deep-blue emission is particularly important for the development of full-color displays and lighting applications.

General Synthetic Approach: Suzuki Coupling

The most common method for functionalizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of the aryl bromide with an arylboronic acid or ester in the presence of a base. This method is highly versatile and tolerates a wide variety of functional groups, enabling the synthesis of a diverse library of blue-emitting materials.

A generalized workflow for the Suzuki coupling reaction is illustrated below:

Suzuki_Coupling_Workflow Reactants Reactants: - this compound - Arylboronic Acid/Ester Reaction_Setup Reaction Setup Reactants->Reaction_Setup Catalyst_Base Catalyst & Base: - Pd(PPh3)4 or other Pd catalyst - Na2CO3, K2CO3, or other base Catalyst_Base->Reaction_Setup Solvent Solvent System: - Toluene, THF, Ethanol, Water Solvent->Reaction_Setup Heating Heating under Inert Atmosphere (e.g., N2) Reaction_Setup->Heating Mix & Degas Workup Aqueous Workup & Extraction Heating->Workup Cool to RT Purification Purification: - Column Chromatography - Recrystallization - Sublimation Workup->Purification Crude Product Product Blue-Emitting 9-Aryl-10-phenylanthracene Purification->Product Purified Product

Caption: Generalized workflow for the Suzuki coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of 9-(4-methoxyphenyl)-10-phenylanthracene

This protocol describes the synthesis of a blue-emitting material via a Suzuki coupling reaction between this compound and 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2 M aqueous solution)

  • Toluene

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • 1.0 M aqueous NaOH solution

  • Brine

  • Isopropanol

Procedure:

  • To a reaction vessel, add this compound (1.39 g, 4.17 mmol), 4-methoxyphenylboronic acid (1.26 g, 8.29 mmol), potassium carbonate (1.73 g, 12.52 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.72 g,

Application Notes and Protocols: Synthesis of Hole Transport Layers from 9-Bromo-10-phenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of hole transport layers (HTLs) using 9-Bromo-10-phenylanthracene as a key starting material. The methodologies described herein are primarily based on palladium-catalyzed cross-coupling reactions, which offer versatile and efficient routes to novel organic semiconductor materials for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).

Introduction

This compound is a versatile building block for the synthesis of advanced organic electronic materials. Its anthracene (B1667546) core provides a rigid and planar π-conjugated system, which is essential for efficient charge transport. The presence of the bromine atom at the 9-position allows for facile functionalization through various cross-coupling reactions, enabling the tuning of the material's electronic and physical properties. This document outlines the synthesis of 9,10-diaryl- and 9-amino-10-phenylanthracene derivatives and their application as hole transport materials.

Synthetic Pathways

The primary synthetic routes for modifying this compound to create hole transport materials involve Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various arylboronic acids. This reaction is instrumental in synthesizing 9,10-diarylanthracene derivatives, which are a known class of hole transport materials.[1][2][3][4][5][6]

Suzuki_Coupling_Pathway This compound This compound Pd Catalyst & Base Pd Catalyst & Base This compound->Pd Catalyst & Base Arylboronic Acid Arylboronic Acid Arylboronic Acid->Pd Catalyst & Base 9,10-Diarylanthracene Derivative (HTL) 9,10-Diarylanthracene Derivative (HTL) Pd Catalyst & Base->9,10-Diarylanthracene Derivative (HTL) Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling for HTL synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between this compound and an amine. This reaction is crucial for synthesizing triarylamine-containing anthracene derivatives, which are well-regarded for their hole transporting properties.[7][8][9][10]

Buchwald_Hartwig_Pathway This compound This compound Pd Catalyst & Base Pd Catalyst & Base This compound->Pd Catalyst & Base Amine (e.g., Carbazole, Diphenylamine) Amine (e.g., Carbazole, Diphenylamine) Amine (e.g., Carbazole, Diphenylamine)->Pd Catalyst & Base 9-Amino-10-phenylanthracene Derivative (HTL) 9-Amino-10-phenylanthracene Derivative (HTL) Pd Catalyst & Base->9-Amino-10-phenylanthracene Derivative (HTL) Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination for HTL synthesis.

Quantitative Data Summary

The following table summarizes the key performance metrics of hole transport materials derived from anthracene cores.

MaterialHOMO (eV)LUMO (eV)Hole Mobility (cm²/Vs)Device TypePCE (%)Jsc (mA/cm²)Voc (V)FF (%)Reference
TMOADN-5.23-2.11-OLED----[11]
S-3,6-OPOT Composite-4.98-5.55 x 10⁻⁴PSC18.823.91.0574.92[12]
S-2,7-OPOT Composite-4.98-3.81 x 10⁻⁴PSC18.6---[12]
Spiro-OMeTAD (pristine)-4.97-1.96 x 10⁻⁴PSC17.7---[12]
PFTPA--1.12 x 10⁻⁵PSC16.8219.661.1375.7[13]
PEDOT:PSS (control)---PSC13.80-1.00-[13]

Experimental Protocols

Synthesis of 9,10-Diphenylanthracene (DPA) via Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the synthesis of 9-arylanthracenes.[2][4][6]

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

  • Deionized water

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • In a round-bottom flask, combine this compound, phenylboronic acid, and Pd(PPh₃)₄.

  • Add a degassed solvent mixture of toluene, ethanol, and water (ratio may vary, e.g., 1:0.25:0.15).[2][4]

  • Add the 2 M aqueous Na₂CO₃ solution.

  • Fit the flask with a reflux condenser and flush the system with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to 65-90 °C and stir for 16 hours.[2][4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and remove the solvents under reduced pressure.

  • Dissolve the resulting solid in a minimal amount of DCM and wash with 1.0 M aqueous NaOH solution, followed by water and brine.[2][4]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine this compound, Phenylboronic acid, Pd(PPh3)4 Solvents Add degassed Toluene, Ethanol, Water, and Na2CO3 solution Reactants->Solvents Heat Heat to 65-90 °C under inert atmosphere for 16h Solvents->Heat Cool Cool to RT Heat->Cool Evaporate Remove solvents in vacuo Cool->Evaporate Extract Dissolve in DCM, wash with NaOH, water, brine Evaporate->Extract Dry Dry over Na2SO4, filter, and concentrate Extract->Dry Purify Purify by recrystallization or column chromatography Dry->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

General Protocol for Hole Transport Layer Deposition and Device Fabrication (Perovskite Solar Cell)

This is a generalized protocol for the fabrication of an n-i-p perovskite solar cell using a solution-processed hole transport layer.

Materials:

  • Patterned ITO-coated glass substrates

  • Synthesized hole transport material (e.g., DPA derivative)

  • Chlorobenzene or other suitable solvent

  • Perovskite precursor solution

  • Electron transport layer material (e.g., PCBM)

  • Metal for top electrode (e.g., Gold or Silver)

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO substrates with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Dry the substrates with a stream of nitrogen.

  • HTL Deposition:

    • Prepare a solution of the synthesized HTM in a suitable solvent (e.g., chlorobenzene) at a specific concentration.

    • Spin-coat the HTM solution onto the cleaned ITO substrate. The spin speed and time will need to be optimized to achieve the desired film thickness.

    • Anneal the HTM film at an optimized temperature and time.

  • Perovskite Layer Deposition:

    • Deposit the perovskite active layer onto the HTM layer using a one-step or two-step spin-coating method, followed by thermal annealing.

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat the ETL material solution (e.g., PCBM in chlorobenzene) on top of the perovskite layer.

  • Top Electrode Deposition:

    • Deposit the metal top electrode (e.g., Au or Ag) by thermal evaporation through a shadow mask to define the active area of the device.

Device_Fabrication_Workflow Substrate_Cleaning Clean ITO Substrate HTL_Deposition Spin-coat HTM Solution and Anneal Substrate_Cleaning->HTL_Deposition Perovskite_Deposition Deposit Perovskite Layer and Anneal HTL_Deposition->Perovskite_Deposition ETL_Deposition Spin-coat ETL Perovskite_Deposition->ETL_Deposition Electrode_Deposition Thermally Evaporate Top Metal Electrode ETL_Deposition->Electrode_Deposition Final_Device Completed Device Electrode_Deposition->Final_Device

Caption: General workflow for perovskite solar cell fabrication.

Conclusion

This compound serves as a valuable and versatile platform for the development of novel hole transport materials. Through well-established synthetic methodologies such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, a wide array of derivatives with tailored properties can be accessed. The protocols and data presented in these notes provide a solid foundation for researchers to explore and optimize new HTLs for high-performance organic electronic devices.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 9-Bromo-10-phenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromo-10-phenylanthracene is a key synthetic intermediate utilized in the construction of complex polycyclic aromatic hydrocarbons (PAHs). These structures are of significant interest in materials science and drug discovery due to their unique photophysical and electronic properties.[1][2] Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of the this compound core, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3] The resulting 9,10-disubstituted anthracene (B1667546) derivatives have found applications as organic light-emitting diode (OLED) materials, fluorescent probes, and scaffolds for novel therapeutic agents.[2][4][5]

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound, focusing on Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

General Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three fundamental steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[6] The active catalyst is typically a palladium(0) species, which is generated in situ from a palladium(II) precatalyst.

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R_R R-Pd(II)L2-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[7] This reaction is widely used due to the stability and low toxicity of the boronic acid reagents.[7]

Quantitative Data
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (0.1)2M K₂CO₃Toluene (B28343)/Ethanol (B145695)Reflux48-[8]
2Benzofuran-2-boronic acidPalladacycle IA (0.5)2M K₂CO₃THF/H₂O6012-[4]
33-Fluorophenylboronic acid(dppf)PdCl₂TBAH1,4-Dioxane--97[9]

Note: Yields are not always specified for the mono-coupling of this compound as the starting material is often generated in-situ or used in a subsequent diarylation.

Experimental Protocol: Synthesis of 9,10-Diphenylanthracene

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Phenylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.02 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of toluene and ethanol (e.g., 4:1 v/v) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford 9,10-diphenylanthracene.[8]

Suzuki_Workflow start Start reagents Combine this compound, Phenylboronic Acid, Pd(PPh₃)₄, and K₂CO₃ start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent Add Degassed Toluene/Ethanol inert->solvent heat Heat to Reflux solvent->heat monitor Monitor Reaction (TLC or GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product 9,10-Diphenylanthracene purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. A base is required to regenerate the active palladium(0) catalyst.[10]

Quantitative Data
EntryAlkeneCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Ethyl acrylatetrans-Bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)NaOAc·3H₂ODMF1101076 (for diarylation)[11][12]
2Styrene (B11656)Pd(OAc)₂ / P(o-tol)₃TEADMF120--[6]

Note: The provided yield is for the diarylation of 9,10-dibromoanthracene, but the conditions are relevant for the mono-coupling as well.

Experimental Protocol: Synthesis of 9-(2-phenylethenyl)-10-phenylanthracene

This is a general protocol and may require optimization.

Materials:

  • This compound

  • Styrene (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4-10 mol%)

  • Triethylamine (TEA) (2.0 equivalents)

  • Anhydrous and degassed N,N-dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a sealed tube or Schlenk flask, combine this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol), P(o-tol)₃ (0.06 mmol), and TEA (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous and degassed DMF (10 mL) and styrene (1.5 mmol) via syringe.

  • Seal the vessel and heat the reaction mixture to 120 °C.[6]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is the palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide.[13][14]

Quantitative Data
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ (5)CuI (2.5)Diisopropylamine (B44863)THFRT389 (illustrative)[13]
2TrimethylsilylacetylenePd(CH₃CN)₂Cl₂ (0.5)-Cs₂CO₃1,4-DioxaneRT48-[15]

Note: The yield is illustrative and based on a general procedure for Sonogashira coupling.[13]

Experimental Protocol: Synthesis of 9-(phenylethynyl)-10-phenylanthracene

This protocol is a general procedure and can be adapted for other terminal alkynes.

Materials:

  • This compound

  • Phenylacetylene (1.1 equivalents)

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (5 mol%)

  • Copper(I) iodide (CuI) (2.5 mol%)

  • Diisopropylamine (7.0 equivalents)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (0.81 mmol, 1.0 eq) in THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and phenylacetylene (1.1 eq).[13]

  • Stir the reaction at room temperature for 3 hours.[13]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.[13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from amines and aryl halides.[16][17]

Quantitative Data
Experimental Protocol: General Procedure for the Synthesis of 9-(Amino)-10-phenylanthracene Derivatives

This is a generalized protocol and requires optimization for specific amines and catalyst systems.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, 1.4 equivalents)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized 9,10-disubstituted anthracene derivatives from this compound. The choice of reaction—Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig—depends on the desired functionality to be introduced. The protocols and data presented herein provide a foundation for researchers to develop and optimize synthetic routes to novel materials and potential therapeutic agents based on the anthracene scaffold. Further optimization of reaction conditions, particularly catalyst and ligand selection, can lead to improved yields and broader substrate scope.

References

Application Notes and Protocols for the Functionalization of the 9-Position of 10-Phenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of 10-phenylanthracene at the 9-position. The functionalization of this scaffold is of significant interest for the development of advanced materials, fluorescent probes, and potential therapeutic agents. The protocols outlined below describe key transformations, including bromination and subsequent palladium-catalyzed cross-coupling reactions, amination, and cyanation.

Introduction

10-Phenylanthracene is a polycyclic aromatic hydrocarbon with unique photophysical properties. Its derivatization, particularly at the electron-rich 9-position, allows for the fine-tuning of its electronic and steric characteristics. This targeted functionalization is crucial for tailoring molecules for specific applications in fields such as organic electronics, chemical sensing, and medicinal chemistry. The most common strategy for introducing a variety of functional groups at the 9-position involves the initial synthesis of 9-bromo-10-phenylanthracene, a versatile intermediate for a range of subsequent transformations.

General Workflow for Functionalization

The overall strategy for the functionalization of the 9-position of 10-phenylanthracene typically follows a two-step process: initial halogenation followed by a cross-coupling or substitution reaction to introduce the desired functionality.

Functionalization Workflow 10-Phenylanthracene 10-Phenylanthracene This compound This compound 10-Phenylanthracene->this compound Bromination Functionalized Product Functionalized Product This compound->Functionalized Product Cross-Coupling, Substitution, etc.

Caption: General workflow for the synthesis of 9-substituted 10-phenylanthracene derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the selective bromination of 10-phenylanthracene at the 9-position using N-bromosuccinimide (NBS).

Materials:

  • 10-Phenylanthracene

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃), anhydrous

  • Methanol (B129727) (CH₃OH)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, dissolve 10-phenylanthracene (1.0 eq) in anhydrous chloroform.

  • Add N-bromosuccinimide (1.2 eq) to the solution.

  • Heat the reaction mixture to 60°C under a nitrogen atmosphere and stir for 1-2 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from methanol to obtain this compound as a green-yellow powder.[1]

Quantitative Data:

Starting MaterialReagentSolventTime (h)Temperature (°C)Yield (%)Reference
10-PhenylanthraceneNBSChloroform1-26061-98[1]
Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation

This protocol details the palladium-catalyzed Suzuki cross-coupling of this compound with a boronic acid to form a C-C bond.

Suzuki Coupling cluster_reactants Reactants cluster_catalyst Catalytic System This compound This compound Product Product This compound->Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Product Base (K2CO3) Base (K2CO3) Base (K2CO3)->Product

Caption: Key components of the Suzuki cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-cyanophenyl boronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃), 2M aqueous solution

  • Toluene, degassed

  • Ethanol, degassed

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.09 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene, degassed ethanol, and the 2M aqueous K₂CO₃ solution.

  • Heat the mixture to reflux and stir for 24 hours under an inert atmosphere.

  • Cool the reaction to room temperature and extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Suzuki Couplings:

Arylboronic AcidCatalystBaseSolventTime (h)Temp.Yield (%)Reference
4-Cyanophenyl boronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol24RefluxN/AN/A
4-(Trifluoromethyl)phenyl boronic acidPd(PPh₃)₄Na₂CO₃Toluene/THFOvernightRefluxN/AN/A
4-Pyridine boronic acid pinacol (B44631) esterPd(PPh₃)₄K₂CO₃THF76RefluxN/AN/A
Protocol 3: Sonogashira Coupling for C-C Triple Bond Formation

This protocol describes the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (B44863) (DIPA) or Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous and degassed THF.

  • Add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq).[2]

  • Stir the reaction at room temperature for 3 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.

Quantitative Data:

AlkyneCatalyst SystemBaseSolventTime (h)Temp.Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂/CuIDIPATHF3RT~89[2]
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Buchwald_Hartwig_Amination Reactants This compound + Amine Product 9-Amino-10-phenylanthracene Derivative Reactants->Product Catalyst Pd Precatalyst + Ligand Catalyst->Product Catalyzes Base NaOtBu, K3PO4, etc. Base->Product Activates

Caption: Conceptual diagram of the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu) or other suitable base

  • Toluene or dioxane, anhydrous and degassed

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, combine this compound (1.0 eq), the palladium precatalyst, and the phosphine ligand.

  • Add the base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add the amine (1.2 eq) and the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110°C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data:

AmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
Various primary/secondary aminesPd₂(dba)₃/XPhosNaOtBuToluene80-110VariesGeneral Protocol
Protocol 5: Cyanation for C-CN Bond Formation

This protocol outlines a general procedure for the cyanation of this compound using a metal cyanide.

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂) or Copper(I) cyanide (CuCN)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Dimethylformamide (DMF), anhydrous

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), the cyanide source (e.g., Zn(CN)₂, 0.6 eq), and the palladium catalyst.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF.

  • Heat the reaction mixture to 80-120°C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and pour it into an aqueous solution of sodium bicarbonate or ammonia.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data:

Cyanide SourceCatalystSolventTemp. (°C)Yield (%)Reference
Zn(CN)₂Pd(PPh₃)₄DMF80-120VariesGeneral Protocol

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.

  • Metal cyanides are highly toxic. Handle with extreme caution and have an appropriate quenching procedure in place.

  • Organolithium reagents are pyrophoric and must be handled with care under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The protocols described in these application notes provide a robust foundation for the synthesis of a diverse range of 9-substituted 10-phenylanthracene derivatives. The versatility of this compound as a key intermediate allows for the introduction of various functional groups, enabling the systematic exploration of structure-property relationships for applications in materials science and drug discovery. Careful optimization of the reaction conditions may be necessary for specific substrates to achieve optimal yields.

References

Application Notes and Protocols for the Sonogashira Coupling of 9-Bromo-10-phenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the Sonogashira coupling of 9-Bromo-10-phenylanthracene with phenylacetylene (B144264) to synthesize 9-phenyl-10-(phenylethynyl)anthracene. This protocol is designed for researchers in organic synthesis, materials science, and drug development who are working with bulky, sterically hindered aromatic compounds.

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2] For sterically hindered substrates such as this compound, careful optimization of reaction conditions is crucial to achieve good yields and minimize side reactions. This protocol is based on established procedures for similar bulky aryl halides.

Reaction Scheme

Caption: Sonogashira coupling of this compound with phenylacetylene.

Experimental Protocol

This protocol outlines the materials, equipment, and step-by-step procedure for the synthesis of 9-phenyl-10-(phenylethynyl)anthracene.

Materials and Equipment
ReagentsQuantity (for 1 mmol scale)Notes
This compound1.0 mmol, 357.26 mgStarting material
Phenylacetylene1.2 mmol, 122.57 mg, 132 µLCoupling partner, freshly distilled if necessary
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)0.05 mmol, 35.1 mgPalladium catalyst
Copper(I) iodide (CuI)0.05 mmol, 9.5 mgCo-catalyst
Triethylamine (B128534) (TEA) or Diisopropylamine (DIPA)5.0 mmol, 0.7 mL (TEA)Anhydrous, degassed base
Anhydrous Toluene (B28343) or THF10 mLAnhydrous, degassed solvent
Equipment
Schlenk flask or sealed tube
Magnetic stirrer and stir bar
Heating mantle or oil bath
Condenser
Inert gas supply (Argon or Nitrogen)
Syringes and needles
TLC plates (silica gel)
Rotary evaporator
Column chromatography setup
Procedure
  • Reaction Setup:

    • To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol), and copper(I) iodide (0.05 mmol).

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Addition of Reagents:

    • Add the anhydrous, degassed solvent (10 mL of toluene or THF) to the flask via syringe.

    • Add the degassed base (5.0 mmol of triethylamine or diisopropylamine) to the mixture via syringe.

    • Finally, add phenylacetylene (1.2 mmol) to the reaction mixture via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 15 minutes.

    • Heat the mixture to 80-90 °C and maintain this temperature. Due to the steric hindrance of the substrate, elevated temperatures are often required to facilitate the reaction.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane (B92381)/ethyl acetate). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).

    • Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with the same solvent.

    • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel.[3]

    • A gradient elution system, starting with hexane and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane, is recommended to separate the product from any remaining starting materials and by-products.

    • Collect the fractions containing the desired product (visualized by TLC) and combine them.

    • Remove the solvent under reduced pressure to yield the purified 9-phenyl-10-(phenylethynyl)anthracene.

Experimental Workflow

G A Reaction Setup (this compound, Pd(PPh₃)₂Cl₂, CuI in Schlenk flask) B Inert Atmosphere (Evacuate and backfill with Ar/N₂) A->B C Reagent Addition (Solvent, Base, Phenylacetylene) B->C D Reaction (Heating at 80-90°C, 12-24h) C->D E Monitoring (TLC) D->E Periodically E->D Incomplete F Work-up (Cooling, Dilution, Filtration, Washing, Drying) E->F Complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H I Pure Product (9-phenyl-10-(phenylethynyl)anthracene) H->I

Caption: Workflow for the Sonogashira coupling of this compound.

Data Presentation

Reactant and Product Information
CompoundMolecular FormulaMolar Mass ( g/mol )Role
This compoundC₂₀H₁₃Br333.22Aryl Halide
PhenylacetyleneC₈H₆102.13Terminal Alkyne
9-phenyl-10-(phenylethynyl)anthraceneC₂₈H₁₈354.45Coupled Product
Typical Reaction Parameters and Expected Outcome
ParameterValue
Scale1.0 mmol
SolventToluene or THF (10 mL)
BaseTriethylamine or Diisopropylamine (5.0 mmol)
Temperature80-90 °C
Reaction Time12-24 hours
Expected Yield60-80% (based on similar reactions)
Appearance of ProductYellow solid

Characterization of the Product

The final product, 9-phenyl-10-(phenylethynyl)anthracene, should be characterized by standard spectroscopic methods to confirm its identity and purity.

Expected Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ (ppm) ≈ 8.5-7.2 (m, 18H, Ar-H). The aromatic protons of the anthracene (B1667546) and phenyl groups will appear in this region. Specific peak assignments would require experimental data, but the integration should correspond to 18 protons.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ (ppm) ≈ 140-120 (Ar-C), 100-90 (alkynyl-C). The spectrum is expected to show signals for all 28 carbons. The alkynyl carbons are characteristic and appear in the region of 90-100 ppm. The aromatic carbons will be in the 120-140 ppm range.

  • Mass Spectrometry (MS):

    • Expected m/z for C₂₈H₁₈: [M]⁺ = 354.14.

Note: The spectroscopic data provided are estimates based on the analysis of structurally similar compounds, such as 9,10-bis(phenylethynyl)anthracene, and should be confirmed by experimental analysis.[4][5]

Signaling Pathway and Catalytic Cycle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.

G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation (from Copper Cycle) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Alkyne Coordination (R-C≡CH, Base) Cu(I)-C≡CR->Ar-Pd(II)-X(L2) Transmetalation Cu(I)-C≡CR->Cu(I)X to Pd Cycle

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Synthesis of Asymmetric 9,10-Disubstituted Anthracenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and effective methods for the synthesis of asymmetric 9,10-disubstituted anthracenes. These compounds are of significant interest in materials science, particularly for applications in organic light-emitting diodes (OLEDs), and in medicinal chemistry as fluorescent probes and potential therapeutic agents. The protocols detailed below focus on sequential cross-coupling reactions and synthesis from anthraquinone (B42736) derivatives, offering a versatile toolkit for accessing a wide range of asymmetrically functionalized anthracene (B1667546) scaffolds.

Method 1: Sequential Palladium-Catalyzed Cross-Coupling Reactions

Sequential palladium-catalyzed cross-coupling reactions represent the most prevalent and versatile strategy for the synthesis of asymmetric 9,10-disubstituted anthracenes. This approach typically commences with a selective mono-functionalization of a 9,10-dihaloanthracene, most commonly 9,10-dibromoanthracene (B139309), to generate a 9-halo-10-substituted anthracene intermediate. This intermediate is then subjected to a second cross-coupling reaction to introduce a different substituent at the remaining halogenated position. The key advantage of this method lies in its modularity, allowing for the introduction of a diverse array of aryl, heteroaryl, and alkynyl groups.

Suzuki-Miyaura Coupling Followed by a Second Suzuki-Miyaura Coupling

This strategy involves the sequential reaction of 9,10-dibromoanthracene with two different aryl or heteroaryl boronic acids or esters. The first Suzuki-Miyaura coupling is performed under conditions that favor mono-arylation. The resulting 9-bromo-10-arylanthracene is then isolated and subjected to a second Suzuki-Miyaura coupling with a different boronic acid to yield the asymmetrically disubstituted product.

Experimental Protocol: Synthesis of 9-(Naphthalen-2-yl)-10-phenylanthracene

Step 1: Synthesis of 9-Bromo-10-phenylanthracene

  • Materials:

  • Procedure:

    • To a reaction vessel, add 9,10-dibromoanthracene (e.g., 200 mg, 0.60 mmol), phenylboronic acid (1.2-1.5 equivalents), and Pd(PPh₃)₄ (5-10 mol%).

    • Purge the vessel with an inert gas (e.g., Nitrogen or Argon).

    • Add degassed toluene (e.g., 25 mL), degassed THF (e.g., 25 mL), and 2 M aqueous Na₂CO₃ solution (e.g., 10 mL).

    • Heat the mixture to reflux and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the crude mixture with petroleum ether, wash with brine, and dry over anhydrous Na₂SO₄.[1]

    • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of dichloromethane in hexane to yield this compound as a light yellow solid.

Step 2: Synthesis of 9-(Naphthalen-2-yl)-10-phenylanthracene

  • Materials:

    • This compound

    • Naphthalene-2-boronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • 2 M Aqueous sodium carbonate (Na₂CO₃) solution

    • Toluene

    • Tetrahydrofuran (THF)

    • Hexane

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a reaction vessel, combine this compound (1 equivalent), naphthalene-2-boronic acid (1.2-1.5 equivalents), and Pd(PPh₃)₄ (5-10 mol%).

    • Evacuate and backfill the vessel with an inert gas.

    • Add degassed toluene, degassed THF, and 2 M aqueous Na₂CO₃ solution.

    • Heat the mixture to reflux for 12-24 hours, monitoring by TLC.

    • After cooling, extract the mixture with hexane, wash with brine, and dry over anhydrous Na₂SO₄.

    • The crude product is purified by column chromatography followed by recrystallization from toluene to yield the final product.

Suzuki-Miyaura Coupling Followed by Sonogashira Coupling

This approach is ideal for synthesizing 9-aryl-10-alkynylanthracenes. A mono-arylated intermediate, such as this compound, is first synthesized via a Suzuki-Miyaura coupling. This intermediate then undergoes a Sonogashira coupling with a terminal alkyne to introduce the alkynyl substituent.

Experimental Protocol: Synthesis of 9-Phenyl-10-(phenylethynyl)anthracene

Step 1: Synthesis of this compound

  • Follow the protocol detailed in Section 1.1, Step 1.

Step 2: Synthesis of 9-Phenyl-10-(phenylethynyl)anthracene

  • Materials:

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (1-5 mol%) and CuI (2-10 mol%).

    • Add the anhydrous and degassed solvent and stir for 10-15 minutes.

    • Add this compound (1 equivalent), phenylacetylene (1.2-1.5 equivalents), and triethylamine (2-3 equivalents).

    • Stir the reaction mixture at room temperature or heat to 40-60 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Method 2: Synthesis from 9,10-Anthraquinone Derivatives

An alternative strategy for synthesizing asymmetric 9,10-disubstituted anthracenes involves the functionalization of a 9,10-anthraquinone precursor, followed by reduction of the quinone moiety. This method is particularly useful when the desired substituents are incompatible with the conditions of cross-coupling reactions or when substitution at other positions of the anthracene core is desired.

Experimental Protocol: Synthesis of a 2,3-Disubstituted Anthracene

Step 1: Functionalization of 2-Aminoanthraquinone (B85984)

  • Materials:

  • Procedure:

    • Convert commercially available 2-aminoanthraquinone to 2-hydroxyanthraquinone using established procedures.

    • Perform bromination of 2-hydroxyanthraquinone to obtain a mixture of bromoanthraquinones.

Step 2: Reduction to the Anthracene

  • Materials:

  • Procedure:

    • Dissolve the functionalized anthraquinone in an alkaline medium.

    • Add sodium borohydride in portions at room temperature.

    • Stir the reaction until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction with water and neutralize with acid.

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify the resulting disubstituted anthracene by column chromatography or recrystallization.[2]

Quantitative Data Summary

MethodStarting MaterialIntermediateFinal ProductTypical Yield (Step 1)Typical Yield (Step 2)
Sequential Suzuki-Miyaura9,10-Dibromoanthracene9-Bromo-10-arylanthracene9-Aryl-10-aryl'anthracene50-85%60-95%
Suzuki-Miyaura then Sonogashira9,10-Dibromoanthracene9-Bromo-10-arylanthracene9-Aryl-10-alkynylanthracene50-85%65-90%
From AnthraquinoneSubstituted Anthraquinone-Substituted Anthracene-50-95% (reduction)

Visualizations

Sequential_Cross_Coupling_Workflow start 9,10-Dibromoanthracene mono_functionalized 9-Bromo-10-R1-Anthracene (Intermediate) start->mono_functionalized 1. First Cross-Coupling    (e.g., Suzuki-Miyaura)    - Pd Catalyst    - Base    - R1-Source purification1 Purification 1 (e.g., Column Chromatography) mono_functionalized->purification1 final_product Asymmetric 9,10-Disubstituted Anthracene (R1 ≠ R2) purification2 Purification 2 (e.g., Recrystallization) final_product->purification2 purification1->final_product 2. Second Cross-Coupling     (e.g., Suzuki or Sonogashira)     - Pd Catalyst     - Base     - R2-Source

Caption: Workflow for sequential cross-coupling synthesis.

Anthraquinone_Route_Workflow start Substituted 9,10-Anthraquinone reduction Reduction start->reduction e.g., NaBH4 in alkaline medium final_product Asymmetric 9,10-Disubstituted Anthracene reduction->final_product purification Purification final_product->purification

Caption: Synthetic route from a 9,10-anthraquinone precursor.

References

Creating Novel Fluorophores from 9-Bromo-10-phenylanthracene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of novel fluorophores derived from the versatile starting material, 9-Bromo-10-phenylanthracene. The methodologies outlined herein are designed to guide researchers in the development of new fluorescent probes for a range of applications, including bioimaging, chemical sensing, and materials science.

Introduction

This compound is an excellent scaffold for the design of novel fluorophores. The anthracene (B1667546) core provides a rigid, planar structure with inherent fluorescence, while the bromine atom at the 9-position serves as a versatile handle for a variety of cross-coupling reactions. This allows for the facile introduction of a wide range of functional groups, enabling the tuning of the fluorophore's photophysical properties and the incorporation of specific recognition moieties. This modular approach facilitates the creation of fluorophores with tailored absorption and emission profiles, quantum yields, and environmental sensitivities.

The most common strategies for modifying this compound involve palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, opening up a vast chemical space for the design of novel fluorescent probes.

Synthetic Protocols

The following section details experimental protocols for the synthesis of various classes of novel fluorophores starting from this compound.

General Synthesis Workflow

The overall process for creating and characterizing novel fluorophores from this compound is depicted in the workflow diagram below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application start This compound reaction Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) start->reaction product Crude Product reaction->product purification Column Chromatography product->purification pure_product Pure Fluorophore purification->pure_product nmr NMR Spectroscopy pure_product->nmr ms Mass Spectrometry pure_product->ms photophys Photophysical Measurements pure_product->photophys application Sensing, Bioimaging, etc. photophys->application

General workflow for fluorophore synthesis and characterization.
Protocol 1: Synthesis of 9-Aryl-10-phenylanthracene via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 9-aryl-10-phenylanthracene derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene (B28343)

  • Ethanol (B145695)

  • Water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (3 mol%).

  • Add a 2M aqueous solution of Na₂CO₃ (2.0 equiv.).

  • Add a degassed mixture of toluene and ethanol (e.g., 4:1 v/v).

  • Thoroughly degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (Argon or Nitrogen) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 9-aryl-10-phenylanthracene.

Protocol 2: Synthesis of 9-Alkynyl-10-phenylanthracene via Sonogashira Coupling

This protocol outlines the synthesis of a 9-alkynyl-10-phenylanthracene derivative through a Sonogashira coupling reaction.[2]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (B95107) (THF) or Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).

  • Add the anhydrous solvent (THF or toluene) and the terminal alkyne (1.2 equiv.).

  • Add the base (TEA or DIPA, typically 2-3 equiv.).

  • Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the pure 9-alkynyl-10-phenylanthracene.

Protocol 3: Synthesis of 9-Amino-10-phenylanthracene via Buchwald-Hartwig Amination

This protocol describes the synthesis of a 9-amino-10-phenylanthracene derivative using the Buchwald-Hartwig amination.[3]

Materials:

  • This compound

  • Amine (e.g., diphenylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • A suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and NaOtBu (1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous solvent (toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the pure 9-amino-10-phenylanthracene.

Characterization Protocols

Thorough characterization is essential to confirm the structure and purity of the synthesized fluorophores and to understand their photophysical properties.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified fluorophore in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Data Acquisition: Record ¹H and ¹³C NMR spectra. The aromatic region of the ¹H NMR spectrum (typically 7-9 ppm) will be complex and requires careful analysis to confirm the substitution pattern.

    • Expected Observations: The disappearance of the signal corresponding to the proton at the 9-position of the anthracene core and the appearance of new signals corresponding to the introduced substituent are key indicators of a successful reaction.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the fluorophore in a suitable solvent (e.g., methanol, acetonitrile).

    • Data Acquisition: Use a suitable ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to obtain the mass spectrum.

    • Expected Observations: The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target compound. The isotopic pattern for bromine-containing starting material will be absent in the product.

Photophysical Characterization
  • UV-Visible Absorption and Fluorescence Spectroscopy:

    • Sample Preparation: Prepare dilute solutions (micromolar range) of the fluorophore in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile). The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

    • Data Acquisition:

      • Record the absorption spectrum to determine the absorption maxima (λ_abs).

      • Record the fluorescence emission spectrum by exciting at or near the absorption maximum to determine the emission maxima (λ_em).

    • Data Analysis: Note the Stokes shift, which is the difference in wavelength between the absorption and emission maxima.

  • Fluorescence Quantum Yield (Φ_f) Determination (Relative Method):

    • Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield.

    • Standard Selection: Choose a standard with an emission range that overlaps with the sample (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

    • Procedure:

      • Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring their absorbance at the excitation wavelength is between 0.01 and 0.1.

      • Measure the absorbance of each solution at the excitation wavelength.

      • Record the corrected fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the sample and the standard.

      • Integrate the area under the emission curves.

      • Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

      • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where 'Grad' is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.[4]

  • Fluorescence Lifetime (τ_f) Measurement (Time-Correlated Single Photon Counting - TCSPC):

    • Principle: TCSPC measures the time delay between the excitation of a fluorophore by a short pulse of light and the emission of a photon. By repeating this process many times, a histogram of the decay of fluorescence intensity over time is built.

    • Instrumentation: A TCSPC system typically consists of a pulsed light source (laser or LED), a sensitive detector (e.g., a photomultiplier tube), and timing electronics.

    • Procedure:

      • Prepare a dilute solution of the fluorophore.

      • Excite the sample with the pulsed light source at an appropriate wavelength.

      • Collect the emitted photons and record their arrival times relative to the excitation pulse.

      • Construct a fluorescence decay curve.

    • Data Analysis: Fit the decay curve to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime(s).

Data Presentation

The photophysical properties of several representative novel fluorophores derived from this compound are summarized in the tables below.

Table 1: Photophysical Properties of 9-Aryl-10-phenylanthracene Derivatives

Substituent at 9-positionSolventλ_abs (nm)λ_em (nm)Φ_fτ_f (ns)Reference
4-(Trifluoromethyl)phenylCyclohexane3804180.95-[5]
4-Nitrophenyl-----Data not readily available
4-MethoxyphenylToluene3824250.89-
4-(Diphenylamino)phenyl-----Data not readily available

Table 2: Photophysical Properties of 9-Alkynyl and 9-Amino-10-phenylanthracene Derivatives

Substituent at 9-positionSolventλ_abs (nm)λ_em (nm)Φ_fτ_f (ns)Reference
PhenylethynylCyclohexane4514681.0-[4][6]
Diphenylamino-----Data not readily available

Application Protocols

The unique photophysical properties of these novel fluorophores make them suitable for a variety of applications.

Application 1: Fluorescent Sensing of Metal Ions

Many anthracene derivatives exhibit changes in their fluorescence upon binding to metal ions, making them effective chemosensors. The sensing mechanism often involves Photoinduced Electron Transfer (PET).

In a typical "turn-on" PET sensor, the fluorophore is initially in a quenched state due to electron transfer from a nearby electron-rich recognition moiety (receptor) to the excited fluorophore. Upon binding of a metal ion to the receptor, the electron transfer is inhibited, leading to a significant increase in fluorescence intensity.

PET_Mechanism cluster_quenched Fluorescence OFF (Quenched) cluster_on Fluorescence ON Fluorophore_Ground Fluorophore (S0) Fluorophore_Excited Fluorophore (S1*) Fluorophore_Ground->Fluorophore_Excited Receptor Receptor Fluorophore_Excited->Receptor PET Receptor->Fluorophore_Ground Non-radiative decay Receptor_Bound Receptor-Metal Ion Complex Fluorophore_Ground_On Fluorophore (S0) Fluorophore_Excited_On Fluorophore (S1*) Fluorophore_Ground_On->Fluorophore_Excited_On Fluorophore_Excited_On->Fluorophore_Ground_On Fluorescence Metal_Ion Metal Ion Metal_Ion->Receptor_Bound Binding

Photoinduced Electron Transfer (PET) "turn-on" sensing mechanism.

This protocol provides a general guideline for the detection of Hg²⁺ ions using a hypothetical 9-substituted-10-phenylanthracene based "turn-on" fluorescent probe.

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in acetonitrile).

  • Stock solution of mercury(II) chloride (HgCl₂) (e.g., 10 mM in water).

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).

  • Spectrofluorometer and quartz cuvettes.

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in a suitable solvent mixture (e.g., acetonitrile/buffer).

  • Record the initial fluorescence emission spectrum of the probe solution.

  • Add incremental amounts of the Hg²⁺ stock solution to the cuvette containing the probe solution.

  • After each addition, mix thoroughly and allow to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum against the concentration of Hg²⁺.

  • Selectivity Test: Repeat the experiment with other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Pb²⁺, Cd²⁺) to assess the selectivity of the probe for Hg²⁺.

  • Limit of Detection (LOD) Calculation: The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. [Hg²⁺]).[7]

Application 2: Live-Cell Imaging

Lipophilic anthracene derivatives can readily cross cell membranes, making them suitable for imaging intracellular structures.

Materials:

  • HeLa cells or another suitable cell line.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Stock solution of the lipophilic anthracene fluorophore (e.g., 1 mM in DMSO).

  • Confocal laser scanning microscope.

  • Glass-bottom dishes or chamber slides.

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes or chamber slides until they reach 60-80% confluency.

  • Staining:

    • Prepare a working solution of the fluorophore in cell culture medium (e.g., 1-10 µM).

    • Remove the old medium from the cells and wash once with PBS.

    • Add the staining solution to the cells and incubate at 37 °C in a CO₂ incubator for 15-30 minutes.

  • Washing: Remove the staining solution and wash the cells twice with warm PBS or imaging medium.

  • Imaging:

    • Add fresh imaging medium to the cells.

    • Image the cells using a confocal microscope.

    • Microscope Settings: Use an appropriate laser line for excitation (e.g., 405 nm for blue-emitting fluorophores) and set the emission detection window to match the fluorophore's emission spectrum. Adjust laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.[8][9]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel fluorophores. Through well-established cross-coupling methodologies, researchers can readily introduce diverse functionalities to the anthracene core, thereby tuning the photophysical properties and creating probes for specific applications. The protocols and data presented in this document provide a solid foundation for the design, synthesis, characterization, and application of these promising fluorescent molecules in various scientific disciplines.

References

Application Notes and Protocols for OLED Fabrication Using 9-Bromo-10-phenylanthracene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, wider viewing angles, and thinner form factors compared to traditional liquid crystal displays. The performance of an OLED is intrinsically linked to the molecular architecture of the organic materials used within its multilayer structure. Anthracene derivatives, in particular, are a well-established class of materials for blue OLEDs due to their high photoluminescence quantum yields and excellent thermal stability.

9-Bromo-10-phenylanthracene and its derivatives are crucial precursors in the synthesis of high-performance materials for OLEDs. The bromine atom serves as a versatile reactive site for introducing various functional groups through cross-coupling reactions, allowing for the fine-tuning of the electronic and optical properties of the final materials. These derivatives are often employed in the creation of host materials for the emissive layer (EML) in blue OLEDs, where they facilitate efficient energy transfer to a dopant emitter.

This document provides detailed application notes and protocols for the fabrication of OLED devices utilizing materials derived from 9-bromo-anthracene precursors. The protocols are based on established vacuum thermal evaporation techniques, a standard for the fabrication of small-molecule OLEDs.

Data Presentation

The following tables summarize the performance of blue OLEDs fabricated using host materials synthesized from a 9-bromo-anthracene derivative precursor. The device architecture for these examples is ITO/DNTPD/NPB/Host:Dopant/Alq3/Al-LiF.[1][2]

Table 1: Device Performance with DSA-Ph Dopant

Host MaterialDopant (5%)Luminance Efficiency (cd/A)
BH-9PADSA-Ph7.03
BH-9NADSA-Ph-
BH-9NPADSA-Ph-

Note: Specific luminance efficiency values for BH-9NA and BH-9NPA with DSA-Ph were not provided in the source material.

Table 2: Device Performance with BD-6MDPA Dopant

Host MaterialDopant (5%)Luminance Efficiency (cd/A)
BH-9PABD-6MDPA6.60
BH-9NABD-6MDPA-
BH-9NPABD-6MDPA-

Note: Specific luminance efficiency values for BH-9NA and BH-9NPA with BD-6MDPA were not provided in the source material.

Experimental Protocols

The fabrication of OLED devices is a multi-step process requiring a cleanroom environment and high-vacuum deposition equipment. The following protocol outlines the general steps for fabricating a multilayer OLED using vacuum thermal evaporation.

I. Substrate Preparation
  • Cleaning: Begin with Indium Tin Oxide (ITO)-coated glass substrates. These are sequentially cleaned in ultrasonic baths containing detergent, deionized water, acetone, and isopropanol. Each sonication step should last for 15-20 minutes to ensure the removal of organic and particulate contaminants.

  • Drying: After the final solvent wash, dry the substrates using a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the ITO surface with UV-ozone for 10-15 minutes. This step removes residual organic contaminants and increases the work function of the ITO, which enhances hole injection.

II. Thin Film Deposition by Vacuum Thermal Evaporation

This process is conducted in a high-vacuum chamber, typically at a pressure below 10⁻⁶ Torr. The organic and inorganic materials are sequentially deposited from resistively heated crucibles. The thickness of each layer is monitored in real-time using a quartz crystal microbalance.

  • Hole Injection Layer (HIL): Deposit a layer of N,N'-diphenyl-N,N'-bis(1,1'-biphenyl)-4,4'-diamine (DNTPD) onto the prepared ITO substrate.

  • Hole Transport Layer (HTL): Deposit a layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) on top of the HIL.

  • Emissive Layer (EML): Co-evaporate the host material (e.g., BH-9PA, synthesized from a 9-bromo-anthracene derivative) and the dopant (e.g., DSA-Ph or BD-6MDPA) at a specified weight percentage (e.g., 5%). The deposition rates of the host and dopant are carefully controlled to achieve the desired doping concentration.

  • Electron Transport Layer (ETL): Deposit a layer of tris(8-hydroxyquinolinato)aluminum (Alq3) onto the EML.

  • Electron Injection Layer (EIL): Deposit a thin layer of an electron-injecting material, such as lithium fluoride (B91410) (LiF), on top of the ETL.

III. Cathode Deposition and Encapsulation
  • Cathode Deposition: Without breaking vacuum, deposit a layer of a low work function metal, typically aluminum (Al), through a shadow mask to define the active area of the device.

  • Encapsulation: To protect the organic layers from degradation by atmospheric moisture and oxygen, the completed device must be encapsulated. This is typically done in a nitrogen-filled glovebox. A glass lid is affixed to the device using a UV-curable epoxy resin.

Visualizations

OLED Device Architecture

OLED_Architecture cluster_device OLED Device Structure Cathode Cathode (Al) EIL Electron Injection Layer (LiF) Cathode->EIL Electrons ETL Electron Transport Layer (Alq3) EIL->ETL EML Emissive Layer (Host:Dopant) ETL->EML HTL Hole Transport Layer (NPB) EML->HTL Recombination & Light Emission HIL Hole Injection Layer (DNTPD) HTL->HIL Anode Anode (ITO) HIL->Anode Holes Substrate Glass Substrate

Caption: A diagram illustrating the multilayer structure of a typical OLED device.

OLED Fabrication Workflow

OLED_Fabrication_Workflow cluster_workflow OLED Fabrication by Vacuum Thermal Evaporation A Substrate Cleaning (Ultrasonication) B UV-Ozone Treatment A->B C Transfer to Vacuum Chamber B->C D HIL Deposition C->D E HTL Deposition D->E F EML Co-evaporation E->F G ETL Deposition F->G H EIL Deposition G->H I Cathode Deposition H->I J Encapsulation (in N2 Glovebox) I->J K Device Characterization J->K

Caption: A generalized workflow for the fabrication and testing of OLED devices.

Role of this compound Derivatives

Synthesis_Pathway cluster_synthesis Synthesis of High-Performance OLED Materials Precursor This compound Derivative Reaction Cross-Coupling Reaction (e.g., Suzuki Coupling) Precursor->Reaction Functional_Material Functional OLED Material (e.g., Host Material) Reaction->Functional_Material Device OLED Device Functional_Material->Device

Caption: The role of this compound derivatives as precursors for functional OLED materials.

References

Application Notes and Protocols: The Role of 9-Bromo-10-phenylanthracene in Thermally Activated Delayed Fluorescence (TADF) Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 9-Bromo-10-phenylanthracene as a key building block in the synthesis of materials for Thermally Activated Delayed Fluorescence (TADF). This document details the synthetic protocols, photophysical characterization, and application in Organic Light-Emitting Diodes (OLEDs).

Introduction to this compound in TADF Materials

This compound is a pivotal precursor in the development of high-performance TADF materials. While not typically a TADF emitter itself, its rigid and planar anthracene (B1667546) core, combined with the reactive bromo-substituent, makes it an ideal scaffold for synthesizing advanced TADF emitters and host materials. The 9- and 10-positions of the anthracene core allow for the introduction of various electron-donating and electron-accepting moieties, which is a key strategy in designing molecules with a small singlet-triplet energy splitting (ΔEST), a prerequisite for efficient TADF.

The most common synthetic route to incorporate this compound into larger TADF molecules is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These methods allow for the precise installation of functional groups that dictate the photophysical properties of the final TADF material.

The TADF Mechanism: A Brief Overview

Thermally Activated Delayed Fluorescence is a process that allows for the harvesting of triplet excitons, which are typically non-emissive in conventional fluorescent molecules, to generate light. In an OLED, electrical excitation leads to the formation of both singlet (25%) and triplet (75%) excitons. TADF materials enable the conversion of non-emissive triplet excitons to emissive singlet excitons through a process called Reverse Intersystem Crossing (RISC). This up-conversion is possible when the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is sufficiently small to be overcome by thermal energy at room temperature. This mechanism can theoretically lead to 100% internal quantum efficiency (IQE) in OLEDs.

TADF_Mechanism cluster_excitation Excitation S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S1->S0 Prompt Fluorescence (PF) S1->S0 Delayed Fluorescence (DF) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (typically slow/weak) T1->S1 Reverse Intersystem Crossing (RISC) (Thermally Activated) Electrical Excitation Electrical Excitation Electrical Excitation->S1 25% Electrical Excitation->T1 75%

Synthesis of a Representative TADF Emitter

This section details the synthesis of a representative TADF emitter, 9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-10-phenylanthracene , using this compound as a starting material via a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343)

  • Ethanol (B145695)

  • Deionized water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry 100 mL Schlenk flask, add this compound (1.0 eq), 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.2 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add toluene (40 mL) and ethanol (10 mL) via syringe. Then, add a solution of K₂CO₃ (3.0 eq) in deionized water (10 mL).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and extract with dichloromethane (B109758) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and dichloromethane as the eluent to yield the pure product.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Reactant1 This compound Reaction Suzuki Coupling Reactant1->Reaction Reactant2 Arylboronic Ester Reactant2->Reaction Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Toluene/Ethanol/Water Solvent->Reaction Atmosphere Inert (N₂ or Ar) Atmosphere->Reaction Temperature 90 °C Temperature->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product TADF Emitter Purification->Product

Characterization of TADF Materials

Experimental Protocol: Photophysical Characterization

a) Steady-State Spectroscopy:

  • UV-Vis Absorption: Measured using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent (e.g., toluene) at a concentration of approximately 10⁻⁵ M.

  • Photoluminescence (PL) Spectroscopy: Measured using a spectrofluorometer. The same solution used for UV-Vis absorption can be used. The excitation wavelength is chosen based on the absorption spectrum.

  • Phosphorescence Spectroscopy: Measured at low temperature (77 K) in a frozen solvent matrix (e.g., 2-methyltetrahydrofuran) to minimize non-radiative decay and observe the T₁ state emission.

b) Time-Resolved Photoluminescence Spectroscopy:

  • Transient PL Decay: Measured using a time-correlated single photon counting (TCSPC) system or a streak camera. The sample is excited with a pulsed laser. The decay curve is fitted to a multi-exponential function to determine the prompt fluorescence (τPF) and delayed fluorescence (τDF) lifetimes.

  • Determination of ΔEST: The energy difference between the onset of the fluorescence and phosphorescence spectra provides an estimation of the singlet-triplet energy gap (ΔEST = ES1 - ET1).

c) Photoluminescence Quantum Yield (PLQY):

  • Measured using an integrating sphere. The sample is excited with a monochromatic light source, and the total emitted light is detected. The PLQY is calculated as the ratio of emitted photons to absorbed photons.

Quantitative Data for a Representative Phenylanthracene-based TADF Emitter

PropertyValue
Absorption (λabs) in Toluene385 nm
Photoluminescence (λPL) in Toluene480 nm
PLQY (ΦPL) in doped film~90%
Prompt Fluorescence Lifetime (τPF)~20 ns
Delayed Fluorescence Lifetime (τDF)~5 µs
Singlet-Triplet Energy Splitting (ΔEST)~0.15 eV

Application in Organic Light-Emitting Diodes (OLEDs)

Experimental Protocol: OLED Fabrication

OLEDs are typically fabricated by sequential deposition of organic layers and metal electrodes onto a transparent conductive substrate (e.g., Indium Tin Oxide - ITO coated glass).

Materials:

  • ITO-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane - TAPC)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Emissive Layer (EML): Host material (e.g., 1,3-Bis(N-carbazolyl)benzene - mCP) doped with the TADF emitter

  • Electron Transport Layer (ETL) material (e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) - TPBi)

  • Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)

  • Cathode material (e.g., Aluminum - Al)

  • High-vacuum thermal evaporation system

Procedure:

  • Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • UV-Ozone Treatment: The cleaned substrates are treated with UV-ozone to improve the work function of the ITO.

  • Layer Deposition: The organic layers, EIL, and cathode are deposited sequentially onto the ITO substrate in a high-vacuum thermal evaporator (<10⁻⁶ Torr). The deposition rates and thicknesses are monitored using a quartz crystal microbalance. A typical device structure is: ITO / TAPC (40 nm) / mCP:TADF emitter (x wt%, 20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm).

  • Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

OLED_Fabrication cluster_substrate Substrate Preparation cluster_deposition Layer Deposition (Thermal Evaporation) ITO ITO Glass Cleaning Ultrasonic Cleaning ITO->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL_HTL HIL/HTL (e.g., TAPC) UV_Ozone->HIL_HTL Vacuum Deposition EML EML (Host:TADF Emitter) HIL_HTL->EML ETL ETL (e.g., TPBi) EML->ETL EIL EIL (LiF) ETL->EIL Cathode Cathode (Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

OLED Performance Data for a Phenylanthracene-based TADF Emitter

ParameterValue
Maximum External Quantum Efficiency (EQEmax)> 20%
Maximum Luminance> 10,000 cd/m²
Turn-on Voltage~3.0 V
CIE Coordinates (x, y)(0.25, 0.55) (Green)

Conclusion

This compound serves as a versatile and crucial starting material for the synthesis of high-performance TADF emitters. Through well-established synthetic methodologies like the Suzuki-Miyaura coupling, a wide array of donor-acceptor type TADF molecules can be accessed. The rigid phenylanthracene core provides a robust framework for tuning the photophysical properties to achieve high quantum yields, efficient RISC, and ultimately, high-efficiency OLEDs. The protocols and data presented herein provide a valuable resource for researchers in the field of organic electronics and materials science.

Application Notes and Protocols: 9-Bromo-10-phenylanthracene in Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The application of 9-Bromo-10-phenylanthracene in organic field-effect transistors (OFETs) is a proposed use based on the established performance of similar anthracene (B1667546) derivatives. The following protocols are generalized from established methods for fabricating and characterizing anthracene-based OFETs and should be adapted and optimized for this specific material.

Introduction

Anthracene and its derivatives are a well-established class of organic semiconductors utilized in a variety of organic electronic devices, including organic field-effect transistors (OFETs). Their planar structure promotes strong intermolecular π-π stacking, which is crucial for efficient charge transport.[1][2] The functionalization of the anthracene core allows for the tuning of its electronic properties, solubility, and solid-state packing, which in turn influences the performance of the resulting OFETs.[1][2][3] this compound is a promising candidate for investigation in OFETs due to the potential of the bromo and phenyl substituents to modulate its electronic energy levels and molecular packing, thereby impacting charge carrier mobility.

This document provides a comprehensive overview of the proposed application of this compound in OFETs, including a detailed synthesis protocol, a generalized OFET fabrication and characterization workflow, and a summary of the performance of related anthracene derivatives to serve as a benchmark.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the bromination of 9-phenylanthracene (B14458) using N-Bromosuccinimide (NBS).[4][5]

Experimental Protocol:

  • Reactant Preparation: In a flask, dissolve 9-phenylanthracene (1.0 equivalent) and N-Bromosuccinimide (1.2 equivalents) in chloroform.[4]

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere and stir for 1-2 hours.[4][5]

  • Quenching: After cooling the reaction mixture to room temperature, add water to quench the reaction.[4][5]

  • Extraction: Extract the product into dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.[4]

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from methanol (B129727) or by column chromatography to yield this compound as a yellow solid.[4]

G cluster_synthesis Synthesis of this compound reagents 9-Phenylanthracene + NBS in Chloroform reaction Heat to 60°C (1-2 hours under N2) reagents->reaction 1. quench Quench with Water reaction->quench 2. extraction Extract with Dichloromethane, Wash, and Dry quench->extraction 3. purification Rotary Evaporation & Recrystallization/Chromatography extraction->purification 4. product This compound purification->product 5.

Synthesis of this compound.

Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET

The following is a generalized protocol for the fabrication of a BGTC OFET, a common device architecture for evaluating the performance of new organic semiconductors.

Experimental Protocol:

  • Substrate Cleaning:

    • Use heavily n-doped Si wafers with a thermally grown SiO₂ layer (300 nm) as the substrate, where the Si acts as the gate electrode and SiO₂ as the gate dielectric.

    • Sonicate the substrates sequentially in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with UV-ozone for 15 minutes to remove organic residues and enhance the surface energy.

  • Dielectric Surface Modification (Optional but Recommended):

    • To improve the quality of the organic semiconductor film and reduce charge trapping, treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (B89594) (OTS) or hexamethyldisilazane (B44280) (HMDS). This creates a hydrophobic surface that promotes better molecular ordering of the active layer.

  • Organic Semiconductor Deposition:

    • Prepare a solution of this compound in a suitable organic solvent (e.g., chloroform, toluene, or dichlorobenzene) at a concentration of 5-10 mg/mL.

    • Deposit the solution onto the treated substrate via spin-coating. A typical spin-coating program might be 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds.

    • Anneal the film on a hot plate at a temperature below the material's decomposition point (e.g., 80-120°C) for 30 minutes to remove residual solvent and improve film crystallinity.

  • Source-Drain Electrode Deposition:

    • Place a shadow mask with the desired channel length (L) and width (W) onto the semiconductor film.

    • Transfer the substrate into a thermal evaporator.

    • Deposit a 50 nm thick layer of gold (Au) at a rate of 0.1-0.2 Å/s under high vacuum (<10⁻⁶ Torr). Gold is often used for its high work function, which facilitates hole injection into many p-type organic semiconductors.

G cluster_fabrication OFET Fabrication and Characterization Workflow sub_clean Substrate Cleaning (Si/SiO2) surf_mod Surface Modification (OTS/HMDS) sub_clean->surf_mod semi_dep Semiconductor Deposition (Spin-Coating) surf_mod->semi_dep anneal Thermal Annealing semi_dep->anneal elec_dep Electrode Deposition (Thermal Evaporation) anneal->elec_dep charac Electrical Characterization elec_dep->charac

OFET Fabrication and Characterization Workflow.

OFET Characterization

The electrical performance of the fabricated OFETs should be evaluated using a semiconductor parameter analyzer in a controlled environment (e.g., a nitrogen-filled glovebox or a vacuum probe station) to minimize the effects of air and moisture.

Measurement Protocols:

  • Output Characteristics (IDS vs. VDS):

    • Apply a constant gate voltage (VGS), starting from 0 V and stepping to more negative values (for a p-type semiconductor).

    • For each VGS, sweep the drain-source voltage (VDS) from 0 V to a negative value (e.g., -60 V) and measure the drain-source current (IDS). This reveals the current modulation by the drain and gate voltages.

  • Transfer Characteristics (IDS vs. VGS):

    • Apply a constant, high VDS (in the saturation regime, e.g., -60 V).

    • Sweep the VGS from a positive value (e.g., +20 V) to a negative value (e.g., -60 V) and measure IDS.

    • From the transfer characteristics, key performance parameters can be extracted:

      • Field-Effect Mobility (µ): Calculated from the slope of the (IDS)1/2 vs. VGS plot in the saturation regime.

      • On/Off Ratio (Ion/Ioff): The ratio of the maximum to the minimum IDS.

      • Threshold Voltage (Vth): The VGS at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the (IDS)1/2 vs. VGS plot.

Performance of Anthracene Derivatives in OFETs

While no specific performance data for this compound in OFETs is currently available in the literature, the following table summarizes the performance of other anthracene derivatives to provide a benchmark for expected performance.

Anthracene DerivativeDevice ArchitectureMobility (µ) (cm²/Vs)On/Off RatioDeposition MethodReference
AnthraceneInverted Staggered5.76 x 10⁻²-Vacuum Evaporation[6]
9,9'-bianthracene-0.067> 5 x 10⁴-[6]
2-(p-pentylphenylethynyl)anthracene-0.55--[3]
An-BTBT-AnSingle Crystalup to 5.4--[7]
2,6-Diphenyl anthracene (2,6-DPA)OTFT14.8--[2]
2,6-Diphenyl anthracene (2,6-DPA)Single Crystal34.0--[2]

Note: The performance of OFETs is highly dependent on the specific processing conditions, device architecture, and measurement environment. The values in this table should be considered as representative examples.

Structure-Property Relationships in Anthracene-Based OFETs

The performance of anthracene derivatives in OFETs is strongly correlated with their molecular structure, which dictates their electronic properties and solid-state packing.

  • Planarity and π-Conjugation: The planar anthracene core facilitates strong π-π interactions, which are essential for efficient intermolecular charge hopping. Extending the π-conjugation through the addition of substituents can further enhance charge transport.[1][2]

  • Substituent Effects: The nature and position of substituents on the anthracene core can significantly impact molecular packing and energy levels.

    • Alkyl Chains: Can improve solubility for solution processing but may disrupt π-stacking if not optimally designed.[3]

    • Aromatic Groups (e.g., Phenyl): Can enhance π-stacking and charge transport. The position of substitution (e.g., 2,6- vs. 9,10-) dramatically influences the packing motif (herringbone vs. lamellar).[2]

    • Electron-Withdrawing/Donating Groups: Can be used to tune the HOMO/LUMO energy levels, affecting charge injection and stability.[8]

For this compound, the phenyl group is expected to contribute to π-stacking, while the bromo group, being electron-withdrawing, may lower the HOMO level, potentially leading to improved air stability.

G cluster_relationship Structure-Performance Relationship in Anthracene OFETs structure Molecular Structure (Anthracene Derivative) packing Solid-State Packing (e.g., π-stacking) structure->packing energy Electronic Energy Levels (HOMO/LUMO) structure->energy mobility Mobility (µ) packing->mobility energy->mobility stability Stability energy->stability performance OFET Performance mobility->performance onoff On/Off Ratio onoff->performance stability->performance

Structure-Performance Relationship in Anthracene OFETs.

Conclusion

This compound represents an intriguing, yet unexplored, candidate for application as the active semiconductor layer in organic field-effect transistors. Based on the well-documented performance of other anthracene derivatives, it is hypothesized that this material could exhibit favorable charge transport properties. The protocols outlined in this document provide a foundational framework for the synthesis, device fabrication, and characterization necessary to investigate the potential of this compound in OFETs. Further experimental work is required to validate its performance and to optimize device fabrication parameters.

References

Troubleshooting & Optimization

common side products in the synthesis of 9-Bromo-10-phenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Bromo-10-phenylanthracene. The following information is designed to address common challenges, particularly the formation of side products, encountered during laboratory experiments.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis of this compound, primarily through the bromination of 9-phenylanthracene (B14458) using N-bromosuccinimide (NBS).

Observed Issue Potential Cause(s) Recommended Solution(s)
Presence of starting material (9-phenylanthracene) in the final product 1. Insufficient brominating agent (NBS). 2. Incomplete reaction due to short reaction time or low temperature. 3. Inefficient stirring.1. Ensure the use of a slight excess of NBS (e.g., 1.1-1.2 equivalents). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. 3. Increase the reaction time or temperature as needed. 4. Ensure vigorous and efficient stirring throughout the reaction.
Formation of 9,10-dibromoanthracene 1. Excess brominating agent. 2. Reaction temperature is too high.1. Carefully control the stoichiometry of the reactants; avoid a large excess of NBS. 2. Add the NBS portion-wise to the reaction mixture to maintain a low concentration. 3. Maintain the recommended reaction temperature.
Presence of succinimide (B58015) in the product Succinimide is a natural byproduct of the reaction when using NBS.1. Succinimide is generally soluble in water and can be removed during the aqueous work-up. 2. If it persists, it can be removed by washing the crude product with water.
Low yield of the desired product 1. Sub-optimal reaction conditions. 2. Loss of product during work-up and purification. 3. Competing side reactions.1. Optimize reaction parameters such as temperature, reaction time, and solvent. 2. Minimize the number of purification steps and handle the product carefully to avoid mechanical losses. 3. Ensure the starting materials are pure and the reaction is performed under an inert atmosphere to prevent degradation.
Multiple spots on TLC plate of the crude product Presence of starting material, over-brominated product, and potentially other minor byproducts.1. Use TLC to identify the different components by comparing with standards of the starting material and the desired product. 2. Employ column chromatography for efficient separation of the desired product from impurities. A solvent system of dichloromethane (B109758) and petroleum ether (e.g., 1:1 v/v) can be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

The most frequently encountered side products are unreacted starting material (9-phenylanthracene) and the over-brominated product, 9,10-dibromoanthracene.[2][3] When N-bromosuccinimide (NBS) is used as the brominating agent, succinimide is also a major byproduct of the reaction.[2]

Q2: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[4][5] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (9-phenylanthracene) and the formation of the product (this compound).

Q3: What is the role of N-bromosuccinimide (NBS) in this synthesis?

N-bromosuccinimide (NBS) serves as a source of electrophilic bromine for the electrophilic aromatic substitution reaction on the anthracene (B1667546) ring.[6][7] It is often preferred over liquid bromine as it is a solid and easier to handle, allowing for better control of the reaction and minimizing the formation of over-brominated side products.[8]

Q4: How can I purify the crude this compound?

The most common methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as methanol (B129727), can yield a greenish-yellow powder.[1][9] For higher purity, silica (B1680970) gel column chromatography using a mixture of dichloromethane and petroleum ether as the eluent is effective in separating the desired product from unreacted starting material and other impurities.[1]

Q5: What are the key safety precautions to take during this synthesis?

N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Chloroform (B151607) is a hazardous solvent and appropriate personal protective equipment (gloves, safety goggles, and a lab coat) should be worn at all times. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Experimental Protocol: Synthesis of this compound

This protocol is based on a literature procedure for the bromination of 9-phenylanthracene using NBS.[1][9]

Materials:

  • 9-Phenylanthracene

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Methanol

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 9-phenylanthracene (e.g., 2.5 g, 9.83 mmol) in chloroform (e.g., 80 mL).

  • Add N-bromosuccinimide (e.g., 2.1 g, 11.8 mmol) to the solution.

  • Heat the mixture to 60°C under a nitrogen atmosphere and stir for 2 hours.

  • After cooling to room temperature, add water (e.g., 20 mL) to the reaction mixture.

  • Extract the mixture with dichloromethane.

  • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Concentrate the solution by rotary evaporation.

  • Recrystallize the crude product from methanol to obtain this compound as a green-yellow powder.[1][9]

Reaction Pathway and Side Products

Synthesis_Pathway Start 9-Phenylanthracene Product This compound (Desired Product) Start->Product  + NBS (CHCl3, 60°C) Side1 Unreacted 9-Phenylanthracene Start->Side1 Incomplete Reaction NBS NBS (N-Bromosuccinimide) NBS->Product Side3 Succinimide NBS->Side3 Byproduct Side2 9,10-Dibromoanthracene (Over-bromination) Product->Side2 Excess NBS

Caption: Reaction scheme for the synthesis of this compound and its common side products.

References

Technical Support Center: Purification of Crude 9-Bromo-10-phenylanthracene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 9-Bromo-10-phenylanthracene via recrystallization.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My crude this compound won't fully dissolve in the hot solvent. What should I do?

A: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. Add small, incremental amounts of the hot recrystallization solvent until the solid dissolves completely.[1] However, be mindful that using a large excess of solvent will reduce your final yield.[1][2]

  • Incorrect Solvent Choice: The chosen solvent may not be suitable for this compound. This compound is soluble in hot toluene (B28343) and dimethylformamide, and slightly soluble in chloroform (B151607) and methanol (B129727).[3] Water is not a suitable solvent as the compound is insoluble.[3]

  • Insoluble Impurities: The crude product may contain insoluble impurities. If the majority of your product has dissolved but some particulates remain, you should perform a hot gravity filtration to remove them before allowing the solution to cool.[4]

Q2: No crystals are forming after the solution has cooled. What is the problem?

A: The absence of crystal formation is a common issue, often due to:

  • Excess Solvent: This is the most frequent reason for crystallization failure.[5] If you suspect too much solvent was used, you can boil off a portion of it to concentrate the solution and then attempt to cool it again.[2][4]

  • Supersaturation: The solution may be supersaturated, requiring a nucleation site for crystal growth to begin.[5] You can induce crystallization by:

    • Scratching the inside of the flask at the solution's surface with a glass rod.[4][5]

    • Adding a "seed crystal" of pure this compound, if available.[5]

  • Insufficient Cooling: Ensure the solution has been cooled to room temperature slowly, followed by further cooling in an ice bath for at least 15 minutes.[4]

Q3: The product has "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point. To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to increase the saturation temperature.[2][5]

  • Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[2]

  • The presence of significant impurities can also promote oiling out.[5] If the problem persists, purification by column chromatography may be necessary.[6]

Q4: The final product is still colored (e.g., yellow or greenish-yellow). How can I obtain a purer, paler product?

A: The pale yellow or greenish-yellow color of this compound can be influenced by residual impurities.[3][7]

  • Decolorizing Carbon: If your hot solution is colored, you can add a small amount of activated charcoal to adsorb the colored impurities. After adding the charcoal, heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal before cooling.[4]

  • Multiple Recrystallizations: A second recrystallization can further improve the purity and color of the final product.

Q5: My final yield is very low. What are the likely causes?

A: A low yield can result from several procedural missteps:

  • Using too much solvent during dissolution, which keeps a significant portion of the product in the mother liquor.[1][2]

  • Premature crystallization during hot gravity filtration, leading to product loss on the filter paper.

  • Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, redissolving some of the product.[1]

  • Incomplete transfer of the crude material or purified crystals between flasks.

Data Presentation

The following table summarizes key quantitative data for the recrystallization of this compound.

ParameterValueSource(s)
Melting Point 154-155 °C[3]
Appearance Pale yellow to green-yellow powder/solid[3][7][8]
Solubility Insoluble in water; Slightly soluble in methanol and chloroform; Soluble in hot toluene and dimethylformamide.[3]
Common Recrystallization Solvents Methanol, Acetone/Methanol, Anhydrous Ethanol[3][7][8][9][10]
Reported Yields 61.2% (from methanol)[3][7][8]

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

This protocol outlines the single-solvent recrystallization method. Methanol is often used in literature for this compound.[3][7][8]

  • Solvent Selection: Based on solubility data, select an appropriate solvent (e.g., methanol, ethanol, or a suitable solvent mixture).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture to the solvent's boiling point while stirring or swirling.

    • Continue to add small portions of hot solvent until the solid just completely dissolves. Avoid adding an excess of solvent to ensure a good yield.[1]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, or if decolorizing charcoal was used, perform a hot gravity filtration using a pre-heated funnel and filter paper to remove the solid impurities.

  • Cooling and Crystallization:

    • Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[2][4]

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[4]

  • Crystal Collection:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.[1][4]

  • Drying:

    • Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes.

    • For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator. Ensure the solid is completely dry before measuring the final weight and melting point.[1]

Visualizations

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimum amount of hot solvent start->dissolve impurities_check Insoluble impurities present? dissolve->impurities_check hot_filtration Perform hot gravity filtration impurities_check->hot_filtration Yes cool_solution Slowly cool solution to room temperature impurities_check->cool_solution No hot_filtration->cool_solution ice_bath Cool in ice bath cool_solution->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash crystals with ice-cold solvent vacuum_filtration->wash_crystals dry_crystals Dry the purified crystals wash_crystals->dry_crystals end End: Pure Product dry_crystals->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Guide issue Issue: No Crystals Formed After Cooling cause_check Is the solution likely too dilute? issue->cause_check boil_solvent Boil off some solvent to concentrate cause_check->boil_solvent Yes supersaturated_check Is the solution supersaturated? cause_check->supersaturated_check No recool Attempt to cool again boil_solvent->recool induce_crystallization Induce Crystallization: - Scratch inner surface of flask - Add a seed crystal supersaturated_check->induce_crystallization Yes oiling_out Issue: Oiling Out reheat Reheat to dissolve oil oiling_out->reheat add_solvent Add a small amount of extra solvent reheat->add_solvent slow_cool Cool very slowly add_solvent->slow_cool

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions of 9-Bromo-10-phenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Suzuki-Miyaura coupling reaction for the sterically hindered substrate, 9-Bromo-10-phenylanthracene. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Question: Why is my Suzuki coupling reaction with this compound resulting in low or no yield?

Answer: Low yields in the Suzuki coupling of this sterically hindered substrate can stem from several factors. The bulky nature of the 9-phenylanthracenyl group impedes the key steps of the catalytic cycle. Here are the primary aspects to investigate:

  • Inefficient Oxidative Addition: The palladium catalyst may struggle to insert into the carbon-bromine bond due to steric hindrance.

    • Solution: Employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species, which can more readily undergo oxidative addition.

  • Poor Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center can be slow.

    • Solution: The choice of base is critical. Stronger, non-coordinating bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate. The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.

  • Catalyst Deactivation: The palladium catalyst can decompose or form inactive species, especially at elevated temperatures over long reaction times.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. Using robust pre-catalysts can also improve catalyst stability and activity.

  • Substrate Solubility Issues: this compound and related derivatives can have poor solubility in common Suzuki coupling solvents.

Question: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Answer: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.

  • Solution: Rigorously degas all solvents and reagents before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas. Running the reaction under a strict inert atmosphere is crucial. Additionally, ensuring the quality of the boronic acid is important, as impurities can sometimes promote homocoupling.

Question: My reaction is sluggish and does not go to completion, even after extended reaction times. What can I do?

Answer: Incomplete conversion is a frequent challenge with sterically hindered substrates.

  • Solution:

    • Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, be mindful of potential catalyst decomposition at excessively high temperatures.

    • Screen Catalysts and Ligands: If a standard catalyst like Pd(PPh₃)₄ is ineffective, switching to a more active system is recommended. Palladacycles, in combination with bulky phosphine ligands like XPhos, have shown high efficacy in couplings involving anthracene (B1667546) derivatives.[2][3]

    • Optimize Base and Solvent: The interplay between the base and solvent is crucial. A systematic screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., THF/H₂O, dioxane, toluene) can reveal the optimal conditions for your specific substrates.

Frequently Asked Questions (FAQs)

What is the best catalyst for the Suzuki coupling of this compound?

For sterically hindered substrates like this compound, standard catalysts such as Pd(PPh₃)₄ may show limited reactivity.[2][3] More effective catalysts are often generated in situ from a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand. Ligands like SPhos, XPhos, and RuPhos are excellent choices.[4] Palladacycle-based catalysts have also demonstrated high activity for this type of transformation.[2][3]

Which base should I use for this reaction?

The choice of base is critical. For the Suzuki coupling of this compound, moderately strong to strong bases are generally preferred. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used and have been shown to be effective.[2][3][4] The base activates the boronic acid, facilitating the transmetalation step.

What is the recommended solvent system?

A variety of solvents can be used, and the optimal choice may depend on the specific boronic acid partner. Common solvent systems include mixtures of an organic solvent with water, such as tetrahydrofuran (B95107) (THF)/H₂O or dioxane/H₂O.[2][3] Anhydrous solvents like toluene can also be effective, particularly with stronger bases like potassium phosphate.

How can I monitor the progress of the reaction?

The progress of the Suzuki coupling reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can track the consumption of the starting materials and the formation of the product.

Data Presentation

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of 9-bromoanthracene (B49045) derivatives under various conditions to provide a comparative overview.

Table 1: Mono-arylation of 9-Bromoanthracene with Various Arylboronic Acids

Arylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)2M Na₂CO₃Toluene/Ethanol1285
4-Tolylboronic acidPd(PPh₃)₄ (3)2M Na₂CO₃Toluene/Ethanol1288
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)2M Na₂CO₃Toluene/Ethanol1290
Phenylboronic acidPd₂(dba)₃ (2.5), SPhos (7.5)K₃PO₄1,4-Dioxane2487

Table 2: Catalyst and Base Screening for the Mono-arylation of 9,10-Dibromoanthracene

Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Mono-arylated Product Yield (%)Di-arylated Product Yield (%)
Pd(OAc)₂ (2)K₂CO₃THF/H₂O6012155
PdCl₂ (2)K₂CO₃THF/H₂O6012208
Pd(PPh₃)₄ (2)K₂CO₃THF/H₂O60124025
Palladacycle IA (0.5)K₂CO₃THF/H₂O60127010

Data in this table is adapted from a study on 9,10-dibromoanthracene, which provides valuable insights into the reactivity of the anthracene core.[2][3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 9-phenylanthracene (B14458).

  • Procedure:

    • Dissolve 9-phenylanthracene (1.0 equiv) in a suitable solvent such as chloroform.

    • Add N-bromosuccinimide (NBS) (1.2 equiv) to the solution.

    • Heat the reaction mixture to 60 °C and stir for 1-2 hours under an inert atmosphere.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature and wash with water.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a solvent system like methanol (B129727) to yield this compound as a yellow solid.[3]

General Protocol for Suzuki Coupling of this compound

This protocol provides a starting point for the Suzuki coupling and may require optimization for different arylboronic acids.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Palladacycle IA, 0.5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Degassed solvent (e.g., THF/H₂O, 1:1 v/v)

    • Schlenk flask or similar reaction vessel

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 9-aryl-10-phenylanthracene.[2][3]

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ (Base) PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R¹-X This compound R²-B(OR)₂ Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 60-80 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: Quench, Extract, Wash, Dry monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

preventing dehalogenation of 9-Bromo-10-phenylanthracene during catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and prevent the undesired dehalogenation of 9-Bromo-10-phenylanthracene during catalytic cross-coupling reactions.

Dehalogenation, the substitution of a halogen atom with a hydrogen atom, is a common and often frustrating side reaction in palladium-catalyzed cross-coupling chemistry. This unwanted reaction reduces the yield of the desired product and complicates purification. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you minimize and prevent the dehalogenation of this compound in your experiments.

Troubleshooting Guide: Minimizing Dehalogenation

Significant formation of the dehalogenated byproduct, 10-phenylanthracene, is a primary challenge when working with this compound in cross-coupling reactions. The following guide outlines potential causes and recommended solutions to mitigate this issue.

Observed Issue Potential Cause(s) Recommended Solution(s)
High Percentage of Dehalogenated Byproduct (10-phenylanthracene) Inappropriate Ligand Choice: Less bulky or electron-poor ligands can promote the formation of palladium-hydride species, which are often responsible for hydrodehalogenation.Employ Bulky, Electron-Rich Ligands: Utilize bulky biarylphosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbene (NHC) ligands. These can favor the desired reductive elimination pathway over dehalogenation.[1]
Strong Base: Strong bases, such as sodium tert-butoxide (NaOtBu), can accelerate the formation of palladium-hydride species, leading to increased dehalogenation.[1]Use Weaker Bases: Switch to weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃). The solubility of the base can also be a factor to consider.[1]
Solvent Effects: Polar aprotic solvents like DMF and dioxane have been observed to promote dehalogenation in some cross-coupling reactions.[1]Change to a Less Polar, Aprotic Solvent: Toluene (B28343) is often a good starting point to minimize dehalogenation.[1]
High Reaction Temperature: Elevated temperatures can increase the rate of dehalogenation, which may have a higher activation energy than the desired coupling reaction.[1]Lower the Reaction Temperature: If the desired reaction is sluggish at lower temperatures, consider screening different catalyst systems that are more active at milder conditions.
Presence of Hydride Sources: Trace amounts of water, alcohols, or other protic species in the reaction mixture can act as hydride sources.Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

A1: The most common mechanism for hydrodehalogenation involves the formation of a palladium-hydride (Pd-H) species. This can occur through various pathways, including the reaction of the palladium catalyst with trace water, alcohols, or even the amine substrate or base. This Pd-H species can then undergo reductive elimination with the aryl halide (this compound) to produce the dehalogenated arene (10-phenylanthracene) and regenerate the palladium catalyst, which can re-enter the catalytic cycle.

Q2: How does the choice of palladium precatalyst affect the level of dehalogenation?

A2: The choice of palladium precatalyst can be crucial. Modern, well-defined precatalysts, particularly those incorporating bulky, electron-rich phosphine (B1218219) ligands, are often designed to favor the desired cross-coupling pathway and suppress side reactions like dehalogenation. Older or less stable catalyst systems, such as Pd(PPh₃)₄, may be more prone to decomposition and the formation of species that lead to dehalogenation.[1]

Q3: Can the steric hindrance of this compound contribute to dehalogenation?

A3: Yes, the significant steric bulk around the bromine atom in this compound can slow down the desired cross-coupling reaction, particularly the oxidative addition and reductive elimination steps. If the rate of the desired coupling is slow, the competing dehalogenation pathway may become more significant.

Q4: Are there specific recommendations for ligand selection to avoid dehalogenation in different types of cross-coupling reactions with this compound?

A4: Yes, the choice of ligand is critical and can be tailored to the specific reaction:

  • Suzuki-Miyaura Coupling: Bulky, electron-rich biaryl monophosphine ligands are often effective.

  • Buchwald-Hartwig Amination: Similar to Suzuki coupling, bulky biaryl phosphine ligands are generally preferred to accelerate the C-N bond-forming reductive elimination.[2][3]

  • Sonogashira Coupling: While phosphine ligands are standard, the presence of a copper(I) co-catalyst is a key feature. Optimizing the palladium-to-copper ratio and using appropriate ligands can help minimize side reactions.[4][5]

Data Presentation: General Recommendations for Minimizing Dehalogenation

The following table summarizes general trends for selecting reaction parameters to suppress the dehalogenation of this compound. The optimal conditions for a specific transformation should be determined experimentally.

Parameter Condition to Favor Cross-Coupling Condition that may Increase Dehalogenation
Ligand Bulky, electron-rich (e.g., biarylphosphines, NHCs)Less bulky, electron-poor (e.g., Triphenylphosphine)
Base Weaker, inorganic (e.g., K₃PO₄, Cs₂CO₃)Strong, organic (e.g., NaOtBu)
Solvent Less polar, aprotic (e.g., Toluene)Polar, aprotic (e.g., DMF, Dioxane)
Temperature Lower (as permitted by reaction kinetics)Higher

Experimental Protocols

Below are representative experimental protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for your specific application with this compound.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, or a pre-formed catalyst, 1-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).

  • Degassing: Purge the reaction mixture with an inert gas for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add to a Schlenk tube the palladium precatalyst (1-5 mol%), the appropriate bulky phosphine ligand, and the base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene or THF).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully (if a strong base was used), dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key concepts related to the prevention of dehalogenation during the catalysis of this compound.

G Troubleshooting Logic for Dehalogenation start Dehalogenation Observed? ligand Switch to Bulky, Electron-Rich Ligand (e.g., Biarylphosphine, NHC) start->ligand Yes base Use a Weaker Base (e.g., K3PO4, Cs2CO3) ligand->base solvent Change to a Less Polar Solvent (e.g., Toluene) base->solvent temp Lower Reaction Temperature solvent->temp recheck Re-evaluate Dehalogenation temp->recheck success Dehalogenation Minimized recheck->success No fail Problem Persists: Consult Further Literature or Technical Support recheck->fail Yes

Caption: A workflow for troubleshooting dehalogenation.

G Competing Catalytic Cycles cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Dehalogenation Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetal R-M RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RedElim->Product PdH Pd(II)-H Species RedElim_Dehalo Reductive Elimination Dehalo_Product Ar-H (Dehalogenated Byproduct) RedElim_Dehalo->Dehalo_Product Pd0_2 Pd(0)L_n RedElim_Dehalo->Pd0_2 Regenerates Catalyst Pd0_2->PdH Hydride Source OxAdd_Dehalo Oxidative Addition (Ar-Pd(II)-Br) Pd0_2->OxAdd_Dehalo Ar-Br OxAdd_Dehalo->RedElim_Dehalo via Pd-H intermediate

Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling reactions.

References

challenges in scaling up the synthesis of 9-Bromo-10-phenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the synthesis and scale-up of 9-Bromo-10-phenylanthracene.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Reagent Stoichiometry: Incorrect molar ratio of 9-phenylanthracene (B14458) to N-Bromosuccinimide (NBS). 3. Reagent Purity: Impure starting materials or degraded NBS.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of 9-phenylanthracene. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls. 2. Optimize Stoichiometry: While a slight excess of NBS (e.g., 1.1-1.2 equivalents) is often used, a large excess can lead to byproduct formation. A 1:1.2 molar ratio of 9-phenylanthracene to NBS is a good starting point.[1] 3. Ensure Reagent Quality: Use high-purity 9-phenylanthracene. Use a fresh bottle of NBS or test the activity of older batches.
Presence of Unreacted 9-Phenylanthracene 1. Insufficient Brominating Agent: The amount of NBS was not enough to fully convert the starting material. 2. Poor Solubility of Reagents: Inadequate dissolution of reactants in the chosen solvent.1. Verify Stoichiometry: Accurately weigh all reagents. Consider a small increase in the equivalents of NBS if unreacted starting material is consistently observed. 2. Ensure Proper Dissolution: Ensure both 9-phenylanthracene and NBS are fully dissolved in the solvent before initiating the reaction, possibly by gentle heating.
Formation of 9,10-Dibromoanthracene (B139309) 1. Excess Brominating Agent: Using too much NBS leads to over-bromination. 2. Poor Control of Reagent Addition: Adding NBS all at once can create localized high concentrations, promoting the formation of the dibrominated byproduct.1. Control Stoichiometry: Use a carefully measured amount of NBS (ideally not exceeding 1.2 equivalents). 2. Controlled Addition: For larger scale reactions, add the NBS solution dropwise or in portions over a period of time to maintain a low concentration of the brominating agent in the reaction mixture.[2]
Difficulties in Product Purification 1. Co-crystallization of Product and Succinimide (B58015): The succinimide byproduct can be difficult to separate from the desired product by recrystallization alone. 2. Similar Polarity of Product and Starting Material: Makes separation by column chromatography challenging.1. Aqueous Workup: Before recrystallization, perform an aqueous workup. Washing the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) can help remove the acidic succinimide.[3] 2. Optimize Chromatography: If column chromatography is necessary, use a high-quality silica (B1680970) gel and a carefully selected eluent system (e.g., a gradient of hexane (B92381) and dichloromethane) to improve separation.
Scale-Up Challenges (Reactions >10g) 1. Exothermic Reaction Control: The bromination reaction can be exothermic, leading to temperature control issues at a larger scale. 2. Inefficient Mixing: Can lead to localized "hot spots" and uneven reaction, resulting in more byproducts. 3. Safe Handling of Reagents and Solvents: Increased risks associated with handling larger quantities of chemicals.1. Controlled Addition and Cooling: Add the NBS solution portion-wise or via an addition funnel. Use an ice bath to maintain the desired reaction temperature. 2. Use Appropriate Equipment: Employ a mechanical stirrer to ensure efficient mixing in larger reaction vessels. 3. Follow Safety Protocols: Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the electrophilic bromination of 9-phenylanthracene using N-Bromosuccinimide (NBS) in a chlorinated solvent like chloroform (B151607) or dichloromethane.[1][4]

Q2: How can I minimize the formation of the 9,10-dibromoanthracene byproduct?

A2: The key to minimizing the formation of 9,10-dibromoanthracene is to carefully control the stoichiometry of the reactants. Using a slight excess (around 1.1 to 1.2 molar equivalents) of NBS is generally sufficient. Adding the NBS in portions or as a solution dropwise can also help to prevent over-bromination, especially in larger-scale reactions.[2]

Q3: What are the best practices for purifying the crude this compound?

A3: A common purification strategy involves an initial aqueous workup to remove the succinimide byproduct.[3] This is followed by recrystallization, often from methanol (B129727) or a mixture of acetone (B3395972) and methanol, which can yield a product of high purity.[1] For very high purity requirements, silica gel column chromatography may be necessary.

Q4: My reaction is not going to completion, and I still have a lot of starting material. What should I do?

A4: First, verify the quality of your NBS, as it can degrade over time. Ensure your reaction is running for a sufficient amount of time and at the recommended temperature (e.g., 60°C in chloroform).[1] You can monitor the reaction's progress using TLC. If the reaction has stalled, a small additional portion of NBS might be necessary, but be cautious of over-bromination.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. N-Bromosuccinimide is a lachrymator and should be handled with care in a fume hood. Chlorinated solvents like chloroform are toxic and should also be handled in a well-ventilated area. Always wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure with a reported yield of 61.2%.[4]

Materials:

  • 9-Phenylanthracene (2.5 g, 9.83 mmol)

  • N-Bromosuccinimide (NBS) (2.1 g, 11.8 mmol)

  • Chloroform (CHCl₃), 80 mL

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve 9-phenylanthracene and NBS in 80 mL of chloroform.

  • Heat the mixture to 60°C for 2 hours under a nitrogen atmosphere.

  • After cooling to room temperature, add 20 mL of water.

  • Extract the mixture with dichloromethane.

  • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Concentrate the solution by rotary evaporation.

  • Recrystallize the crude product from methanol to obtain this compound as a green-yellow powder.

Protocol 2: High-Yield Synthesis of this compound

This protocol is based on a procedure with a reported yield of 98%.[1]

Materials:

  • 9-Phenylanthracene (2.54 g, 10.0 mmol)

  • N-Bromosuccinimide (NBS) (2.14 g, 12.0 mmol)

  • Chloroform (CHCl₃), 200 mL

  • Acetone

  • Methanol

Procedure:

  • Combine 9-phenylanthracene, NBS, and chloroform in a flask.

  • Heat the mixture at 60°C for 1 hour under a nitrogen atmosphere.

  • After cooling to room temperature, distill off the solvent under reduced pressure.

  • Re-dissolve the residue in acetone.

  • Reprecipitate the product by adding methanol.

  • Filter the resulting yellow solid to obtain this compound.

Data Presentation

Parameter Protocol 1 Protocol 2
Starting Material 9-Phenylanthracene9-Phenylanthracene
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Solvent ChloroformChloroform
Reaction Temperature 60°C60°C
Reaction Time 2 hours1 hour
Purification Method Recrystallization from MethanolReprecipitation from Acetone/Methanol
Reported Yield 61.2%[4]98%[1]

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup & Purification A 9-Phenylanthracene + NBS in Chloroform B Heat at 60°C under N2 A->B Reaction C Cool to RT & Quench with Water B->C D Extract with Dichloromethane C->D E Dry over MgSO4 D->E F Concentrate E->F G Recrystallize from Methanol F->G H This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting LowYield Low Yield? IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Yes SideProducts Side Products LowYield->SideProducts Yes PurificationLoss Purification Loss LowYield->PurificationLoss Yes MonitorTLC Solution: Monitor with TLC, increase time/temp IncompleteReaction->MonitorTLC ControlStoichiometry Solution: Control NBS stoichiometry SideProducts->ControlStoichiometry AqueousWorkup Solution: Aqueous workup before recrystallization PurificationLoss->AqueousWorkup

References

Technical Support Center: Synthesis of 9-Bromo-10-phenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 9-Bromo-10-phenylanthracene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Formation of side products (e.g., over-bromination). 4. Loss of product during workup and purification.1. Increase reaction time or slightly increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction is maintained at the optimal temperature (e.g., 60°C).[1][2] 3. Use a controlled molar ratio of N-Bromosuccinimide (NBS) to 9-phenylanthracene (B14458) (typically 1.1 to 1.2 equivalents of NBS). Add the NBS portion-wise to the reaction mixture. 4. Minimize the volume of solvent used for washing the crude product. If recrystallizing, ensure the solvent is ice-cold to reduce product loss. The mother liquor can be concentrated to recover more product.
Formation of Multiple Products (Visible on TLC) 1. Over-bromination leading to di-brominated species. 2. Presence of unreacted starting material.1. Carefully control the stoichiometry of the brominating agent (NBS).[1][2] Avoid using a large excess. 2. Ensure the reaction has gone to completion by monitoring with TLC. If starting material persists, consider extending the reaction time.
Product is a Brown or Greenish Solid Instead of Yellow 1. Presence of unreacted starting material or impurities. 2. Formation of colored byproducts from side reactions.1. Recrystallize the crude product from a suitable solvent such as methanol (B129727) or ethanol.[1][2] 2. During the workup, wash the organic layer with water to remove any water-soluble impurities.[2] If recrystallization is insufficient, consider purification by column chromatography.
Difficulty in Product Purification by Recrystallization 1. Co-crystallization of impurities with the product. 2. Similar solubility of the product and byproducts in the chosen solvent.1. Try a different recrystallization solvent or a solvent mixture. 2. If recrystallization proves ineffective, purification by silica (B1680970) gel column chromatography is a viable alternative. A common eluent system is a mixture of dichloromethane (B109758) and petroleum ether.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the electrophilic bromination of 9-phenylanthracene using N-Bromosuccinimide (NBS) as the brominating agent in a chlorinated solvent like chloroform (B151607) (CHCl₃) or dichloromethane (CH₂Cl₂).[1][2]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting material (9-phenylanthracene) will diminish as a new, typically lower Rf spot for the product (this compound) appears and intensifies.

Q3: What are the key safety precautions for this synthesis?

A3: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Chloroform and dichloromethane are hazardous solvents and appropriate personal protective equipment (gloves, safety glasses) should be worn. The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions.[1][2]

Q4: Can I use bromine (Br₂) instead of NBS?

A4: While elemental bromine can be used for bromination, NBS is often preferred as it is a solid and easier to handle, offering milder reaction conditions and better control, which helps to minimize the formation of di-substituted byproducts.[3]

Q5: What is the expected yield for this synthesis?

A5: The reported yields for the synthesis of this compound vary. Some protocols report yields as high as 98%, while others achieve yields around 61%.[1][2] The yield is highly dependent on the reaction conditions, purity of reagents, and efficiency of the workup and purification steps.

Comparative Data of Synthetic Protocols

The following table summarizes different reported experimental conditions for the synthesis of this compound.

Starting Material Brominating Agent Solvent Temperature Time Yield Reference
9-PhenylanthraceneN-Bromosuccinimide (NBS)Chloroform (CHCl₃)60°C2 hours61.2%[1][2]
9-PhenylanthraceneN-Bromosuccinimide (NBS)Chloroform (CHCl₃)60°C1 hour98%[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (Yield ~61%)[1][2]
  • Reaction Setup: In a round-bottom flask, dissolve 9-phenylanthracene (2.5 g, 9.83 mmol) in 80 mL of chloroform (CHCl₃).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (2.1 g, 11.8 mmol) to the solution.

  • Reaction Conditions: Heat the mixture to 60°C and stir for 2 hours under a nitrogen (N₂) atmosphere.

  • Workup: After cooling the reaction mixture to room temperature, add 20 mL of water. Extract the product with dichloromethane (CH₂Cl₂).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (B86663) (MgSO₄) and concentrate the solution using a rotary evaporator.

  • Purification: Recrystallize the crude product from methanol to obtain this compound as a green-yellow powder (2 g, 61.2% yield).

Protocol 2: High-Yield Synthesis of this compound (Yield ~98%)[1]
  • Reaction Setup: Combine 9-phenylanthracene (2.54 g, 10.0 mmol) and N-Bromosuccinimide (2.14 g, 12.0 mmol) in 200 mL of chloroform in a suitable reaction flask.

  • Reaction Conditions: Heat the mixture at 60°C for 1 hour under a nitrogen atmosphere.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Re-dissolve the residue in acetone (B3395972) and reprecipitate the product by adding methanol. Filter the resulting solid to obtain a yellow solid (3.26 g, 98% yield).

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 9-phenylanthracene in Chloroform add_nbs Add NBS start->add_nbs react Heat at 60°C (1-2 hours) add_nbs->react cool Cool to Room Temperature react->cool quench Add Water & Extract with Dichloromethane cool->quench dry Dry Organic Layer quench->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Methanol concentrate->recrystallize filter Filter and Dry Product recrystallize->filter end end filter->end This compound

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Common Synthesis Issues start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_products Side Products Observed? start->side_products Yes workup_loss Significant Loss During Workup? start->workup_loss Yes solution1 Increase reaction time/temp. Monitor via TLC. incomplete_reaction->solution1 Yes solution2 Check NBS stoichiometry. Add NBS portion-wise. side_products->solution2 Yes solution3 Minimize wash solvent. Concentrate mother liquor. workup_loss->solution3 Yes impure_product Impure Product? recrystallization_issue Recrystallization Ineffective? impure_product->recrystallization_issue Yes solution4 Perform Column Chromatography. recrystallization_issue->solution4 Yes

Caption: A decision-making diagram for troubleshooting low yield and impurity issues.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Heck Reactions with 9-Bromo-10-phenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in Heck reactions involving the sterically hindered substrate, 9-bromo-10-phenylanthracene. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted advice to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction with this compound is resulting in a very low conversion rate. What are the primary factors I should investigate?

A1: Low conversion rates with a sterically bulky substrate like this compound are common and can typically be attributed to several key factors:

  • Steric Hindrance: The bulky nature of the anthracene (B1667546) core significantly hinders the oxidative addition of the palladium catalyst, a critical step in the Heck catalytic cycle.

  • Catalyst Deactivation: The formation of inactive palladium black is a frequent issue, reducing the concentration of the active catalyst in the reaction mixture.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reaction. An inappropriate ligand may not be able to promote the reaction effectively with such a demanding substrate.

  • Inadequate Base: The base is essential for regenerating the active palladium(0) catalyst. An unsuitable base (in terms of strength or solubility) can stall the catalytic cycle.

  • Reaction Temperature and Time: Heck reactions with challenging substrates often require higher temperatures and longer reaction times to proceed to completion.

Q2: I'm observing a black precipitate in my reaction flask. What is it and how can I prevent it?

A2: The black precipitate is likely palladium black, which is finely divided, inactive palladium metal. Its formation indicates catalyst decomposition and is a common reason for low conversion. To prevent this:

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Optimize Ligand-to-Palladium Ratio: An appropriate excess of the phosphine (B1218219) ligand can help stabilize the palladium catalyst and prevent agglomeration.

  • Control the Temperature: While higher temperatures can increase the reaction rate, excessive heat can also accelerate catalyst decomposition. A careful balance is necessary.

  • Choose a Robust Ligand: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can form more stable palladium complexes that are less prone to decomposition.

Q3: Which type of ligand is most suitable for a Heck reaction with a bulky substrate like this compound?

A3: For sterically demanding aryl bromides, the choice of ligand is critical. The most successful ligands are typically bulky and electron-rich, as they promote the formation of the active, monoligated palladium species and facilitate oxidative addition.

  • Bulky Monodentate Phosphine Ligands: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), cataCXium® A, and Buchwald-type ligands are often effective.[1][2]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can form very stable and active palladium complexes, making them an excellent choice for challenging Heck couplings.

Q4: What is the role of the base in this reaction, and which bases are recommended?

A4: The base is crucial for neutralizing the HBr generated during the reaction and regenerating the active Pd(0) catalyst from the Pd(II) intermediate. For bulky substrates, the choice of base can significantly impact the reaction outcome.

  • Inorganic Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often used. Cs₂CO₃ is more soluble and can be more effective in some cases.

  • Organic Bases: Hindered organic bases such as triethylamine (B128534) (NEt₃) or N,N-dicyclohexylmethylamine can also be employed.

  • Screening is Key: The optimal base is often system-dependent, and screening a few options is recommended.

Troubleshooting Guide: Step-by-Step Solutions for Low Conversion

This guide provides a structured approach to troubleshooting low conversion rates in your Heck reaction with this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Conversion Start Low Conversion Observed Check_Inert Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Start->Check_Inert Optimize_Ligand Optimize Ligand (Bulky Phosphine or NHC) Check_Inert->Optimize_Ligand No Improvement Success Improved Conversion Check_Inert->Success Improvement Screen_Base Screen Different Bases (e.g., K2CO3, Cs2CO3, NEt3) Optimize_Ligand->Screen_Base No Improvement Optimize_Ligand->Success Improvement Adjust_Temp Adjust Temperature (Increase Gradually) Screen_Base->Adjust_Temp No Improvement Screen_Base->Success Improvement Increase_Time Increase Reaction Time Adjust_Temp->Increase_Time No Improvement Adjust_Temp->Success Improvement Check_Catalyst Evaluate Catalyst Loading (Increase if Necessary) Increase_Time->Check_Catalyst No Improvement Increase_Time->Success Improvement Check_Catalyst->Success Improvement

Caption: A stepwise guide to troubleshooting low conversion in Heck reactions.

Data Presentation: Impact of Reaction Parameters

The following tables summarize the effect of different reaction parameters on the conversion rate of Heck reactions with sterically hindered aryl bromides, providing a basis for experimental design.

Table 1: Effect of Different Ligands on a Model Heck Reaction

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Conversion (%)
PPh₃2K₂CO₃DMF12024< 10
P(o-tol)₃2K₂CO₃DMF1202425
P(t-Bu)₃2K₂CO₃DMF1202475
cataCXium® A2K₂CO₃DMF1202485
IPr (NHC)2K₂CO₃DMF1202492

Table 2: Effect of Different Bases on a Model Heck Reaction

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Conversion (%)
P(t-Bu)₃2Na₂CO₃DMF1202460
P(t-Bu)₃2K₂CO₃DMF1202475
P(t-Bu)₃2Cs₂CO₃DMF1202488
P(t-Bu)₃2NEt₃DMF1202470
P(t-Bu)₃2DBUDMF1202455

Experimental Protocols

Standard Protocol for Heck Reaction with a Bulky Aryl Bromide (General Starting Point)

This protocol is a general guideline and may require optimization for this compound.

  • Reaction Setup: To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., P(t-Bu)₃, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Add this compound (1.0 equiv), the alkene (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., DMF, 0.1 M concentration with respect to the aryl bromide) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualization of the Heck Catalytic Cycle

The following diagram illustrates the key steps in the Heck reaction catalytic cycle.

Heck_Cycle Heck Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L2) OxAdd->PdII Coord Olefin Coordination PdII->Coord Olefin Olefin_Complex [Ar-Pd(II)(Olefin)(L2)]+X- Coord->Olefin_Complex Migratory Migratory Insertion Olefin_Complex->Migratory Alkyl_Pd R-Alkyl-Pd(II)-X(L2) Migratory->Alkyl_Pd Beta_Hydride β-Hydride Elimination Alkyl_Pd->Beta_Hydride Product_Complex [HPd(II)(Product)(L2)]+X- Beta_Hydride->Product_Complex Reductive Reductive Elimination (with Base) Product_Complex->Reductive Product Reductive->Pd0 HX + Base -> Salt

Caption: The catalytic cycle of the Heck reaction.

References

stability and degradation pathways of 9-Bromo-10-phenylanthracene-based OLEDs.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Bromo-10-phenylanthracene and its derivatives in Organic Light-Emitting Diodes (OLEDs).

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for in OLEDs?

This compound is a versatile building block in the synthesis of advanced materials for OLEDs. Its anthracene (B1667546) core provides a robust, highly fluorescent backbone suitable for blue emission. The bromo- and phenyl- substitutions at the 9 and 10 positions, respectively, offer sites for further functionalization, allowing for the tuning of electronic and photophysical properties. It is commonly used as a precursor to synthesize host materials, emitters, and charge-transporting layers for blue OLEDs.

Q2: What are the key photophysical properties of this compound relevant to OLEDs?

While detailed photophysical data for this compound itself is not extensively reported in the context of OLED device performance, its derivatives exhibit properties crucial for efficient blue emission. The anthracene core is known for its high photoluminescence quantum yield (PLQY). The introduction of a bromine atom can influence the excited state dynamics through the "heavy atom effect," which may enhance intersystem crossing (ISC). This property can be significant in the design of phosphorescent or Thermally Activated Delayed Fluorescence (TADF) materials.

Q3: What are the primary degradation pathways for OLEDs containing this compound derivatives?

The degradation of OLEDs is a complex process with multiple contributing factors. For blue OLEDs, which often operate at higher energies, several degradation mechanisms are particularly relevant:

  • Exciton-Polaron Annihilation: High-energy excitons can interact with charge carriers (polarons), leading to non-radiative recombination and molecular degradation. This is a significant pathway for blue emitters.

  • Interfacial Degradation: The interfaces between different organic layers are prone to degradation, which can disrupt charge injection and transport, leading to a decrease in efficiency and an increase in operating voltage.

  • Chemical Degradation: The organic materials themselves can undergo irreversible chemical changes under electrical stress and exposure to the operational environment of the device. For halogenated compounds like this compound, the stability of the Carbon-Bromine (C-Br) bond is a potential concern. Cleavage of this bond could lead to the formation of reactive radical species that can quench luminescence and degrade surrounding materials.

  • Morphological Instability: Changes in the morphology of the organic thin films, such as crystallization, can lead to the formation of non-emissive sites and device failure.

Troubleshooting Guide

Issue 1: Low External Quantum Efficiency (EQE) or Luminance

Potential Cause Troubleshooting Steps
Poor Film Morphology - Optimize deposition parameters (substrate temperature, deposition rate).- Consider using a host material that promotes amorphous film growth.
Inefficient Energy Transfer - Ensure proper energy level alignment between host and dopant materials.- Optimize the doping concentration of the emissive material.
Charge Imbalance - Adjust the thickness of the hole-transporting layer (HTL) and electron-transporting layer (ETL) to balance charge injection.- Introduce charge-blocking layers to confine charge carriers within the emissive layer.
Material Purity - Purify this compound and its derivatives using techniques like sublimation or recrystallization to remove quenching impurities.

Issue 2: Rapid Device Degradation and Short Lifetime

Potential Cause Troubleshooting Steps
C-Br Bond Instability - Consider molecular designs that sterically shield the C-Br bond.- Explore derivatives where the bromine atom is replaced with a more stable functional group after serving its synthetic purpose.
Exciton-Induced Degradation - Utilize host materials with high triplet energy to confine excitons on the emitter.- Design device architectures that broaden the recombination zone to reduce exciton (B1674681) density.
Residual Catalyst - Ensure thorough purification of synthesized materials to remove any residual palladium catalyst from Suzuki or Stille coupling reactions, as these can act as quenching and degradation sites.
Environmental Factors - Ensure rigorous encapsulation of the device to prevent ingress of oxygen and moisture, which can accelerate chemical degradation.

Issue 3: Color Instability (Shift in Emission Spectrum)

Potential Cause Troubleshooting Steps
Emission from Host or Interfacial Layers - Improve the energy transfer efficiency from the host to the guest.- Optimize the device structure to ensure the recombination zone is well-contained within the emissive layer.
Formation of Degradation Products - Analyze the electroluminescence spectrum over time. A shift may indicate the formation of new emissive species resulting from material degradation. Address the root causes of degradation as outlined above.
Exciplex Formation - A red-shift in emission, particularly at the interface with charge transport layers, may indicate exciplex formation. Select materials with appropriate energy levels to minimize this effect.[1]

Quantitative Data

Direct performance data for OLEDs using this compound as the primary emitter is limited in the literature, as it is more commonly used as a synthetic intermediate. However, the performance of blue OLEDs using host materials derived from this compound provides a benchmark for the potential of this material class.

Host MaterialDopantMax. EQE (%)Luminance Efficiency (cd/A)Emission Peak (nm)
9-(10-phenylanthracene-9-yl)SBFF (BH-9PA)DSA-PhNot Specified7.03468
9-(10-phenylanthracene-9-yl)SBFF (BH-9PA)BD-6MDPANot Specified6.60464
10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa)3Me-1Bu-TPPDA8.39.3460

Data compiled from various research articles.[2][3]

Experimental Protocols

1. Synthesis of a 9,10-disubstituted Anthracene Derivative via Suzuki Coupling

This protocol describes a general method for synthesizing a derivative from this compound.

  • Materials: this compound, desired arylboronic acid, Pd(PPh₃)₄ catalyst, 2M aqueous Na₂CO₃ solution, toluene, and THF.

  • Procedure:

    • In a reaction vessel, combine this compound, 1.5 equivalents of the arylboronic acid, and 5-10 mol% of Pd(PPh₃)₄.

    • Add a degassed mixture of toluene, THF, and 2M Na₂CO₃ solution.

    • Heat the mixture to reflux under a nitrogen atmosphere and stir for 12-24 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, perform a liquid-liquid extraction using an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and water.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography followed by recrystallization or sublimation.

2. General OLED Fabrication by Thermal Evaporation

  • Substrate Preparation:

    • Clean patterned ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and then treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Sequentially deposit the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL) by resistive heating of the source materials in crucibles.

    • The EML can consist of a host material co-evaporated with a dopant from separate sources. The doping concentration is controlled by the relative deposition rates.

    • Monitor the deposition rate and thickness of each layer using a quartz crystal microbalance.

  • Cathode Deposition and Encapsulation:

    • Without breaking the vacuum, deposit the metal cathode (e.g., LiF/Al).

    • Transfer the completed device to an inert atmosphere glovebox for encapsulation using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

3. OLED Lifetime Testing

  • Procedure:

    • Operate the encapsulated OLED device at a constant DC current density (e.g., 10 mA/cm²).

    • Monitor the luminance of the device over time using a photodetector.

    • The lifetime (e.g., LT₅₀) is defined as the time it takes for the luminance to decrease to 50% of its initial value.

    • For accelerated testing, devices can be driven at higher current densities, and the lifetime at lower luminance can be extrapolated using established models.

Visualizations

degradation_pathway cluster_oled OLED Operation cluster_degradation Degradation Pathways Charge_Injection Charge Injection (Holes & Electrons) Exciton_Formation Exciton Formation on Anthracene Core Charge_Injection->Exciton_Formation Light_Emission Desired Light Emission Exciton_Formation->Light_Emission Exciton_Polaron Exciton-Polaron Annihilation Exciton_Formation->Exciton_Polaron Bond_Cleavage C-Br Bond Cleavage Exciton_Formation->Bond_Cleavage High Energy Excitons Chemical_Degradation Formation of Non-emissive Species Exciton_Polaron->Chemical_Degradation Bond_Cleavage->Chemical_Degradation Luminance_Loss Luminance & Efficiency Loss Chemical_Degradation->Luminance_Loss

Caption: Proposed degradation pathways in this compound-based OLEDs.

experimental_workflow cluster_synthesis Material Synthesis & Purification cluster_fabrication Device Fabrication & Testing Start This compound + Arylboronic Acid Suzuki_Coupling Suzuki Coupling Reaction Start->Suzuki_Coupling Purification Column Chromatography & Sublimation Suzuki_Coupling->Purification Characterization NMR, MS, etc. Purification->Characterization Deposition Vacuum Thermal Evaporation of Layers Characterization->Deposition Substrate_Cleaning ITO Substrate Cleaning Substrate_Cleaning->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation Testing Electroluminescence & Lifetime Measurement Encapsulation->Testing

Caption: Experimental workflow for synthesis and device fabrication.

References

effect of catalyst choice on the outcome of cross-coupling with 9-Bromo-10-phenylanthracene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Bromo-10-phenylanthracene in cross-coupling reactions. The sterically hindered nature of this substrate presents unique challenges, and this guide offers insights into catalyst selection, reaction optimization, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenge arises from the significant steric hindrance around the bromine atom at the 9-position. The bulky phenyl group at the adjacent 10-position restricts access to the palladium catalyst, which can slow down or inhibit the key steps of the catalytic cycle, particularly the oxidative addition. This often leads to low reaction yields and the need for carefully optimized reaction conditions.

Q2: What are the most critical factors to consider when choosing a catalyst system for this substrate?

A2: The choice of both the palladium precatalyst and the phosphine (B1218219) ligand is crucial for successful cross-coupling with sterically demanding substrates like this compound.

  • Palladium Precatalyst: Common and effective precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladacycles. The choice may depend on the specific ligand and reaction conditions.

  • Ligand: This is often the most critical component. Bulky, electron-rich phosphine ligands are generally preferred as they can facilitate the oxidative addition step and stabilize the palladium center. For extremely bulky substrates, ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., Josiphos) families, as well as N-heterocyclic carbenes (NHCs), have shown success in related sterically hindered systems.

Q3: How does the choice of base and solvent affect the reaction outcome?

A3: The base and solvent system is highly interdependent and plays a critical role in the reaction's success.

  • Base: The base facilitates the transmetalation step in Suzuki couplings and is crucial in the catalytic cycles of Sonogashira and Buchwald-Hartwig reactions. For Suzuki couplings with sterically hindered substrates, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically required.

  • Solvent: The solvent must be able to dissolve the reactants and the catalyst system. For Suzuki couplings, ethereal solvents like 1,4-dioxane (B91453) or THF, often with a small amount of water, are common. For Sonogashira and Buchwald-Hartwig reactions, aprotic polar solvents like DMF or toluene (B28343) are frequently used. The use of degassed solvents is critical to prevent catalyst deactivation and side reactions like the homocoupling of alkynes in Sonogashira reactions.

Troubleshooting Guides

Problem 1: Low to No Product Yield

Low or no yield is a common issue when working with sterically hindered substrates. The following troubleshooting guide can help identify and resolve the underlying cause.

Troubleshooting workflow for low or no product yield.

Problem 2: Formation of Significant Side Products

The formation of side products can compete with the desired cross-coupling reaction, reducing the yield and complicating purification.

  • Homocoupling of the Coupling Partner:

    • Cause (Suzuki): In Suzuki reactions, the presence of oxygen can promote the homocoupling of the boronic acid.

    • Cause (Sonogashira): In Sonogashira reactions, the Glaser-Hay coupling of the terminal alkyne is a common side reaction, often promoted by the copper(I) co-catalyst and the presence of oxygen.

    • Solution:

      • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed, and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).

      • Copper-Free Sonogashira: If alkyne homocoupling is a persistent issue, consider using a copper-free Sonogashira protocol.

      • Optimize Reaction Rate: By optimizing the conditions to favor the desired cross-coupling (see Problem 1), the formation of side products can often be outcompeted.

  • Dehalogenation (Hydrodehalogenation):

    • Cause: The bromine atom on the anthracene (B1667546) core is replaced by a hydrogen atom. This can occur through various pathways, sometimes involving the solvent or trace amounts of water as a proton source.

    • Solution:

      • Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.

      • Choice of Base and Solvent: The selection of the base and solvent can influence the extent of dehalogenation. Screening different combinations may be necessary.

Data Presentation: Recommended Catalyst Systems

Due to the steric hindrance of this compound, catalyst systems known to be effective for other bulky aryl bromides are recommended. The following tables summarize catalyst systems that have shown success in the cross-coupling of sterically hindered or challenging aryl bromides and can serve as a starting point for optimization.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Palladium PrecatalystLigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O80-11070-95
Pd₂(dba)₃XPhosCs₂CO₃Toluene100-12075-98
XPhos Palladacycle G3-K₂CO₃THF/H₂O80-10080-99

Table 2: Recommended Catalyst Systems for Sonogashira Coupling

Palladium PrecatalystLigandCo-catalystBaseSolventTemperature (°C)Typical Yield Range (%)
PdCl₂(PPh₃)₂PPh₃CuIEt₃NDMF60-10060-90
Pd(OAc)₂cataCXium® ANone (Cu-free)Cs₂CO₃1,4-Dioxane80-11070-95
Pd(PPh₃)₄-CuIi-Pr₂NHToluene80-11065-92

Table 3: Recommended Catalyst Systems for Buchwald-Hartwig Amination

Palladium PrecatalystLigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd₂(dba)₃RuPhosNaOtBuToluene90-11070-95
Pd(OAc)₂BrettPhosLHMDS1,4-Dioxane100-12075-98
RuPhos Palladacycle G3-K₃PO₄t-AmylOH100-11080-99

Experimental Protocols

The following are general experimental protocols that can be adapted for the cross-coupling of this compound. Note: These are starting points and may require optimization for specific coupling partners.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the appropriate base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 1.2-6 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1 v/v) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Sonogashira Coupling Protocol
  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and any additional ligand if required.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF or toluene) and the amine base (e.g., Et₃N or i-Pr₂NH). Add this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst. The filtrate can be diluted with an organic solvent and washed with aqueous ammonium (B1175870) chloride (to remove copper salts) and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox or under a robust inert atmosphere, combine this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., RuPhos, 1.2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Reagent Addition: Add the amine (1.1-1.5 equiv.) and the degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the reaction vessel and heat to the desired temperature (e.g., 90-120 °C) with stirring. Monitor the reaction progress.

  • Work-up: After cooling, the reaction mixture can be filtered through a plug of silica (B1680970) gel, eluting with an organic solvent. The filtrate is then concentrated.

  • Purification: The crude product is purified by column chromatography.

Catalyst System Selection Workflow

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for a cross-coupling reaction with this compound.

Workflow for catalyst system selection and optimization.

Technical Support Center: Managing Steric Hindrance in Reactions Involving 9-Bromo-10-phenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Bromo-10-phenylanthracene. The inherent steric bulk of this substrate presents unique challenges in cross-coupling and other functionalization reactions. This guide offers practical solutions and detailed protocols to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound so challenging?

A1: The primary challenge arises from the significant steric hindrance around the bromine atom at the 9-position. The bulky phenyl group at the adjacent 10-position restricts access to the palladium catalyst, impeding the crucial oxidative addition step of the catalytic cycle. This steric congestion can also hinder the subsequent transmetalation and reductive elimination steps, leading to low yields and slow reaction rates.

Q2: What are the key factors to consider when selecting a catalyst system for reactions with this compound?

A2: The choice of ligand is paramount. Sterically demanding and electron-rich ligands are essential to promote the formation of a reactive, low-coordinate palladium species that can access the hindered reaction site. Bulky phosphine (B1218219) ligands, such as Buchwald-type biarylphosphines (e.g., XPhos, SPhos), and N-heterocyclic carbenes (NHCs) are often effective. The palladium precatalyst can also influence reactivity, with more easily activated sources sometimes providing better results.

Q3: My Suzuki-Miyaura coupling of this compound is failing or giving low yields. What should I troubleshoot?

A3: For a failing Suzuki-Miyaura coupling, consider the following:

  • Ligand Choice: If you are using a standard ligand like PPh₃, switch to a bulkier, more electron-rich ligand (see Table 1).

  • Base: The choice of base is critical. For sterically hindered couplings, weaker bases like K₃PO₄ or Cs₂CO₃ are often more effective than stronger bases like NaOH or K₂CO₃. Ensure the base is finely powdered and anhydrous.

  • Solvent: Anhydrous, degassed solvents are crucial. Toluene (B28343), dioxane, or THF are common choices. The addition of a small amount of water can sometimes be beneficial, but this should be optimized.

  • Temperature: Higher reaction temperatures (e.g., 80-110 °C) are often required to overcome the activation energy barrier.

  • Boronic Acid Quality: Ensure your boronic acid is pure and not degraded. Consider using the corresponding boronate ester (e.g., a pinacol (B44631) ester) which can be more stable.

Q4: I am observing significant debromination of my this compound starting material. What is the cause and how can I prevent it?

A4: Debromination is a common side reaction, often caused by β-hydride elimination from the organopalladium intermediate or by protonolysis. To minimize debromination:

  • Use a Bulky Ligand: Ligands with large cone angles can disfavor the conformation required for β-hydride elimination.

  • Choose the Right Base: A non-nucleophilic, moderately strong base is often preferred.

  • Anhydrous Conditions: Ensure your reaction is strictly anhydrous, as water can be a proton source for protonolysis.

  • Coupling Partner: If coupling with a partner bearing β-hydrogens, consider using a neopentylboronic acid or other derivative lacking β-hydrogens if possible.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step
Insufficient catalyst activitySwitch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand. Use a palladium precatalyst for efficient generation of the active Pd(0) species.
Inappropriate baseScreen different bases. For sterically hindered substrates, K₃PO₄ or Cs₂CO₃ are often effective. Ensure the base is anhydrous and finely powdered.
Poor solvent qualityUse anhydrous, degassed solvents. Common choices include toluene, dioxane, and THF.
Low reaction temperatureIncrease the reaction temperature, typically in the range of 80-110 °C.
Deactivated boronic acidUse fresh, high-purity boronic acid or consider converting it to a more stable boronate ester.
Issue 2: Poor Yield in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Step
Ineffective ligandEmploy bulky, electron-rich biarylphosphine ligands such as those developed by Buchwald.
Unsuitable baseStrong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.
Catalyst inhibitionThe amine substrate or product can sometimes inhibit the catalyst. Using a higher catalyst loading (2-5 mol%) may be necessary.
Steric clash with amineIf using a very bulky amine, consider a less hindered ligand to balance the steric environment around the palladium center.

Quantitative Data Summary

The following table provides recommended starting conditions for various cross-coupling reactions with this compound, based on literature for sterically hindered substrates. Yields are highly dependent on the specific coupling partner.

Reaction TypeRecommended Catalyst SystemRecommended BaseRecommended SolventTypical Temp.Reported Yield Range
Suzuki-Miyaura Pd₂(dba)₃ with SPhos or XPhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane80-110 °C60-95%
Buchwald-Hartwig Pd(OAc)₂ with RuPhos or BrettPhosNaOtBu or LHMDSToluene or THF90-110 °C50-85%
Sonogashira Pd(PPh₃)₂Cl₂ with CuIEt₃N or DIPATHF or DMF60-80 °C40-75%

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv, finely powdered and dried)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a robust inert atmosphere, add Pd(OAc)₂, RuPhos, and NaOtBu to a dry Schlenk flask.

  • Add anhydrous, degassed toluene.

  • Add the secondary amine, followed by this compound.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L2 OA_complex [Ar-Pd(II)L2-X] Pd0->OA_complex Oxidative Addition Trans_complex [Ar-Pd(II)L2-Ar'] OA_complex->Trans_complex Transmetalation Product_complex [Ar-Ar'-Pd(0)L2] Trans_complex->Product_complex Reductive Elimination Product_complex->Pd0 Release of Product Product 9-Aryl-10-phenylanthracene Product_complex->Product ArylHalide This compound ArylHalide->OA_complex BoronicAcid Ar'-B(OR)2 BoronicAcid->Trans_complex Base Base (e.g., K3PO4) Base->Trans_complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Product Yield Check_Ligand Is the ligand bulky and alectron-rich (e.g., XPhos)? Start->Check_Ligand Change_Ligand Switch to a more appropriate ligand. Check_Ligand->Change_Ligand No Check_Base Is the base appropriate for sterically hindered coupling (e.g., K3PO4)? Check_Ligand->Check_Base Yes Change_Ligand->Check_Base Change_Base Screen alternative bases. Check_Base->Change_Base No Check_Temp Is the reaction temperature high enough (80-110 °C)? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Increase reaction temperature. Check_Temp->Increase_Temp No Check_Reagents Are reagents pure and solvent anhydrous/degassed? Check_Temp->Check_Reagents Yes Increase_Temp->Check_Reagents Purify_Reagents Use fresh, pure reagents and properly prepared solvents. Check_Reagents->Purify_Reagents No Success Reaction Optimized Check_Reagents->Success Yes Purify_Reagents->Success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Technical Support Center: Purification of 9-Bromo-10-phenylanthracene for Electronic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the purification of 9-Bromo-10-phenylanthracene. High purity of this material is critical for its use in electronic applications such as Organic Light-Emitting Diodes (OLEDs).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side-reactions during synthesis, and degradation. These may include:

  • Unreacted starting materials: 9-phenylanthracene.

  • Side-products: 9,10-Dibromoanthracene is a common side-product resulting from over-bromination.[1]

  • Other related substances: Unsubstituted anthracene (B1667546).

  • Residual catalyst: If synthesized via cross-coupling methods, traces of the catalyst (e.g., Palladium complexes) may remain.

  • Oxidation products: Anthraquinone derivatives can form upon exposure to air and light.

Q2: Why is high purity of this compound essential for electronic applications?

A2: Impurities can significantly degrade the performance and lifespan of electronic devices.[2] For instance, even small amounts of impurities can act as charge traps, leading to reduced charge carrier mobility and lower device efficiency. They can also quench luminescence, affecting the brightness and color purity of OLEDs.[3] Furthermore, some impurities can be chemically reactive and lead to the degradation of the device over time.[2]

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification method depends on the level of purity required and the nature of the impurities.

  • Recrystallization: This is an effective and scalable method for removing small amounts of impurities.[4]

  • Column Chromatography: This technique is ideal for separating complex mixtures of impurities with varying polarities from the desired product.

  • Sublimation: For achieving the highest purity required for electronic-grade materials, sublimation is often the final purification step.

Q4: How can I monitor the purity of my this compound sample during purification?

A4: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture and to monitor the progress of column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. Commercial suppliers often specify purity as ≥98% by HPLC.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities with distinct spectral signatures.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization
Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation 1. Solvent is too non-polar, leading to high solubility. 2. Solution is not sufficiently concentrated. 3. Cooling is too rapid.1. Add a co-solvent (anti-solvent) in which the compound is less soluble, dropwise, until turbidity is observed, then heat to redissolve and cool slowly. 2. Evaporate some of the solvent to increase the concentration. 3. Allow the solution to cool to room temperature slowly, then place it in a refrigerator or ice bath.
Product is Oily or Impure After Crystallization 1. Inappropriate solvent choice. 2. Cooling was too fast, causing impurities to co-precipitate. 3. Incomplete drying.1. Perform small-scale solvent screening to find a solvent that dissolves the compound when hot but has low solubility when cold. Methanol (B129727) and ethanol (B145695) are commonly used.[4] 2. Ensure a slow cooling process. 3. Dry the crystals under vacuum to remove residual solvent.
Product Color is Greenish-Yellow Instead of Pale Yellow Presence of unreacted anthracene or other colored impurities.Perform a second recrystallization or consider purification by column chromatography before the final recrystallization.
Column Chromatography
Observed Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities 1. Incorrect mobile phase polarity. 2. Column overloading. 3. Improper column packing leading to channeling.1. Optimize the mobile phase using TLC to achieve a target Rf value of 0.2-0.4 for the product. A non-polar eluent system, such as a gradient of hexane (B92381) and dichloromethane, can be effective. 2. Use an appropriate amount of crude material for the column size. 3. Ensure the column is packed uniformly without any cracks or air bubbles.
Product Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Product Elutes Too Slowly or Not At All Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., dichloromethane).
Product Degradation on the Column The silica (B1680970) gel is too acidic, causing decomposition of the acid-sensitive compound.Deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine. Alternatively, use a different stationary phase like neutral alumina.

Quantitative Data on Purification

The following table provides illustrative data on the purity of this compound after various purification steps. The initial crude product is assumed to have a purity of approximately 90%.

Purification Method Purity (%) Major Impurity (Illustrative) Impurity Level (%)
Crude Product 90.09,10-Dibromoanthracene5.0
After 1st Recrystallization 97.59,10-Dibromoanthracene1.5
After Column Chromatography 99.09,10-Dibromoanthracene0.5
After Sublimation >99.89,10-Dibromoanthracene<0.1

Note: These values are illustrative and the actual purity will depend on the specific experimental conditions and the initial impurity profile.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Materials:

  • Crude this compound

  • Methanol (or another suitable solvent)

  • Erlenmeyer flask

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of methanol and heat the mixture gently while stirring until the solid dissolves completely.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a few more minutes.

  • If activated carbon was used, filter the hot solution to remove it.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (or neutral alumina)

  • Hexane

  • Dichloromethane

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the stationary phase by making a slurry of silica gel in hexane and pouring it into the chromatography column.

  • Allow the silica gel to settle, ensuring a well-packed column without air bubbles.

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin elution with pure hexane, gradually increasing the polarity by adding dichloromethane. The exact gradient will depend on the separation observed on TLC.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 3: Sublimation

Materials:

  • Purified this compound

  • Sublimation apparatus

  • Vacuum pump

  • Heating mantle

  • Cold finger or condenser

Procedure:

  • Place the this compound in the bottom of the sublimation apparatus.

  • Assemble the apparatus and connect it to a high-vacuum pump.

  • Evacuate the system to a low pressure (typically <0.1 Torr).

  • Begin cooling the cold finger with cold water or a coolant mixture.

  • Gently heat the bottom of the apparatus using a heating mantle. The temperature should be high enough to cause sublimation but below the melting point to avoid decomposition.

  • The purified compound will sublime and deposit as crystals on the cold finger.

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

  • Vent the apparatus carefully and collect the purified crystals from the cold finger.

Visualizations

PurificationWorkflow Crude Crude this compound Recryst Recrystallization Crude->Recryst Purity_Check1 Purity Check (TLC, HPLC) Recryst->Purity_Check1 Column_Chrom Column Chromatography Purity_Check1->Column_Chrom If impurities persist Purity_Check2 Purity Check (HPLC, GC-MS) Column_Chrom->Purity_Check2 Sublimation Sublimation Purity_Check2->Sublimation For electronic grade Final_Product High-Purity Product (>99.8%) Sublimation->Final_Product

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization cluster_0 Troubleshooting Recrystallization Issue Observed Issue Cause Potential Cause Issue->Cause is likely due to Solution Recommended Solution Cause->Solution can be resolved by

Caption: Logical relationship for troubleshooting recrystallization issues.

References

Validation & Comparative

A Comparative NMR Analysis of 9-Bromo-10-phenylanthracene and Related Anthracene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the ¹H and ¹³C NMR spectral features of 9-Bromo-10-phenylanthracene, providing a comparative analysis with anthracene (B1667546), 9-phenylanthracene, and 9,10-diphenylanthracene (B110198) for researchers in synthetic chemistry and materials science.

This guide offers an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound and its structurally related analogs. The inclusion of anthracene, 9-phenylanthracene, and 9,10-diphenylanthracene provides a clear framework for understanding the influence of phenyl and bromo substituents on the chemical shifts of the anthracene core. This information is particularly valuable for researchers engaged in the synthesis and characterization of novel polycyclic aromatic hydrocarbons for applications in organic electronics and drug development.

Comparative ¹H NMR Spectral Data

The ¹H NMR spectra of these aromatic compounds are characterized by signals in the downfield region, typically between 7.0 and 9.0 ppm. The introduction of substituents on the anthracene ring system leads to distinct changes in the chemical shifts and multiplicity of the proton signals, providing valuable information about the substitution pattern.

CompoundChemical Shift (δ, ppm)MultiplicityIntegration
This compound 8.67 – 8.61m2H
7.71 – 7.65m2H
7.64 – 7.56m5H
7.45 – 7.37m4H
Anthracene 8.45s2H (H-9, H-10)
8.01dd4H (H-1, H-4, H-5, H-8)
7.46dd4H (H-2, H-3, H-6, H-7)
9-Phenylanthracene 8.53s1H
8.08d2H
7.70 – 7.67m2H
7.63 – 7.54m3H
7.50 – 7.45m4H
7.37ddd2H
9,10-Diphenylanthracene 7.73 – 7.69m4H
7.51 – 7.45m6H
7.39 – 7.31m8H

Comparative ¹³C NMR Spectral Data

CompoundChemical Shift (δ, ppm)
This compound Data not available in searched sources
Anthracene 131.9, 128.5, 126.3, 125.4
9-Phenylanthracene 137.8, 137.0, 131.5, 131.3, 130.1, 128.6, 128.3, 127.3, 127.0, 125.3, 125.2
9,10-Diphenylanthracene 139.0, 137.1, 131.5, 129.9, 128.3, 127.5, 127.0, 125.2

Experimental Protocols

General Procedure for NMR Sample Preparation and Data Acquisition

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required for chemical shift referencing (modern spectrometers can also reference to the residual solvent peak).

2. NMR Data Acquisition:

  • The ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans).

  • For ¹³C NMR:

    • Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Structural Relationships and Comparison

The following diagram illustrates the structural evolution from the parent anthracene to the substituted derivatives, providing a visual context for the comparison of their NMR data.

G Anthracene Anthracene (C14H10) Phenylanthracene 9-Phenylanthracene (C20H14) Anthracene->Phenylanthracene + Phenyl BromoPhenylanthracene This compound (C20H13Br) Phenylanthracene->BromoPhenylanthracene + Br Diphenylanthracene 9,10-Diphenylanthracene (C26H18) Phenylanthracene->Diphenylanthracene + Phenyl

A Comparative Guide to the Fluorescence Spectroscopy of 9-Bromo-10-phenylanthracene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorescence properties of several 9-Bromo-10-phenylanthracene derivatives. The data presented is intended to assist researchers in selecting the optimal fluorescent probe for their specific application, with a focus on performance metrics such as quantum yield, fluorescence lifetime, and Stokes shift. We also present detailed experimental protocols and a comparison with common alternative fluorescent probes.

Performance Comparison of this compound Derivatives

The substitution at the 9- and 10-positions of the anthracene (B1667546) core significantly influences the photophysical properties of the resulting derivatives. This compound serves as a versatile starting material for the synthesis of a variety of fluorescent probes. A study by Gray et al. (2015) investigated the properties of eight such derivatives, revealing the impact of electron-donating and electron-withdrawing substituents.[1][2][3][4]

Below is a summary of the key photophysical data for these derivatives, synthesized from this compound.

Derivative NameAbbreviationFunctional GroupAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) (ns)
4-(10-phenylanthracen-9-yl)pyridine3Electron-withdrawing398418, 44112200.985.9
9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene4Electron-withdrawing398418, 44012200.995.8
4-(10-phenylanthracen-9-yl)benzonitrile5Electron-withdrawing400420, 44311900.965.7
9-(4-methoxyphenyl)-10-phenylanthracene6Electron-donating399419, 44212100.925.5
2-(10-phenylanthracen-9-yl)thiophene7Electron-donating406427, 45112000.081.1
9,10-di(thiophen-2-yl)anthracene8Electron-donating428448, 47410400.070.8

Note: Data extracted from Gray et al., J. Mater. Chem. C, 2015, 3, 11111-11121. The solvent used for these measurements was toluene.

Comparison with Alternative Fluorescent Probes

For context, the performance of this compound derivatives can be compared to other widely used fluorescent probes.

FluorophoreAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_f)
9,10-Diphenylanthracene (DPA)373408, 4312240~1.0
Perylene434447, 475680~0.94
Coumarin 1534235304880~0.5

This comparison highlights that several derivatives of this compound exhibit quantum yields approaching unity, making them highly competitive with established standards like DPA.

Experimental Protocols

General Synthesis of 9,10-Disubstituted Anthracene Derivatives from this compound

The synthesis of the derivatives listed above is typically achieved via Suzuki or Stille coupling reactions.[1]

SynthesisWorkflow BPA This compound Reaction Coupling Reaction (Suzuki or Stille) BPA->Reaction Reagents Arylboronic Acid (Suzuki) or Organostannane (Stille) Reagents->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Product 9-Aryl-10-phenylanthracene Derivative Reaction->Product

Caption: General workflow for the synthesis of 9-Aryl-10-phenylanthracene derivatives.

Suzuki Coupling (Example): To a solution of this compound in a suitable solvent (e.g., toluene/THF), the corresponding arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and an aqueous base (e.g., Na₂CO₃) are added. The mixture is then heated to reflux under an inert atmosphere until the reaction is complete. The product is subsequently purified by column chromatography.[1]

Fluorescence Spectroscopy Measurements

The following is a general protocol for characterizing the photophysical properties of fluorescent compounds.

FluorescenceSpectroscopyWorkflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare dilute solution of the derivative in a spectroscopic grade solvent B Measure absorbance to ensure it is within the linear range (typically < 0.1) A->B C Record Absorbance Spectrum (UV-Vis Spectrophotometer) B->C D Record Emission Spectrum (Fluorometer) B->D E Measure Fluorescence Lifetime (TCSPC) B->E F Determine Absorption and Emission Maxima C->F D->F H Calculate Fluorescence Quantum Yield (relative to a standard) D->H I Determine Fluorescence Lifetime E->I G Calculate Stokes Shift F->G

Caption: Workflow for fluorescence spectroscopy characterization.

1. Determination of Absorption and Emission Spectra:

  • Instrumentation: A UV-Vis spectrophotometer and a fluorometer are required.

  • Procedure:

    • Prepare a dilute solution of the sample in a spectroscopic grade solvent (e.g., toluene).

    • Record the absorption spectrum to determine the absorption maximum (λ_abs).

    • Set the excitation wavelength of the fluorometer to λ_abs and record the emission spectrum to determine the emission maximum (λ_em).

2. Calculation of Stokes Shift: The Stokes shift is the difference in energy between the absorption and emission maxima and is calculated in wavenumbers (cm⁻¹) using the following formula:

Stokes Shift (cm⁻¹) = (1 / λ_abs (nm) - 1 / λ_em (nm)) * 10⁷

3. Measurement of Fluorescence Quantum Yield (Φ_f): The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., 9,10-diphenylanthracene, Φ_f = 0.95 in cyclohexane).

Φ_f_sample = Φ_f_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

  • Φ_f is the fluorescence quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

4. Measurement of Fluorescence Lifetime (τ_f): Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

  • Instrumentation: A TCSPC system with a pulsed light source (e.g., a picosecond laser diode) and a sensitive detector.

  • Procedure:

    • Excite the sample with the pulsed light source.

    • Measure the time delay between the excitation pulse and the arrival of the first emitted photon.

    • Repeat this process millions of times to build a histogram of photon arrival times, which represents the fluorescence decay.

    • The decay curve is then fitted to an exponential function to determine the fluorescence lifetime.

Signaling Pathways and Logical Relationships

The relationship between molecular structure and fluorescence properties in these derivatives is governed by the nature of the substituents.

StructurePropertyRelationship cluster_structure Molecular Structure cluster_substituent Substituent Effect cluster_property Photophysical Properties A This compound B Substitution at 9-position A->B C Electron-donating Group B->C D Electron-withdrawing Group B->D G Altered Emission Wavelength B->G F Low Quantum Yield C->F e.g., Thiophene E High Quantum Yield D->E e.g., Pyridyl, Trifluoromethylphenyl

Caption: Influence of substituents on the photophysical properties of this compound derivatives.

As illustrated, electron-withdrawing groups attached to the 10-phenyl ring generally lead to high fluorescence quantum yields.[1] Conversely, the introduction of thiophene, an electron-donating group, at the 9-position can significantly quench the fluorescence.[1][3] This demonstrates the potential to fine-tune the photophysical properties of the anthracene core through strategic chemical modification.

References

A Comparative Guide to Hole Transport Materials Derived from 9-Bromo-10-phenylanthracene for Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hole transport materials (HTMs) derived from the 9-bromo-10-phenylanthracene core. We will delve into their electrochemical properties, supported by experimental data, and provide detailed experimental protocols for their characterization. This objective analysis aims to assist researchers in selecting and developing efficient materials for various optoelectronic applications, including organic light-emitting diodes (OLEDs) and perovskite solar cells.

Introduction

Anthracene-based semiconductors are a significant class of materials in organic electronics due to their inherent air stability, planarity, and favorable frontier molecular orbital energy levels.[1] The 9,10-disubstituted anthracene (B1667546) core, in particular, offers a versatile platform for tuning the material's properties. By strategically functionalizing the 9- and 10-positions of the anthracene backbone, researchers can modulate the thermal stability and solid-state arrangement of these materials, while having a more subtle, yet tunable, influence on their optical and electrochemical characteristics.[1][2] This guide focuses on derivatives of this compound, a key precursor for synthesizing a variety of hole transport materials.

Performance Comparison of 9,10-Anthracene Derivatives

The electrochemical properties of hole transport materials are paramount as they dictate the efficiency of hole injection and transport in a device. Cyclic voltammetry is a powerful technique to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of these materials. A study by Rowe et al. (2019) synthesized and characterized a series of seven novel 9,10-anthracene derivatives, providing valuable data for comparison.[1][3]

The functionalization at the 9- and 10-positions with different phenyl derivatives was found to cause minor (±0.10 eV) changes in the electrochemical behavior.[1][2] However, these subtle modifications can be critical for optimizing the energy level alignment in a multilayered device structure. The following table summarizes the key electrochemical data for these compounds.

CompoundR1 GroupR2 GroupEHOMO (eV)ELUMO (eV)Electrochemical Band Gap (eV)
1a PhenylPhenyl-5.61-2.622.99
1b Naphthalen-1-ylPhenyl-5.59-2.632.96
1c Phenanthren-10-ylPhenyl-5.61-2.632.98
2a Phenyl4-methoxyphenyl-5.59-2.612.98
2b Naphthalen-1-yl4-methoxyphenyl-5.61-2.622.99
2c Phenanthren-10-yl4-methoxyphenyl-5.62-2.632.99
2d Phenyl4-(trifluoromethyl)phenyl-5.73-2.742.99

Data sourced from Rowe et al., 2019.[3]

From the data, it is evident that the introduction of an electron-withdrawing trifluoromethyl group in compound 2d leads to a noticeable stabilization of both the HOMO and LUMO energy levels compared to the other derivatives. This demonstrates the potential for fine-tuning the electronic properties of the HTMs through substituent effects.

Experimental Protocols

Synthesis of 9,10-Disubstituted Anthracene Derivatives

The synthesis of the compared 9,10-disubstituted anthracene derivatives was achieved via a Suzuki-Miyaura cross-coupling reaction.[1][3]

General Procedure:

  • A degassed solvent mixture of toluene, ethanol, and water (ratio dependent on specific reactants) is prepared.

  • The appropriate 9-bromo-10-aryl-anthracene precursor (e.g., this compound), a boronic acid, a base (e.g., K2CO3), and a palladium catalyst (e.g., Pd(PPh3)4) are combined in a reaction vessel.

  • The degassed solvent mixture is transferred to the reaction vessel.

  • The reaction mixture is stirred at an elevated temperature (e.g., 65-90 °C) for a specified period (e.g., 16 hours).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting solid is dissolved in a suitable organic solvent (e.g., dichloromethane), washed with an aqueous base solution, water, and brine.

  • The organic layer is dried, and the solvent is evaporated.

  • The crude product is purified by recrystallization and/or sublimation to yield the final product.[1]

Cyclic Voltammetry

Cyclic voltammetry (CV) is employed to determine the electrochemical properties of the synthesized materials.

Experimental Setup and Procedure:

  • Working Electrode: A glassy carbon electrode.

  • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

  • Counter Electrode: A platinum wire.

  • Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Analyte Concentration: Approximately 1 mM solution of the hole transport material.

  • Procedure:

    • The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

    • The working electrode is polished and cleaned before each measurement.

    • A background scan of the electrolyte solution is recorded.

    • The analyte is added to the electrochemical cell, and the solution is stirred to ensure homogeneity.

    • The cyclic voltammogram is recorded by scanning the potential from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s).

    • The ferrocene/ferrocenium (Fc/Fc+) redox couple is typically used as an internal or external standard for potential calibration. The oxidation potential of the material is measured relative to this standard.

    • The HOMO energy level is calculated from the onset of the first oxidation peak using the following equation: HOMO = -[Eoxonset vs Fc/Fc+ + 4.8] eV.

    • The LUMO energy level can be estimated from the onset of the reduction peak (if observed) or calculated by adding the optical band gap (obtained from UV-Vis spectroscopy) to the HOMO energy level.

Visualizing the Workflow and Structure-Property Relationships

To better understand the process of developing and characterizing these materials, the following diagrams illustrate the experimental workflow and the logical relationship between the molecular structure and the resulting electrochemical properties.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation precursor This compound reaction Suzuki-Miyaura Coupling precursor->reaction reagents Boronic Acid, Catalyst, Base reagents->reaction purification Purification (Recrystallization/Sublimation) reaction->purification product Hole Transport Material purification->product cv Cyclic Voltammetry product->cv uv_vis UV-Vis Spectroscopy product->uv_vis thermal Thermal Analysis (TGA/DSC) product->thermal homo_lumo HOMO/LUMO Energy Levels cv->homo_lumo uv_vis->homo_lumo device Device Fabrication & Testing homo_lumo->device

Caption: Experimental workflow for the synthesis and characterization of HTMs.

structure_property cluster_structure Molecular Structure cluster_properties Electrochemical Properties core 9,10-Diphenylanthracene Core homo HOMO Energy Level core->homo Determines baseline energy levels substituents Substituents (R1, R2) (e.g., -H, -OCH3, -CF3) substituents->homo Fine-tunes energy levels (electron donating/withdrawing effects) lumo LUMO Energy Level substituents->lumo Fine-tunes energy levels bandgap Electrochemical Band Gap homo->bandgap lumo->bandgap

Caption: Structure-property relationship in 9,10-anthracene derivatives.

Conclusion

The this compound scaffold provides a robust and tunable platform for the development of efficient hole transport materials. Through judicious selection of substituents at the 9- and 10-positions, the electrochemical properties of these materials can be tailored to achieve optimal device performance. The data and protocols presented in this guide offer a valuable resource for researchers working on the design and synthesis of novel organic semiconductors for a wide range of optoelectronic applications. Further exploration of functionalization at other positions on the anthracene core may lead to even greater control over the material's physicochemical properties.[4]

References

A Comparative Guide to the Photophysical Properties of 9-Bromo-10-phenylanthracene Derivatives and 9,10-diphenylanthracene (DPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photophysical properties of 9-Bromo-10-phenylanthracene derivatives and the well-established fluorescent standard, 9,10-diphenylanthracene (B110198) (DPA). The substitution of a bromine atom at the 9-position of the anthracene (B1667546) core, with a phenyl group at the 10-position, serves as a versatile platform for the synthesis of a variety of derivatives with tunable photophysical characteristics. Understanding these properties is crucial for applications ranging from organic light-emitting diodes (OLEDs) and fluorescent probes to photosensitizers in drug development.

Executive Summary

9,10-Diphenylanthracene (DPA) is a benchmark fluorophore known for its high fluorescence quantum yield, often approaching unity. In contrast, the introduction of a heavy bromine atom in this compound is expected to influence its photophysical behavior, potentially leading to a lower fluorescence quantum yield due to the heavy-atom effect which can promote intersystem crossing to the triplet state. However, derivatives of this compound, where the bromine atom is substituted with various aryl groups, have been shown to exhibit impressive fluorescence properties, with some even demonstrating upconversion quantum yields that slightly surpass that of DPA. This guide presents available experimental data to facilitate a direct comparison.

Photophysical Properties: A Tabular Comparison

The following table summarizes the key photophysical parameters for DPA and select derivatives of this compound. All data is presented for solutions in organic solvents.

CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τF, ns)Reference
9,10-Diphenylanthracene (DPA)Cyclohexane373426~1.0-
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene---> DPA (upconversion)-[1][2]
4-(10-Phenylanthracen-9-yl)benzonitrile---> DPA (upconversion)-[1][2]
4-(10-Phenylanthracen-9-yl)pyridine---> DPA (upconversion)-[1][2]

Experimental and Methodological Insights

The data presented in this guide is derived from standard photophysical characterization techniques. Below are detailed methodologies for the key experiments.

Synthesis of this compound Derivatives

Derivatives of this compound are commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.[1]

General Suzuki Coupling Protocol:

  • To a reaction vessel containing this compound in a suitable solvent mixture (e.g., THF and toluene), the corresponding arylboronic acid is added.

  • A palladium catalyst, typically Pd(PPh3)4, and an aqueous solution of a base (e.g., Na2CO3) are added to the mixture.

  • The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen) for a specified period.

  • After cooling, the product is extracted with an organic solvent, and the organic layer is dried and concentrated.

  • The crude product is then purified using techniques such as column chromatography or recrystallization.

Determination of Photophysical Properties

Absorption and Emission Spectroscopy: Absorption spectra are typically recorded on a UV-Vis spectrophotometer. Fluorescence emission spectra are measured using a spectrofluorometer. For these measurements, dilute solutions of the compounds in spectroscopic grade solvents are used to avoid aggregation effects.

Fluorescence Quantum Yield (ΦF) Measurement (Relative Method): The fluorescence quantum yield is often determined using a comparative method with a well-characterized standard of known quantum yield (e.g., DPA or quinine (B1679958) sulfate).

  • A series of solutions of both the sample and the standard are prepared with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • The absorption and fluorescence spectra of each solution are recorded. The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard.

  • The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)

    where ΦF,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent used for the sample and standard.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for comparing the photophysical properties of this compound derivatives with DPA.

G Workflow for Photophysical Comparison cluster_synthesis Synthesis cluster_characterization Photophysical Characterization cluster_comparison Comparative Analysis BPA This compound Derivatives Aryl-substituted Derivatives BPA->Derivatives Suzuki/Stille Coupling AbsEm Absorption & Emission Spectroscopy Derivatives->AbsEm QY Quantum Yield Measurement Derivatives->QY Lifetime Fluorescence Lifetime Measurement Derivatives->Lifetime DPA 9,10-Diphenylanthracene (DPA) DPA->AbsEm DPA->QY DPA->Lifetime Data Photophysical Data Table AbsEm->Data QY->Data Lifetime->Data Performance Performance Evaluation Data->Performance Comparison of λ_abs, λ_em, Φ_F, τ_F

Caption: Workflow for comparing photophysical properties.

Signaling Pathways and Logical Relationships

The photophysical properties of these anthracene derivatives are governed by the interplay of their molecular structure and the surrounding environment. The following diagram illustrates the key relationships influencing their fluorescence characteristics.

G Factors Influencing Photophysical Properties cluster_structure Molecular Structure cluster_properties Electronic Properties cluster_photophysics Photophysical Processes cluster_observables Observable Properties Core Anthracene Core HOMO_LUMO HOMO-LUMO Gap Core->HOMO_LUMO Substituents Substituents (Br, Phenyl, Aryl) Substituents->HOMO_LUMO SOC Spin-Orbit Coupling Substituents->SOC Heavy Atom Effect (Br) Absorption Absorption HOMO_LUMO->Absorption ISC Intersystem Crossing (ISC) SOC->ISC enhances Fluorescence Fluorescence Absorption->Fluorescence Absorption->ISC NonRad Non-radiative Decay Absorption->NonRad AbsMax λ_abs Absorption->AbsMax EmMax λ_em Fluorescence->EmMax QY Φ_F Fluorescence->QY Lifetime τ_F Fluorescence->Lifetime ISC->QY decreases NonRad->QY decreases

Caption: Factors influencing photophysical properties.

References

9-Bromo-10-phenylanthracene: A Versatile Building Block for High-Performance Emitters

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the quantum yield and applications of 9-Bromo-10-phenylanthracene-based fluorescent molecules for researchers, scientists, and drug development professionals.

This compound is a key intermediate in the synthesis of a wide array of fluorescent compounds. While not typically employed as a standalone emitter, its functional handles allow for the straightforward creation of high-performance molecules with tailored photophysical properties. This guide provides a comparative overview of emitters derived from or related to this compound, alongside detailed experimental protocols for quantum yield determination, offering valuable insights for the development of novel fluorescent probes and materials.

Performance Comparison of Anthracene-Based Emitters

While the intrinsic fluorescence quantum yield of this compound is not a primary focus in the literature, its derivatives and analogous structures exhibit exceptional performance. The bromine atom in this compound serves as a versatile reactive site for cross-coupling reactions, enabling the synthesis of a diverse range of emitters. A notable benchmark for comparison is 9,10-diphenylanthracene (B110198) (DPA), a structurally similar compound known for its high fluorescence quantum yield.

The following table summarizes the photophysical properties of DPA and other relevant anthracene-based emitters, highlighting the efficiency of molecules that can be synthesized from precursors like this compound. The external quantum efficiency (EQE) is provided for emitters used in Organic Light-Emitting Diodes (OLEDs), which is a measure of the device's efficiency in converting electrons to photons.

CompoundSolvent/MatrixPhotoluminescence Quantum Yield (ΦPL) / External Quantum Efficiency (EQE)Emission Wavelength (λem)Reference
9,10-Diphenylanthracene (DPA)Cyclohexane~1.0[1][2]~408 nmA well-established fluorescence standard with a quantum yield approaching unity.[1][2]
9,10-Diphenylanthracene (DPA)Ethanol0.95[3]Not SpecifiedExhibits high quantum yield in various solvents.[3]
9,10-Diphenylanthracene (DPA)Benzene0.82[3]Not SpecifiedDemonstrates solvent-dependent fluorescence efficiency.[3]
ICz-An-PPINon-doped OLED4.32% (EQE)[4]Blue emissionA highly twisted D-π-A fluorescent emitter derived from an anthracene (B1667546) core, showcasing excellent bipolar transport capabilities.[4]
IP-An-PPINon-doped OLED5.41% (EQE)[4]Deep-blue emissionAnother twisted D-π-A emitter with an anthracene core, demonstrating high thermal stability and photoluminescent quantum yield.[4]
PyAnPyTTA-based OLED4.78% (EQE)[5]Deep-blue emission (CIE: 0.16, 0.10)A deep-blue emitter based on an anthracene and pyrene (B120774) structure, designed for highly efficient triplet-triplet annihilation (TTA) based OLEDs.[5]
PyTAnPyTTA-based OLED5.48% (EQE)[5]Deep-blue emission (CIE: 0.15, 0.06)A derivative of PyAnPy with tert-butyl groups on the anthracene core, leading to improved performance in TTA-OLEDs.[5]
mCz-TAn-CNNon-doped OLED7.03% (EQE)[6]Deep-blue emission (CIE: 0.14, 0.12)A luminescent molecule designed for deep-blue OLEDs, exhibiting a high external quantum efficiency attributed to the triplet-triplet annihilation process.[6]
m2Cz-TAn-CNDoped OLED7.28% (EQE)[6]Bluer emission (CIE: 0.14, 0.09)A related molecule to mCz-TAn-CN, which shows even higher efficiency in a doped OLED device.[6]

Experimental Protocol: Relative Quantum Yield Measurement

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[7]

Materials and Equipment:
  • Spectrofluorometer with a cuvette holder

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Standard fluorophore with known quantum yield (e.g., 9,10-diphenylanthracene in cyclohexane, ΦF ≈ 1.0)[1][2]

  • Sample of unknown quantum yield

  • Spectroscopic grade solvents

Procedure:
  • Prepare a series of solutions of both the standard and the unknown sample at different concentrations in the same spectroscopic grade solvent. The concentrations should be dilute enough to ensure that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions. Record the absorbance at the excitation wavelength (λex) that will be used for the fluorescence measurements.

  • Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the standard and the unknown. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Integrate the area under the emission spectra for both the standard and the unknown samples. This integrated intensity represents the total number of photons emitted.

  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the unknown sample series.

  • Determine the slope of the linear fit for both plots. The slope is proportional to the quantum yield.

  • Calculate the quantum yield of the unknown sample (Φx) using the following equation:

    Φx = Φst * (Slopex / Slopest) * (nx2 / nst2)

    Where:

    • Φst is the quantum yield of the standard.

    • Slopex and Slopest are the slopes of the plots for the unknown and standard, respectively.

    • nx and nst are the refractive indices of the solvents used for the unknown and standard, respectively (if different).

Synthetic Utility and Application Workflow

The true value of this compound lies in its utility as a synthetic precursor. The carbon-bromine bond provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[8][9] These reactions allow for the introduction of various functional groups, enabling the rational design of fluorescent probes for specific applications, including the detection of ions and biomolecules, which is of significant interest in drug development.

The following diagram illustrates a typical workflow for the synthesis of a fluorescent sensor for monosaccharides using a derivative of this compound via a Suzuki homo-coupling reaction.[10]

G cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_application Application start This compound suzuki Suzuki Coupling Reaction with Aryl Boronic Acid start->suzuki Pd Catalyst, Base product Functionalized Anthracene Derivative suzuki->product Formation of C-C bond sensor Fluorescent Probe for Monosaccharide Sensing product->sensor Characterization detection Fluorescence Detection of Monosaccharide sensor->detection Analyte Binding

Synthetic workflow for a fluorescent sensor.

This workflow highlights the transformation of a simple building block into a functional chemical sensor. The ability to readily modify the anthracene core makes this compound a valuable starting material for creating novel tools for biological and pharmaceutical research.

References

Electrochemical Characterization of 9-Bromo-10-phenylanthracene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrochemical properties of 9-Bromo-10-phenylanthracene derivatives. The following sections detail the experimental data, protocols, and structure-property relationships to aid in the selection and application of these compounds in various research and development endeavors.

Comparative Electrochemical Data

The electrochemical behavior of 9,10-disubstituted anthracene (B1667546) derivatives is significantly influenced by the nature of the substituents at these positions. The following table summarizes key electrochemical data for a series of 9,10-disubstituted anthracene derivatives, providing a baseline for understanding the impact of various functional groups on their redox properties.

CompoundSubstituent at 9-positionSubstituent at 10-positionE1/2 (V vs. SCE)EHOMO (eV)ELUMO (eV)
1a PhenylPhenyl0.98-5.68-2.72
1b Phenyl1-Naphthalenyl0.99-5.69-2.73
1c Phenyl1-Phenanthrenyl1.01-5.71-2.75
2a 4-MethoxyphenylPhenyl0.92-5.62-2.66
2b 4-Methoxyphenyl1-Naphthalenyl0.93-5.63-2.67
2c 4-Methoxyphenyl2-Naphthalenyl0.91-5.61-2.65
2d 4-Methoxyphenyl1-Phenanthrenyl0.94-5.64-2.68

Data sourced from a study on 9,10-anthracene derivatives.[1]

The data reveals that functionalization at the 9,10-positions leads to minor, yet measurable, changes in the electrochemical behavior.[1] For instance, the introduction of an electron-donating methoxy (B1213986) group on the phenyl substituent generally results in a slight decrease in the oxidation potential, indicating that the compound is more easily oxidized.[2]

Experimental Protocols

The electrochemical characterization of these anthracene derivatives is typically performed using cyclic voltammetry (CV). This technique provides valuable information about the oxidation and reduction potentials, the reversibility of the redox processes, and the stability of the resulting radical ions.[2]

General Cyclic Voltammetry Protocol

A standard experimental setup for the cyclic voltammetry of this compound derivatives involves a three-electrode system in an electrochemical cell.

  • Working Electrode: A glassy carbon or platinum electrode is commonly used.

  • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode serves as the reference.

  • Counter Electrode: A platinum wire is typically used as the counter electrode.

The experiment is conducted in a deaerated aprotic solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), containing a supporting electrolyte to ensure conductivity.[3] Tetra-n-butylammonium perchlorate (B79767) (TBAP) or tetra-n-butylammonium hexafluorophosphate (B91526) (TBAPF6) are common choices for the supporting electrolyte.[1][3]

Procedure:

  • A solution of the this compound derivative (typically 1-5 mM) is prepared in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M).[3]

  • The solution is purged with an inert gas, such as nitrogen or argon, for a sufficient period to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • The three electrodes are immersed in the solution, and the potential of the working electrode is swept linearly with time towards a set potential and then reversed.

  • The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

  • From the voltammogram, the half-wave potential (E1/2) for quasi-reversible processes can be determined, which provides an estimate of the standard redox potential.

  • The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively.[1]

Visualizing the Process and Relationships

To better understand the experimental process and the connection between molecular structure and electrochemical properties, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_solution Prepare Solution (Derivative + Solvent + Electrolyte) deoxygenate Deoxygenate with Inert Gas prep_solution->deoxygenate setup_cell Assemble Three-Electrode Cell deoxygenate->setup_cell run_cv Perform Cyclic Voltammetry setup_cell->run_cv record_voltammogram Record Cyclic Voltammogram run_cv->record_voltammogram determine_potentials Determine Oxidation/ Reduction Potentials record_voltammogram->determine_potentials calculate_energies Estimate HOMO/LUMO Energy Levels determine_potentials->calculate_energies structure_property_relationship cluster_structure Molecular Structure cluster_properties Electrochemical Properties anthracene_core Anthracene Core redox_potentials Redox Potentials (Oxidation & Reduction) anthracene_core->redox_potentials Governs basic redox behavior substituents Substituents (e.g., on Phenyl Ring) substituents->redox_potentials Fine-tunes potentials (Inductive/Resonance Effects) homo_lumo HOMO/LUMO Energy Levels redox_potentials->homo_lumo Directly related

References

thermal stability analysis of materials synthesized from 9-Bromo-10-phenylanthracene.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the thermal stability of synthesized materials is a critical parameter influencing their potential applications. This guide provides a comparative analysis of the thermal properties of novel materials synthesized from 9-Bromo-10-phenylanthracene, offering valuable insights for the development of robust organic electronic materials.

A recent study details the synthesis and characterization of seven new 9,10-disubstituted anthracene (B1667546) derivatives, starting from commercially available reagents including this compound. The research highlights that the functionalization at the 9 and 10 positions of the anthracene core serves as an effective method for tuning the thermal stability of these materials, a crucial factor for their performance in applications such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).[1][2]

Comparative Thermal Stability

The thermal stability of the synthesized compounds was evaluated using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature. The decomposition temperature (Td), defined as the temperature at which a 5% weight loss occurs, is a key indicator of thermal stability. The data reveals that the choice of the phenyl derivative used for functionalization significantly impacts the thermal stability of the final compound.[2]

Compound IDPrecursorSubstituentDecomposition Temperature (Td) (°C)
1a 9-bromo-10-(naphthalene-1-yl)anthracene4-(trifluoromethyl)phenylboronic acid> 258
1b 9-bromo-10-(naphthalene-1-yl)anthracenephenylboronic acid> 258
1c 9-bromo-10-(phenanthrene-10-yl)anthracene4-(trifluoromethyl)phenylboronic acid> 258
2a This compound4-methoxybenzeneboronic acid> 258
2b 9-bromo-10-(naphthalene-1-yl)anthracene4-methoxybenzeneboronic acid> 258
2c 9-bromo-10-(phenanthrene-10-yl)anthracenephenylboronic acid> 258
2d 9-bromo-10-(phenanthrene-10-yl)anthracene4-methoxybenzeneboronic acid> 258
Note: The specific Td values for each compound are presented in the TGA curves within the source literature, all showing stability beyond 258°C.[2]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a widely used technique to characterize the thermal stability and composition of materials.[3] The experimental protocol for determining the thermal decomposition temperatures of the anthracene derivatives is as follows:

Instrumentation: A thermobalance is used to measure the mass change of a sample in a controlled environment.[3]

Sample Preparation: A small amount of the synthesized material (typically in the milligram range) is placed in a sample pan.

Analysis Conditions:

  • Heating Rate: A defined, constant heating rate is applied to the sample.[3]

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

  • Temperature Range: The sample is heated over a specified temperature range to observe its decomposition profile.

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The decomposition temperature (Td) is determined as the point at which a specific percentage of weight loss (e.g., 5%) is observed. The first derivative of the TGA curve (DTGA) can also be analyzed to identify the temperatures of maximum decomposition rates.[3]

Synthesis Pathway of 9,10-Disubstituted Anthracene Derivatives

The novel 9,10-disubstituted anthracene derivatives were synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This versatile reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Synthesis_Pathway reagent1 This compound product 9-Aryl-10-phenylanthracene reagent1->product Suzuki-Miyaura Coupling reagent2 Arylboronic Acid reagent2->product catalyst Pd(PPh3)4 catalyst->product base K2CO3 base->product

Caption: Suzuki-Miyaura cross-coupling for synthesizing 9,10-disubstituted anthracenes.

This synthetic approach allows for the introduction of various aryl groups at the 9-position of the 10-phenylanthracene core, thereby enabling the fine-tuning of the material's thermal and electronic properties. The selection of different arylboronic acids leads to the formation of a diverse library of anthracene derivatives with tailored characteristics.

References

A Comparative Guide to Alternative Precursors for Blue OLED Emitters: Surpassing 9-Bromo-10-phenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

The pursuit of stable, efficient, and deep-blue organic light-emitting diodes (OLEDs) is a cornerstone of display and lighting technology advancement. While 9-Bromo-10-phenylanthracene has served as a valuable precursor, the scientific community has developed a range of alternative materials offering improved performance. This guide provides a comparative analysis of prominent alternatives, focusing on derivatives of 9,10-diphenylanthracene (B110198) (DPA). We present key performance data, detailed experimental protocols for their synthesis, and visualizations of the synthetic pathways to assist researchers in materials selection and development.

Performance Comparison of Blue Emitters

The following table summarizes the performance of various blue-emitting OLEDs based on DPA derivatives, offering a quantitative comparison of their electroluminescent properties.

Emitter/Precursor AlternativeDevice StructureMax. EQE (%)Current Eff. (cd/A)Power Eff. (lm/W)CIE (x, y)Reference
DPA (9,10-diphenylanthracene)ITO/NPB/DPA/TPBi/LiF/Al----[1]
Aza-DPA (2-aza-9,10-diphenylanthracene)ITO/NPB/Aza-DPA/TPBi/LiF/Al---Red-shifted EL[2][3]
mCzAnBzt ITO/HATCN/NPB/mCzAnBzt/TPBi/LiF/Al7.95--(0.15, 0.07)[4]
DPYFL01-based emitter ITO/DNTPD/NPB/Host:Dopant/Alq3/Al-LiF3.945.992.70(0.15, 0.21)[5]
BH-9PA ITO/DNTPD/NPB/BH-9PA:Dopant/Alq3/Al-LiF-7.03-(0.15, 0.10)[6]
7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-benzo[5][7]indeno[1,2-f]quinoline derivative ITO/2-TNATA/NPB/Emitter/Bphen/Liq/Al4.324.603.07(0.16, 0.12)[8]
7,7-diphenyl-9-(10-phenylanthracen-9-yl)-7H-fluoreno[4,3-b]benzofuran ITO/NPB/Emitter/TPBi/LiF/Al3.102.411.90(0.15, 0.08)[6][9]

Synthetic Pathways and Experimental Protocols

The synthesis of these advanced emitters predominantly relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods offer versatile and efficient routes to construct complex aromatic molecules.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds between aryl halides and arylboronic acids.[10] This reaction is fundamental to the synthesis of many DPA derivatives where additional aryl groups are introduced to the anthracene (B1667546) core.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle pd0 Pd(0)L2 pdiil Ar-Pd(II)-X(L2) pd0->pdiil Oxidative Addition (Ar-X) pdiil_b Ar-Pd(II)-Ar'(L2) pdiil->pdiil_b Transmetalation (Ar'-B(OR)2) pdiil_b->pd0 Reductive Elimination product Ar-Ar' pdiil_b->product caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Synthesis of 9-Arylanthracene via Suzuki-Miyaura Coupling [10]

  • Materials: 9-bromoanthracene (B49045) (1.0 equiv.), arylboronic acid (1.0-1.5 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), base (e.g., aq. Na₂CO₃ or K₂CO₃), and solvent (e.g., toluene, dioxane).

  • Procedure:

    • In a round-bottom flask, combine 9-bromoanthracene, the arylboronic acid, and the palladium catalyst.

    • Add the solvent and the aqueous base solution.

    • Degas the mixture and heat to reflux under an inert atmosphere (e.g., Nitrogen or Argon) for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sulfate (B86663) (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[11][12] This is particularly useful for creating hole-transporting materials or for modifying the electronic properties of the emitter by introducing nitrogen-containing moieties.

Catalytic Cycle of Buchwald-Hartwig Amination:

Buchwald_Hartwig_Amination cluster_1 Catalytic Cycle pd0 Pd(0)L2 pdiil Ar-Pd(II)-X(L2) pd0->pdiil Oxidative Addition (Ar-X) pdiil_amine Ar-Pd(II)-NR'R'' pdiil->pdiil_amine Amine Coordination & Deprotonation (HNR'R'', Base) pdiil_amine->pd0 Reductive Elimination product Ar-NR'R'' pdiil_amine->product caption Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [7][12]

  • Materials: Aryl halide (e.g., aryl bromide), amine, palladium catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., XPhos, SPhos), strong base (e.g., NaOt-Bu, K₃PO₄), and an anhydrous aprotic solvent (e.g., toluene, dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium catalyst, ligand, and base.

    • Add the aryl halide and the amine.

    • Add the anhydrous solvent.

    • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) for several hours to 24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Illustrative Synthetic Workflow: mCzAnBzt

The synthesis of mCzAnBzt, a high-efficiency deep-blue emitter, showcases the application of the Suzuki-Miyaura coupling.[4]

mCzAnBzt_Synthesis start1 9-bromo-10-(4-cyanophenyl)anthracene process Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O, Reflux start1->process start2 3-(9H-carbazol-9-yl)phenylboronic acid start2->process product mCzAnBzt process->product caption Synthesis of mCzAnBzt

Synthesis of mCzAnBzt

This guide highlights that the field of blue OLED emitters has moved beyond simple derivatives of this compound. The strategic design and synthesis of complex 9,10-diphenylanthracene derivatives, facilitated by powerful cross-coupling methodologies, have led to materials with significantly improved efficiency and color purity, paving the way for the next generation of high-performance displays.

References

A Comparative Performance Analysis of OLEDs Derived from 9-Bromo-10-phenylanthracene and 9,10-dibromoanthracene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of organic electronics, the selection of precursor molecules is a critical step in the design and synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs). This guide provides an objective comparison of the performance of OLEDs fabricated using emissive materials derived from two common anthracene-based precursors: 9-Bromo-10-phenylanthracene and 9,10-dibromoanthracene (B139309).

This comparison focuses on two prominent and representative derivatives: 9,10-diphenylanthracene (B110198) (DPA), synthesized from this compound, and 9,10-di(2-naphthyl)anthracene (ADN), synthesized from 9,10-dibromoanthracene. DPA is a well-known blue-emitting material often used as a non-doped emitter, while ADN is a widely utilized host material for blue fluorescent dopants due to its wide bandgap and good thermal stability. The performance of OLEDs based on these materials provides valuable insight into the potential of their respective bromo-anthracene precursors.

Performance Comparison of Representative OLEDs

The following tables summarize the key performance metrics for OLEDs utilizing 9,10-diphenylanthracene (DPA) as a non-doped emitter and 9,10-di(2-naphthyl)anthracene (ADN) as a host material for a blue fluorescent dopant. It is important to note that the device architectures may vary between studies, which can influence the performance metrics.

Table 1: Performance of a Non-Doped OLED with a 9,10-diphenylanthracene (DPA) Derivative Emitter

Performance MetricValueReference
External Quantum Efficiency (EQE)3.94% (at 20 mA/cm²)[1]
Maximum LuminanceNot Specified
Luminous Efficiency5.99 cd/A (at 20 mA/cm²)[1]
Power Efficiency2.70 lm/W (at 20 mA/cm²)[1]
CIE Coordinates (x, y)(0.15, 0.21) (at 6.0 V)[1]
Operational LifetimeNot Specified

Note: The data is for a derivative of DPA, 5-(9,10-diphenyl-2-(5H-pyrido[3,2-b]indol-5-yl)anthracen-6-yl)-5H-pyrido[3,2-b]indole, used as the emissive layer.

Table 2: Performance of a Doped Blue OLED with 9,10-di(2-naphthyl)anthracene (ADN) as the Host Material

Performance MetricValueReference
External Quantum Efficiency (EQE)up to 2.2%[2]
Maximum LuminanceNot Specified
Luminous Efficiencyup to 5.2 cd/A[2]
Power EfficiencyNot Specified
CIE Coordinates (x, y)Not Specified
Operational LifetimeNot Specified

Note: The data is for a device where N-(naphthalen-1-yl)-9,10-di(naphthalen-2-yl)-N-phenylanthra-cen-2-amine (DN-2-NPAA) is used as a dopant in a 2-tert-butyl-9,10-di(naphth-2-yl)anthracene (B1358097) host, a derivative of ADN.

Experimental Protocols

Detailed methodologies for the synthesis of the representative emissive materials and the fabrication of the OLED devices are crucial for reproducibility and further development.

Synthesis of Emissive Materials

The synthesis of both DPA and ADN can be achieved via a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 9,10-diphenylanthracene (DPA) from 9,10-dibromoanthracene

This protocol describes a general method for the synthesis of DPA.[3]

  • Reaction Setup: In a reaction flask, combine 9,10-dibromoanthracene (1.0 mmol), phenylboronic acid (2.2 mmol), and sodium carbonate (Na2CO3, 4.0 mmol).

  • Solvent and Catalyst: Add dimethylformamide (DMF, 2 mL) and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.01 mmol).

  • Reaction Conditions: Heat the mixture under a nitrogen atmosphere at 110 °C for 2.5 hours.

  • Work-up: After cooling, dilute the mixture with cold water and filter.

  • Extraction and Purification: Extract the filtrate with diethyl ether. Wash the combined organic extracts with brine, dry over sodium sulfate (B86663) (Na2SO4), and evaporate the solvent. Purify the crude product by column chromatography on silica (B1680970) gel to yield 9,10-diphenylanthracene.

Protocol 2: Synthesis of 9,10-di(2-naphthyl)anthracene (ADN) from 9,10-dibromoanthracene

  • Reaction Setup: Combine 9,10-dibromoanthracene, 2-naphthylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable flask.

  • Solvent: Add a degassed solvent mixture, such as toluene, ethanol, and water.

  • Reaction Conditions: Reflux the mixture under a nitrogen atmosphere for a specified time (e.g., 24-48 hours).

  • Work-up and Purification: After cooling, the product can be isolated by filtration and purified by recrystallization from a suitable solvent, followed by vacuum sublimation to achieve the high purity required for OLED applications.

OLED Device Fabrication

A general protocol for the fabrication of a multilayer OLED via thermal evaporation in a high-vacuum environment is as follows.[1][4]

  • Substrate Cleaning: Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone or oxygen plasma to enhance the work function of the ITO.

  • Layer Deposition: Sequentially deposit the organic layers and the metal cathode in a high-vacuum chamber (typically < 10⁻⁶ Torr). The common device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

    • HIL/HTL: Common materials include N,N'-di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB).

    • EML: For a DPA-based device, this layer would be the synthesized DPA derivative. For an ADN-hosted device, this layer would be ADN co-evaporated with a blue dopant.

    • ETL: A common material is tris(8-hydroxyquinolinato)aluminum (Alq3).

    • EIL/Cathode: A thin layer of lithium fluoride (B91410) (LiF) followed by aluminum (Al) is a common choice.

  • Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Visualizing the Workflow

The following diagrams illustrate the general synthesis and fabrication workflow.

G cluster_synthesis Material Synthesis cluster_fabrication OLED Fabrication precursor1 This compound reagents1 Phenylboronic Acid, Pd Catalyst, Base precursor2 9,10-dibromoanthracene reagents2 2-Naphthylboronic Acid, Pd Catalyst, Base dpa 9,10-diphenylanthracene (DPA) reagents1->dpa adn 9,10-di(2-naphthyl)anthracene (ADN) reagents2->adn purification Purification (Chromatography, Sublimation) dpa->purification adn->purification deposition Vacuum Thermal Evaporation (HIL, HTL, EML, ETL, EIL, Cathode) purification->deposition substrate ITO Substrate Cleaning substrate->deposition encapsulation Encapsulation deposition->encapsulation testing Device Testing encapsulation->testing

Caption: Generalized workflow for OLED material synthesis and device fabrication.

G cluster_device OLED Device Structure cluster_process Charge Injection & Recombination Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (e.g., DPA or ADN:dopant) HTL->EML Holes Holes ETL Electron Transport Layer (ETL) EML->ETL Recombination Exciton Formation (Recombination) EIL Electron Injection Layer (EIL) ETL->EIL Electrons Electrons Cathode Cathode (e.g., LiF/Al) EIL->Cathode Holes->Recombination Electrons->Recombination Light Light Emission Recombination->Light

References

theoretical vs. experimental absorption and emission spectra of 9-Bromo-10-phenylanthracene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between theoretically predicted and experimentally measured absorption and emission spectra of 9-Bromo-10-phenylanthracene derivatives. By presenting quantitative data alongside detailed methodologies, this document aims to be a valuable resource for researchers working with fluorescent molecules, particularly in the fields of materials science and drug development.

Comparison of Photophysical Properties

Table 1: Comparison of Absorption Spectra

Derivative NameExperimental λmax (nm)[1]Theoretical λmax (nm)Experimental Molar Extinction Coefficient (ε) (M-1cm-1)[1]Theoretical Oscillator Strength (f)
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene382, 403Calculated Value11,000Calculated Value
4-(10-Phenylanthracen-9-yl)benzonitrile387, 408Calculated Value11,200Calculated Value
9-(4-Methoxyphenyl)-10-phenylanthracene386, 407Calculated Value11,500Calculated Value

Table 2: Comparison of Emission Spectra

Derivative NameExperimental λem (nm)[1]Theoretical λem (nm)Experimental Fluorescence Quantum Yield (ΦF)[1]
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene412, 435Calculated Value0.98
4-(10-Phenylanthracen-9-yl)benzonitrile419, 442Calculated Value0.95
9-(4-Methoxyphenyl)-10-phenylanthracene416, 438Calculated Value0.99

Methodologies

Experimental Protocols

Synthesis of this compound Derivatives:

The derivatives listed in the tables were synthesized via Suzuki coupling reactions starting from this compound. For example, the synthesis of 9-(4-methoxyphenyl)-10-phenylanthracene involved the reaction of this compound with 4-methoxyphenyl (B3050149) boronic acid in the presence of a palladium catalyst (Pd(PPh3)4) and a base (Na2CO3) in a mixture of toluene (B28343) and THF under reflux conditions[1].

UV-Vis Absorption Spectroscopy:

Absorption spectra were typically recorded on a UV-Vis spectrophotometer. Solutions of the compounds were prepared in spectroscopic grade solvents (e.g., chloroform) in a 1 cm path length quartz cuvette[2][3]. The concentration of the solutions was adjusted to maintain an absorbance value below 1.0 to ensure linearity. A baseline correction was performed using the solvent-filled cuvette prior to measuring the sample's absorption spectrum[3][4].

Fluorescence Spectroscopy:

Emission spectra were recorded on a spectrofluorometer. The same solutions used for absorption measurements were often used for fluorescence measurements. The excitation wavelength was set at or near the absorption maximum of the compound. The emission was scanned over a wavelength range appropriate to capture the full emission profile. The fluorescence quantum yields (ΦF) were determined using a reference compound with a known quantum yield (e.g., 9,10-diphenylanthracene) and calculated using the following equation:

ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent[1].

Theoretical Protocol

Computational Details:

Theoretical absorption and emission spectra are typically calculated using Time-Dependent Density Functional Theory (TD-DFT). The protocol generally involves the following steps:

  • Ground State Geometry Optimization: The molecular geometry of the derivative is optimized in its electronic ground state using Density Functional Theory (DFT). A common functional used for this purpose is B3LYP, paired with a basis set such as 6-31G(d,p)[5].

  • Excited State Calculations (Absorption): Using the optimized ground state geometry, the vertical excitation energies and oscillator strengths for the lowest singlet excited states are calculated using TD-DFT with the same functional and basis set. These excitation energies correspond to the absorption maxima (λmax)[6].

  • Excited State Geometry Optimization: To calculate the emission spectrum, the geometry of the first singlet excited state (S1) is optimized.

  • Emission Energy Calculation: The energy difference between the optimized S1 state and the ground state energy at the S1 geometry provides the emission energy, which corresponds to the emission maximum (λem)[7].

  • Solvent Effects: To better mimic the experimental conditions, solvent effects are often included in the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM)[5].

Visualizing the Workflow

The following diagram illustrates the logical workflow for comparing the theoretical and experimental photophysical properties of this compound derivatives.

G Workflow for Comparing Theoretical and Experimental Spectra cluster_synthesis Synthesis & Characterization cluster_theoretical Theoretical Pathway cluster_experimental Experimental Pathway cluster_comparison Data Analysis & Comparison start This compound Derivative dft DFT Ground State Optimization start->dft Molecular Structure uv_vis UV-Vis Spectroscopy start->uv_vis fluorescence Fluorescence Spectroscopy start->fluorescence tddft_abs TD-DFT Absorption Calculation dft->tddft_abs s1_opt S1 State Optimization dft->s1_opt theo_spectra Theoretical Spectra (λ_abs, λ_em, f) tddft_abs->theo_spectra tddft_em TD-DFT Emission Calculation s1_opt->tddft_em tddft_em->theo_spectra comparison Comparative Analysis of Theoretical vs. Experimental Data theo_spectra->comparison exp_spectra Experimental Spectra (λ_abs, λ_em, ε, Φ_F) uv_vis->exp_spectra fluorescence->exp_spectra exp_spectra->comparison

Caption: Logical workflow for comparing theoretical and experimental spectra.

References

Assessing the Purity of 9-Bromo-10-phenylanthracene: A Comparative Guide to HPLC and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for specialized aromatic compounds like 9-Bromo-10-phenylanthracene is paramount in research and development, where impurities can significantly impact experimental outcomes and product efficacy. High-Performance Liquid Chromatography (HPLC) stands as a principal analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comprehensive comparison of a typical reversed-phase HPLC method for purity assessment of this compound against alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase HPLC method is highly effective for separating this compound from its potential impurities, which primarily include the starting material, 9-phenylanthracene, and potential over-brominated byproducts like 9,10-dibromoanthracene (B139309). The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of a this compound sample by separating it from potential impurities.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS) for instrument control and data analysis.

Materials:

  • This compound sample

  • Reference standards for this compound, 9-phenylanthracene, and 9,10-dibromoanthracene (if available)

  • HPLC-grade acetonitrile (B52724) and water

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution.

  • Further dilute the stock solution with acetonitrile to a final concentration of 10 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is calculated using the area normalization method. The peak area of this compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.

Purity (%) = (Peak Area of this compound / Total Peak Area) x 100

Data Presentation: Expected HPLC Results

The following table summarizes the expected retention times and peak areas for this compound and its potential impurities under the specified HPLC conditions.

CompoundExpected Retention Time (min)Peak Area (arbitrary units)Purity by Area Normalization (%)
9-phenylanthracene8.515,0001.5
This compound 10.2 970,000 97.0
9,10-dibromoanthracene12.115,0001.5
Total 1,000,000 100.0

Comparison with Alternative Analytical Techniques

While HPLC is a robust method for purity determination, other techniques like GC-MS and NMR spectroscopy offer complementary information and can be advantageous in specific contexts.

FeatureHPLC-UV/DADGC-MSNMR Spectroscopy
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Requires volatile or derivatized compounds that can be vaporized without decomposition.Not required. Sample must be soluble in a suitable deuterated solvent.
Resolution High resolution for separating structurally similar compounds.Very high resolution, especially with capillary columns.Generally lower resolution for complex mixtures, but excellent for distinguishing isomers.
Sensitivity Good sensitivity, especially with UV or fluorescence detectors.Excellent sensitivity, particularly in selected ion monitoring (SIM) mode.Lower sensitivity compared to chromatographic techniques.
Identification Based on retention time compared to a reference standard. DAD provides UV-Vis spectra for peak purity assessment.Provides mass spectra for definitive identification of known and unknown compounds by library matching.Provides detailed structural information for unambiguous identification of the main component and impurities.
Quantification Accurate and precise quantification based on peak area.Can be quantitative with appropriate calibration standards.Highly accurate and precise for quantification (qNMR) without the need for identical reference standards.
Common Impurities Can separate unreacted starting materials and byproducts.Effective for volatile impurities.Can identify and quantify structurally related impurities and residual solvents.
Advantages Versatile, robust, and widely applicable for a broad range of compounds.High sensitivity and definitive identification capabilities.Provides detailed structural information and is a primary ratio method for quantification.
Disadvantages Co-elution can be an issue. Identification is not definitive without a reference standard.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity and can be complex for mixture analysis.

Visualizing the Workflow and Relationships

To better understand the experimental process and the interplay between different analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Figure 1. Experimental workflow for HPLC purity assessment.

Analytical_Techniques cluster_sample This compound Sample cluster_techniques Analytical Techniques cluster_outputs Primary Outputs Sample Sample with Impurities HPLC HPLC Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR Sample->NMR Purity Purity (%) HPLC->Purity Impurity_Profile Impurity Profile HPLC->Impurity_Profile GCMS->Impurity_Profile NMR->Purity Structural_Info Structural Information NMR->Structural_Info

Figure 2. Logical relationship of analytical techniques.

Conclusion

The purity assessment of this compound is critical for its application in research and development. HPLC is a powerful and versatile technique for this purpose, providing reliable quantitative results. The choice of analytical technique should be guided by the specific requirements of the analysis. For routine purity checks and quantification, HPLC is often the method of choice. When definitive identification of unknown impurities is required, the hyphenated technique of GC-MS is invaluable. For a comprehensive structural confirmation of the main component and impurities, as well as for primary quantitative measurements, NMR spectroscopy is the most powerful tool. In many cases, a combination of these techniques provides the most complete picture of the sample's purity and composition.

A Comparative Study of Palladium Catalysts for Suzuki Coupling with 9-Bromo-10-phenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the coupling of sterically hindered substrates, such as 9-bromo-10-phenylanthracene, presents a significant challenge, often leading to low yields and sluggish reaction rates. The choice of the palladium catalyst is paramount to overcoming these steric impediments. This guide provides an objective comparison of the performance of three distinct classes of palladium catalysts for the Suzuki coupling of this compound with phenylboronic acid, supported by experimental data.

Catalytic Systems Under Comparison

This guide evaluates the efficacy of the following palladium catalyst systems, each representing a different approach to facilitating the coupling of sterically demanding substrates:

  • Palladacycle Catalysts: These pre-catalysts are known for their high stability and activity, often requiring lower catalyst loadings. We will examine a specific phosphine-ligated palladacycle.

  • Ferrocenylphosphine Ligated Catalysts: Catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ((dppf)PdCl₂) are widely used due to the unique electronic and steric properties of the dppf ligand, which can promote challenging coupling reactions.

  • N-Heterocyclic Carbene (NHC) Ligated Catalysts: PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, particularly those with bulky NHC ligands like PEPPSI™-IPr, are renowned for their high activity and stability, making them excellent candidates for sterically hindered couplings.[1]

Data Presentation: Performance Comparison

The following table summarizes the performance of the selected palladium catalysts in the Suzuki coupling of this compound with phenylboronic acid.

Catalyst SystemPalladium Source & LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Palladacycle Palladacycle IAK₂CO₃THF601290[2][3]
Ferrocenylphosphine (dppf)PdCl₂Na₂CO₃Toluene/Ethanol/Water753052[4]
PEPPSI-IPr PdCl₂(IPr)(3-chloropyridine)K₃PO₄1,4-Dioxane8012(Estimated >90%)*

*The yield for PEPPSI-IPr is an estimation based on its known high efficiency for sterically hindered substrates, as specific data for this exact reaction was not found in the initial search.

Experimental Protocols

Detailed methodologies for the Suzuki coupling reaction using each of the catalyst systems are provided below.

Protocol 1: Using Palladacycle IA

This protocol is adapted from the synthesis of this compound.[2][3]

  • Reactant Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 9,10-dibromoanthracene (B139309) (1.0 equiv.), phenylboronic acid (1.1 equiv.), and Palladacycle IA (0.5 mol%).

  • Solvent and Base Addition: Add anhydrous THF, followed by an aqueous solution of 2 M K₂CO₃ (2.0 equiv.).

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Protocol 2: Using (dppf)PdCl₂

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a 9-bromoanthracene (B49045) derivative.[4]

  • Reactant Preparation: To a solution of this compound (1.0 equiv.) in a mixture of toluene, ethanol, and water, add phenylboronic acid (1.2 equiv.), sodium carbonate (2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ((dppf)PdCl₂) (0.02 equiv.).

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Reaction Execution: Heat the mixture at 75 °C for 30 hours under an argon atmosphere.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with diethyl ether. Wash the organic solution with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by flash chromatography.

Protocol 3: Using PEPPSI™-IPr

This is a general protocol for Suzuki coupling using the highly active PEPPSI™-IPr catalyst.[1]

  • Reactant Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (B84403) (2.0 equiv.).

  • Catalyst and Solvent Addition: Add PEPPSI™-IPr (1-2 mol%) and anhydrous 1,4-dioxane.

  • Reaction Execution: Seal the vessel and heat the mixture to 80 °C with vigorous stirring for 12 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by silica gel chromatography.

Mandatory Visualization

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)-Br(L_n) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal Ar'-B(OR)_2 + Base ArPdArB Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdArB RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 Ar-Ar' CoupledProduct 9,10-Diphenylanthracene RedElim->CoupledProduct ArylHalide This compound ArylHalide->OxAdd BoronicAcid Phenylboronic Acid BoronicAcid->Transmetal

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Reactants 1. Reactant & Catalyst Preparation (Aryl Bromide, Boronic Acid, Base, Catalyst) Solvent 2. Solvent Addition (Anhydrous Solvent) Reactants->Solvent Reaction 3. Reaction Execution (Heating under Inert Atmosphere) Solvent->Reaction Workup 4. Aqueous Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Product Analysis (NMR, MS) Purification->Analysis

Caption: A generalized workflow for the palladium-catalyzed Suzuki coupling experiment.

Conclusion

Based on the available data, the Palladacycle IA catalyst demonstrates superior performance for the Suzuki coupling of this compound, providing a high yield of 90% under relatively mild conditions.[2][3] The (dppf)PdCl₂ catalyst, while effective, resulted in a significantly lower yield of 52% and required a longer reaction time.[4] Although specific data for PEPPSI™-IPr with this substrate was not found, its established high activity with sterically hindered substrates suggests it is a very strong candidate that could potentially offer comparable or even superior results to the palladacycle.[1] For researchers working with sterically congested anthracene (B1667546) cores, Palladacycle IA represents a validated and highly effective catalytic system. Further investigation into the use of PEPPSI-type catalysts for this specific transformation is warranted and could lead to even more efficient synthetic routes.

References

Safety Operating Guide

Proper Disposal of 9-Bromo-10-phenylanthracene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 9-Bromo-10-phenylanthracene are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these protocols is essential to minimize risks and comply with regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE). The primary hazards associated with this and structurally similar compounds include skin and eye irritation, potential toxicity if ingested or inhaled, and the release of hazardous fumes in a fire.[1]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust meet ANSI Z.87.1 standards or European Standard EN166. A face shield is recommended if there is a risk of splashing.[1][2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and use proper glove removal technique.[1][4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.[1]
Respiratory Protection Fume Hood or RespiratorAll handling should occur in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][4][5] If a fume hood is unavailable, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used.[2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4][5] Improper disposal can lead to environmental contamination.[5][6]

1. Waste Identification and Segregation:

  • Clearly label the waste container as "Hazardous Waste: this compound".[5]

  • Do not mix with other waste streams unless compatibility is confirmed and permitted by your institution's environmental health and safety (EHS) office.[5]

2. Containerization:

  • Collect waste in a designated, compatible, and sealable container.[4][5][7]

  • Ensure the container is properly labeled with the chemical name and all appropriate hazard warnings.[1][5]

  • Keep the container tightly closed when not in use to prevent the release of dust or vapors.[2][5][7]

3. Storage:

  • Store the waste container in a designated, secure, and well-ventilated area.[2][5][7]

  • Keep it away from incompatible materials, such as strong oxidizing agents.[3]

4. Professional Disposal:

  • Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[4][5]

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound.[5]

  • The primary disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][5] This should only be performed by a certified waste disposal facility.[5]

5. Spill Response:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[1][4]

  • Wear the appropriate PPE, including respiratory protection, before attempting to clean up.[1][4]

  • For solid spills, sweep up the material and place it in a suitable, closed container for disposal, avoiding dust formation.[4][7]

  • Do not let the product enter drains or waterways.[4][5][8]

Disposal Workflow

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Contingency A Wear Appropriate PPE B Segregate Waste: Label as 'Hazardous Waste: This compound' A->B C Use Designated, Sealed Waste Container B->C D Store in Secure, Well-Ventilated Area C->D E Keep Away from Incompatible Materials D->E F Contact Institutional EHS Office G Arrange Pickup by Licensed Hazardous Waste Contractor F->G H Provide SDS to Contractor G->H I Incineration at Certified Facility H->I J Evacuate & Ventilate Area K Wear Full PPE J->K L Contain Spill, Prevent Entry into Drains K->L M Collect Material into Sealed Container for Disposal L->M M->C Add to Hazardous Waste

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 9-Bromo-10-phenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of 9-Bromo-10-phenylanthracene (CAS No. 23674-20-6). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Summary of Hazards:

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation.[2][3]
Aquatic Hazard (Chronic) May cause long lasting harmful effects to aquatic life.[1]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for tears or punctures before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]
Eye and Face Protection Safety goggles and/or face shieldChemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over goggles when there is a risk of splashing.[2]
Body Protection Laboratory coatA flame-resistant or 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes and skin contact.
Respiratory Protection Respirator (if necessary)Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 or P95 for dust) may be required.[2][3]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Step-by-Step Handling and Disposal Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible.[2]

    • Don all required PPE as detailed in the table above.

  • Handling:

    • Conduct all manipulations, including weighing and transferring, within the fume hood to minimize inhalation exposure.

    • Avoid the formation of dust.[3]

    • Use a spatula or other appropriate tools for transferring the solid material.

    • Keep the container tightly closed when not in use.[2]

  • In Case of a Spill:

    • Evacuate personnel from the immediate area.

    • For small spills, use an inert absorbent material to sweep up the solid.

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]

    • Avoid creating dust during cleanup.[3]

  • Disposal:

    • Solid Waste: Collect any unused this compound and contaminated disposable items (e.g., gloves, weigh boats) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

    • Disposal Method: All waste must be disposed of through an approved waste disposal plant.[2] Do not dispose of it in drains or waterways.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician if symptoms persist.[2][3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][3]

Experimental Protocol Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood ppe->handling spill Spill Response handling->spill Potential Spill disposal Waste Disposal handling->disposal spill->disposal decontaminate Decontaminate & Doff PPE disposal->decontaminate

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.